molecular formula C8H10N2O2 B3026513 Methyl 5-(aminomethyl)nicotinate CAS No. 1001756-84-8

Methyl 5-(aminomethyl)nicotinate

Cat. No.: B3026513
CAS No.: 1001756-84-8
M. Wt: 166.18
InChI Key: ZQWJKAICQACUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(aminomethyl)nicotinate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(aminomethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWJKAICQACUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697407
Record name Methyl 5-(aminomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001756-84-8
Record name Methyl 5-(aminomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 5-(aminomethyl)nicotinate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-(aminomethyl)nicotinate: Properties, Synthesis, and Applications

Introduction

This compound is a pyridine-based organic compound that serves as a highly functionalized building block in medicinal chemistry and drug discovery. As a derivative of nicotinic acid (Vitamin B3), it belongs to a class of compounds with established and diverse pharmacological relevance. Its structure incorporates three key functional groups: a pyridine ring, a primary aminomethyl group, and a methyl ester. This unique combination makes it a versatile scaffold for synthesizing more complex molecules and chemical libraries. The pyridine core is a prevalent motif in numerous pharmaceuticals, the primary amine offers a reactive handle for derivatization (e.g., acylation, alkylation), and the ester group can be readily hydrolyzed or modified. This guide provides a comprehensive technical overview of its chemical properties, proposes a robust synthetic pathway, and discusses its potential applications for researchers and drug development professionals.

Section 1: Physicochemical and Computational Properties

The fundamental properties of this compound define its behavior in chemical and biological systems. While experimental data for some properties are limited, reliable predictions based on its structure provide valuable insights for experimental design.

PropertyValue / DescriptionSource(s)
CAS Number 1001756-84-8[1][2][3]
Molecular Formula C₈H₁₀N₂O₂[1][3]
Molecular Weight 166.18 g/mol [1]
Appearance Light yellow to yellow solid[4]
Synonyms 5-Aminomethyl-nicotinic acid methyl ester; methyl 5-(aminomethyl)pyridine-3-carboxylate[1][3][4]
Predicted Boiling Point 297.2 ± 30.0 °C[3][4]
Predicted Density 1.182 ± 0.06 g/cm³[3][4]
Predicted pKa 7.91 ± 0.29 (for the aminomethyl group)[4]
Topological Polar Surface Area (TPSA) 65.21 Ų[1]
Predicted LogP 0.3269[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 2[1]
Hydrochloride Salt CAS 1260791-59-0[5][6]
Hydrochloride Salt Formula C₈H₁₁ClN₂O₂[6]
Hydrochloride Salt MW 202.64 g/mol [6]

Section 2: Synthesis and Purification

While specific peer-reviewed protocols for the synthesis of this compound are not widely published, a reliable multi-step pathway can be designed from commercially available starting materials based on well-established organic transformations. The proposed route begins with the esterification of 5-methylnicotinic acid, followed by radical bromination and subsequent nucleophilic amination.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Radical Bromination cluster_2 Step 3: Amination A 5-Methylnicotinic Acid B Methyl 5-methylnicotinate A->B  Methanol (Solvent/Reagent)  Thionyl Chloride (Catalyst)  Reflux, 4h C Methyl 5-methylnicotinate D Methyl 5-(bromomethyl)nicotinate C->D  N-Bromosuccinimide (NBS)  Dibenzoyl Peroxide (Initiator)  CCl4, Reflux, 3h E Methyl 5-(bromomethyl)nicotinate F This compound E->F  e.g., Gabriel Synthesis:  1. Potassium Phthalimide  2. Hydrazine  (or direct amination with NH3) Spectroscopy_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation A Purified Compound B ¹H & ¹³C NMR (Structural Framework) A->B Acquisition C FT-IR (Functional Groups) A->C Acquisition D Mass Spectrometry (Molecular Weight) A->D Acquisition E Structure Elucidation & Purity Confirmation B->E Correlation C->E Correlation D->E Correlation Scaffold_Application A This compound (Core Scaffold) B Amide Library A->B R-COCl C Sulfonamide Library A->C R-SO₂Cl D Urea Library A->D R-NCO E Fused Heterocycles A->E Cyclization Precursors

Sources

The Analytical Gauntlet: A Technical Guide to the Structure Elucidation of Methyl 5-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further investigation is built. This guide provides an in-depth, technical walkthrough of the analytical methodologies required to elucidate and confirm the structure of Methyl 5-(aminomethyl)nicotinate. We will move beyond a simple checklist of techniques, instead focusing on the strategic integration of spectroscopic data, underpinned by a rationale that ensures self-validating and trustworthy results.

This compound (C₈H₁₀N₂O₂) is a substituted pyridine derivative with a molecular weight of 166.18 g/mol .[1] Its structure incorporates a methyl ester, a primary aminomethyl group, and a pyridine ring, making it a versatile scaffold in medicinal chemistry. The precise arrangement of these functional groups is critical to its chemical reactivity and potential biological activity. This guide will detail the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to achieve full structural confirmation.

I. The Strategic Approach: A Multi-Modal Analytical Workflow

The structure elucidation of a novel or synthesized compound is not a linear process but rather a convergent one, where data from multiple orthogonal techniques are used to build a cohesive and irrefutable structural model. Our approach is designed to be self-validating at each stage.

cluster_0 Initial Characterization & Purity cluster_1 Core Structure & Connectivity cluster_2 Functional Group Identification cluster_3 Final Confirmation Purity Purity Assessment (LC-MS) MolWeight Molecular Weight Determination (MS) Purity->MolWeight Confirms Mass of Main Component HNMR 1H NMR (Proton Environment & Connectivity) MolWeight->HNMR Guides NMR Interpretation COSY 2D NMR (COSY) (H-H Correlations) HNMR->COSY HSQC 2D NMR (HSQC) (H-C Correlations) HNMR->HSQC CNMR 13C NMR (Carbon Skeleton) CNMR->HSQC Structure Final Structure Confirmed HSQC->Structure Defines Full H-C Framework IR Infrared (IR) Spectroscopy (Key Functional Groups) IR->HNMR Corroborates Functional Groups cluster_nmr NMR Data Integration cluster_structure Structural Fragments HNMR 1H NMR (Proton Signals) Aromatic Aromatic Protons (H-2, H-4, H-6) HNMR->Aromatic Identifies Aliphatic Aliphatic Protons (-CH2-, -CH3) HNMR->Aliphatic Identifies CNMR 13C NMR (Carbon Signals) Aro_C Aromatic Carbons (Pyridine Ring) CNMR->Aro_C Identifies Ali_C Aliphatic Carbons (-CH2-, -CH3, C=O) CNMR->Ali_C Identifies HSQC HSQC Spectrum Final Confirmed Structure HSQC->Final Correlates H & C, Confirms Connectivity Aromatic->HSQC Aliphatic->HSQC Aro_C->HSQC Ali_C->HSQC

Caption: Logic diagram showing how 2D HSQC NMR integrates 1H and 13C data to confirm the final structure.

V. Conclusion: Synthesizing the Evidence

The structure elucidation of this compound is achieved not by a single experiment, but by the logical synthesis of data from multiple, complementary analytical techniques. High-resolution mass spectrometry confirms the elemental composition. Infrared spectroscopy provides a rapid check for the essential functional groups. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. Each technique validates the others, creating a robust and trustworthy data package that definitively confirms the structure. This rigorous, multi-faceted approach is the hallmark of sound scientific practice in chemical research and development.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (2015, July 28). Synthesis and antinociceptive activity of methyl nicotinate. [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl nicotinate. In NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). Methyl Nicotinate. [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

Sources

An In-depth Technical Guide to Methyl 5-(aminomethyl)nicotinate (CAS 1001756-84-8)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-(aminomethyl)nicotinate is a substituted pyridine derivative belonging to the class of nicotinic acid esters. Its structure, which incorporates a pyridine ring, a methyl ester, and a primary aminomethyl group, makes it a compound of significant interest to researchers in medicinal chemistry and drug discovery. The pyridine core is a well-established pharmacophore found in numerous clinically approved drugs, while the aminomethyl and ester moieties offer versatile handles for synthetic modification. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and a discussion of its potential applications in the development of novel therapeutics. While extensive research on this specific molecule is not widely published, this document synthesizes available data and established chemical principles to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These values are a combination of data from various chemical suppliers and predicted values from computational models.

PropertyValueSource
CAS Number 1001756-84-8N/A
Molecular Formula C₈H₁₀N₂O₂N/A
Molecular Weight 166.18 g/mol N/A
Appearance Light yellow to yellow solid (predicted)N/A
Boiling Point 297.2 ± 30.0 °C (Predicted)N/A
Density 1.182 ± 0.06 g/cm³ (Predicted)N/A
pKa 7.91 ± 0.29 (Predicted)N/A
Storage Conditions Store under inert gas (nitrogen or Argon) at 2–8 °CN/A

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Workflow

Synthesis_Workflow A 5-Methylnicotinic Acid B Methyl 5-methylnicotinate A->B Esterification (MeOH, SOCl₂) C Methyl 5-(bromomethyl)nicotinate B->C Radical Bromination (NBS, AIBN) D Methyl 5-(cyanomethyl)nicotinate C->D Cyanation (NaCN, DMSO) E This compound D->E Nitrile Reduction (LiAlH₄ or H₂/Raney Ni)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocols
Step 1: Esterification of 5-Methylnicotinic Acid to Methyl 5-methylnicotinate

This protocol is adapted from standard esterification procedures for nicotinic acid derivatives[1].

  • Materials: 5-Methylnicotinic acid, Methanol (MeOH), Thionyl chloride (SOCl₂), Saturated sodium bicarbonate solution, Ethyl acetate (EtOAc), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Suspend 5-methylnicotinic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Carefully neutralize the residue with a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 5-methylnicotinate.

    • Purify the crude product by silica gel column chromatography if necessary.

Step 2: Radical Bromination of Methyl 5-methylnicotinate to Methyl 5-(bromomethyl)nicotinate

This protocol is based on the radical bromination of benzylic positions[2].

  • Materials: Methyl 5-methylnicotinate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator, Carbon tetrachloride (CCl₄) or another suitable non-polar solvent, Saturated sodium thiosulfate solution.

  • Procedure:

    • Dissolve methyl 5-methylnicotinate (1.0 eq) in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

    • Add N-Bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.1 eq).

    • Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

    • Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 5-(bromomethyl)nicotinate.

    • This product is often used in the next step without further purification due to its potential instability.

Step 3: Cyanation of Methyl 5-(bromomethyl)nicotinate to Methyl 5-(cyanomethyl)nicotinate

This is a standard nucleophilic substitution reaction.

  • Materials: Methyl 5-(bromomethyl)nicotinate, Sodium cyanide (NaCN) or Potassium cyanide (KCN), Dimethyl sulfoxide (DMSO) or another polar aprotic solvent, Deionized water, Diethyl ether.

  • Procedure:

    • Dissolve the crude methyl 5-(bromomethyl)nicotinate (1.0 eq) in DMSO in a round-bottom flask.

    • Add sodium cyanide (1.1-1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) and monitor its progress by TLC.

    • Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude methyl 5-(cyanomethyl)nicotinate by silica gel column chromatography.

Step 4: Reduction of Methyl 5-(cyanomethyl)nicotinate to this compound

The reduction of nitriles to primary amines can be achieved via several methods. Two common protocols are provided below.

Protocol A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Materials: Methyl 5-(cyanomethyl)nicotinate, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF), Dilute sulfuric acid or Rochelle's salt solution for workup.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve methyl 5-(cyanomethyl)nicotinate (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the precipitate and wash it thoroughly with diethyl ether or THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify by column chromatography or crystallization as needed.

Protocol B: Catalytic Hydrogenation

  • Materials: Methyl 5-(cyanomethyl)nicotinate, Raney Nickel (Ra-Ni) or Palladium on carbon (Pd/C) catalyst, Methanol or Ethanol, Hydrogen gas (H₂).

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve methyl 5-(cyanomethyl)nicotinate (1.0 eq) in methanol or ethanol.

    • Carefully add the Raney Nickel or Pd/C catalyst (5-10% by weight of the nitrile). To suppress the formation of secondary amines, the solvent can be saturated with ammonia.

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 50-100 atm).

    • Heat the reactor to an appropriate temperature (e.g., 50-100 °C) with vigorous stirring.

    • Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify as necessary.

Potential Applications in Drug Discovery and Development

While specific biological activities of this compound have not been extensively reported, its structural features suggest its potential as a valuable scaffold or building block in drug discovery. Nicotinic acid and its derivatives are known to exhibit a wide range of pharmacological effects.

Nicotinic Acid Scaffold in Medicinal Chemistry

Nicotinic acid (Niacin or Vitamin B3) derivatives are a class of compounds with diverse biological activities. They have been investigated for their potential in treating various conditions, including:

  • Cardiovascular Diseases: Niacin itself is a well-known lipid-lowering agent that can increase HDL cholesterol levels[3].

  • Cancer: Some novel nicotinic acid derivatives have shown promise as anticancer agents[4].

  • Neurological Disorders: The nicotinic acetylcholine receptors (nAChRs) are important targets in the central nervous system, and modulators of these receptors are being investigated for cognitive disorders[5].

  • Inflammatory Diseases: Nicotinic acid has demonstrated anti-inflammatory effects[6].

  • Infectious Diseases: Certain nicotinic acid derivatives have been explored as antibacterial agents[7].

Potential Therapeutic Utility of this compound

The presence of the primary amine and the methyl ester in this compound provides two reactive sites for further chemical modification, allowing for the generation of diverse chemical libraries for high-throughput screening.

Applications A This compound B Amide/Sulfonamide Library A->B Acylation/Sulfonylation of Amine C N-Alkylated Derivatives A->C Reductive Amination D Scaffold for Further Heterocycle Synthesis A->D Cyclization Reactions E Lead Compound Optimization B->E C->E D->E F Novel Therapeutics E->F

Caption: Logical relationships for the application of this compound in drug discovery.

The aminomethyl group can be readily acylated to form amides, sulfonated to form sulfonamides, or alkylated via reductive amination. These modifications can be used to explore the structure-activity relationships (SAR) for a particular biological target. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate another set of amide derivatives. This versatility makes this compound an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and the successful transformation at each synthetic step.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and molecular weight of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the N-H stretches of the primary amine, the C=O stretch of the ester, and the C=N and C=C stretches of the pyridine ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compound and for monitoring the progress of the reactions[8].

Conclusion

This compound is a chemical entity with significant, yet largely unexplored, potential in the field of medicinal chemistry. While the lack of extensive published data on this specific compound presents a challenge, a robust understanding of fundamental organic synthesis principles allows for the design of a plausible and achievable synthetic route. The structural motifs present in this compound, particularly the versatile nicotinic acid scaffold, suggest its utility as a building block for the creation of novel molecules with a wide range of potential therapeutic applications. This technical guide provides a solid foundation for researchers to embark on the synthesis and exploration of this compound and its derivatives in the quest for new and improved therapeutic agents.

References

  • BenchChem. Application Notes and Protocols for the Reduction of 6-Octadecynenitrile to Primary Amines. BenchChem.
  • Goyal, R., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882.
  • Kamochi, Y., & Kudo, T. (1993). The Novel Reduction of Pyridine Derivatives with Samarium Diiodide. HETEROCYCLES, 36(10), 2385-2394.
  • Pupo, G., et al. (2024).
  • Drugs.com.
  • Dr. G. Bhanu Prakash. (2023, March 15). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube.
  • G. F. G. Gotti, C., et al. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 22(16), 8566.
  • ChemicalBook.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59.
  • The Royal Society of Chemistry.
  • ChemicalBook. methyl 5-(bromomethyl)
  • PubChem.
  • ChemicalBook. methyl 5-(bromomethyl)

Sources

An In-depth Technical Guide to the Synthesis of Methyl 5-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for the preparation of Methyl 5-(aminomethyl)nicotinate, a key building block in pharmaceutical and medicinal chemistry. The synthesis commences with the strategic choice of 5-methylnicotinic acid as the starting material, followed by a three-step sequence involving esterification, free-radical bromination, and subsequent amination. This guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying scientific rationale for the selected methodologies. The content is structured to ensure scientific integrity, with in-text citations to authoritative sources and a complete reference list.

Introduction: Strategic Importance and Synthetic Overview

This compound is a valuable bifunctional molecule incorporating a pyridine scaffold, a primary amine, and a methyl ester. This unique combination of functional groups makes it an attractive starting point for the synthesis of a diverse range of biologically active compounds. The strategic placement of the aminomethyl group at the 5-position of the nicotinic acid framework allows for further derivatization and incorporation into larger molecular architectures.

This guide details a reliable and scalable synthetic route, beginning with the commercially available 5-methylnicotinic acid. The overall synthetic strategy is depicted below:

Synthetic_Pathway Start 5-Methylnicotinic Acid Intermediate1 Methyl 5-methylnicotinate Start->Intermediate1 Esterification (CH3OH, SOCl2) Intermediate2 Methyl 5-(bromomethyl)nicotinate Intermediate1->Intermediate2 Bromination (NBS, Initiator) FinalProduct This compound Intermediate2->FinalProduct Amination (e.g., Gabriel Synthesis)

Caption: Overall synthetic workflow for this compound.

Synthesis of Key Starting Material: 5-Methylnicotinic Acid

While nicotinic acid is the conceptual parent compound, a more practical and efficient synthesis of the target molecule begins with 5-methylnicotinic acid. This precursor can be synthesized from 3,5-lutidine through oxidation.

Oxidation of 3,5-Lutidine

The selective oxidation of one methyl group in 3,5-lutidine to a carboxylic acid is a critical step. Potassium permanganate (KMnO₄) is a powerful oxidizing agent suitable for this transformation.[1][2] The reaction is typically carried out in an aqueous medium.

Experimental Protocol:

  • In a reaction vessel, 3,5-lutidine is dispersed in water.[1]

  • Potassium permanganate is added portion-wise to the stirred solution, maintaining the temperature between 25-35 °C.[1][2]

  • After the addition is complete, the reaction mixture is stirred for an extended period (15-20 hours) to ensure complete conversion.[1]

  • The by-product, manganese dioxide (MnO₂), is removed by filtration.

  • The filtrate is acidified with concentrated hydrochloric acid to precipitate the 5-methylnicotinic acid, which can then be isolated by filtration.[1]

Causality of Experimental Choices:

  • Portion-wise addition of KMnO₄: This is crucial to control the exothermic nature of the oxidation reaction and maintain a safe temperature profile.

  • Temperature control: Maintaining the temperature in the specified range prevents unwanted side reactions and decomposition of the starting material and product.

  • Acidification: 5-methylnicotinic acid is soluble in its carboxylate form at neutral or basic pH. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution.

Step-by-Step Synthesis of this compound

Step 1: Esterification of 5-Methylnicotinic Acid

The initial step in the main synthetic sequence is the conversion of the carboxylic acid functionality of 5-methylnicotinic acid to its corresponding methyl ester. A highly effective method for this transformation is the use of methanol in the presence of thionyl chloride (SOCl₂).[3][4]

Esterification Reactant 5-Methylnicotinic Acid Product Methyl 5-methylnicotinate Reactant->Product CH3OH, SOCl2 Reflux

Caption: Esterification of 5-methylnicotinic acid.

Experimental Protocol:

  • Suspend 5-methylnicotinic acid in an excess of methanol under an inert atmosphere.[3]

  • Cool the mixture in an ice bath and add thionyl chloride dropwise.[3]

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess methanol and thionyl chloride under reduced pressure.[3]

  • The residue is then dissolved in water and neutralized with a saturated sodium carbonate solution to a pH of 7-10.[3]

  • Extract the product with a suitable organic solvent, such as ethyl acetate.[3]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-methylnicotinate.[3]

Scientific Rationale:

  • Thionyl chloride as a catalyst: Thionyl chloride reacts with methanol to generate HCl in situ. This anhydrous HCl acts as a catalyst for the Fischer esterification. Alternatively, thionyl chloride can activate the carboxylic acid by forming an acyl chloride intermediate, which is then rapidly esterified by methanol.[5][6] The use of thionyl chloride avoids the need for strong mineral acids and simplifies the work-up.

  • Inert atmosphere: This prevents the introduction of moisture, which can hydrolyze thionyl chloride and the product ester.

  • Neutralization and Extraction: The neutralization step is necessary to remove any unreacted acid and the HCl catalyst. The methyl ester is then extracted into an organic solvent.

Quantitative Data:

ReactantReagentsSolventTime (h)Yield (%)Reference
5-Methylnicotinic AcidThionyl Chloride, MethanolMethanol498.2[3]
Step 2: Free-Radical Bromination of Methyl 5-methylnicotinate

The second step involves the selective bromination of the methyl group at the 5-position to introduce a handle for the subsequent amination. This is achieved through a free-radical bromination using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as dibenzoyl peroxide.[7]

Bromination Reactant Methyl 5-methylnicotinate Product Methyl 5-(bromomethyl)nicotinate Reactant->Product NBS, Dibenzoyl Peroxide CCl4, Reflux

Caption: Free-radical bromination of the methyl group.

Experimental Protocol:

  • Dissolve Methyl 5-methylnicotinate in a non-polar solvent such as carbon tetrachloride (CCl₄).[7]

  • Add N-bromosuccinimide (NBS) and a catalytic amount of dibenzoyl peroxide.[7]

  • Heat the reaction mixture to reflux for 3 hours.[7]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The succinimide by-product will precipitate and can be removed by filtration.

  • The filtrate containing the product, Methyl 5-(bromomethyl)nicotinate, can often be used in the next step without further purification.[7]

Mechanistic Insights:

  • NBS as a bromine source: NBS provides a low, constant concentration of bromine radicals, which is crucial for selective allylic or benzylic bromination and minimizes competing electrophilic addition reactions to the aromatic ring.[8][9][10]

  • Radical initiator: Dibenzoyl peroxide initiates the reaction by decomposing upon heating to form phenyl radicals, which then abstract a bromine atom from NBS to generate the bromine radical that propagates the chain reaction.[11]

  • Solvent choice: A non-polar solvent like CCl₄ is used to prevent the ionization of NBS, which would favor electrophilic bromination.[8]

Step 3: Amination of Methyl 5-(bromomethyl)nicotinate

The final step is the conversion of the bromomethyl group to the desired aminomethyl group. While direct amination with ammonia is possible, it often leads to over-alkylation, forming secondary and tertiary amines.[12] A more controlled and reliable method is the Gabriel synthesis.[13][14][15][16]

Amination Reactant Methyl 5-(bromomethyl)nicotinate Intermediate N-Alkylphthalimide Intermediate Reactant->Intermediate 1. Potassium Phthalimide DMF Product This compound Intermediate->Product 2. Hydrazine Hydrate Ethanol, Reflux

Caption: Two-stage amination via the Gabriel synthesis.

Experimental Protocol (Gabriel Synthesis):

  • Alkylation: Dissolve Methyl 5-(bromomethyl)nicotinate in a polar aprotic solvent like dimethylformamide (DMF). Add potassium phthalimide and heat the mixture to facilitate the Sₙ2 reaction.[17] Monitor the reaction by TLC.

  • Hydrazinolysis: Once the alkylation is complete, remove the solvent under reduced pressure. Dissolve the resulting N-alkylphthalimide intermediate in ethanol and add hydrazine hydrate.[18] Heat the mixture to reflux. The phthalhydrazide by-product will precipitate.

  • Filter off the precipitate and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield pure this compound.

Self-Validating System:

  • Gabriel Synthesis for Primary Amines: The use of phthalimide as a protected form of ammonia prevents the over-alkylation that is a common side reaction in direct aminations with ammonia.[13][14] The nitrogen in phthalimide is not nucleophilic enough to react with a second molecule of the alkyl halide.

  • Hydrazinolysis: The cleavage of the N-alkylphthalimide with hydrazine is a mild and efficient method to liberate the primary amine.[18]

Physicochemical Properties

A summary of the key physicochemical properties of the final product is provided below.

PropertyValueReference
CAS Number1001756-84-8[19][20][21]
Molecular FormulaC₈H₁₀N₂O₂[19][20]
Molecular Weight166.18 g/mol [19][20]
AppearanceLight yellow to yellow solid[19]
Boiling Point297.2±30.0 °C (Predicted)[19]
Density1.182±0.06 g/cm³ (Predicted)[19]
StorageUnder inert gas (nitrogen or Argon) at 2–8 °C[19]

Conclusion

This technical guide has outlined a comprehensive and scientifically sound synthetic route for this compound. By starting with the strategic precursor 5-methylnicotinic acid, the target molecule can be efficiently synthesized in three high-yielding steps. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for researchers to successfully implement this synthesis in a laboratory setting. The use of well-established and reliable reactions, such as esterification with thionyl chloride, free-radical bromination with NBS, and the Gabriel synthesis for amination, ensures the robustness and reproducibility of this synthetic pathway.

References

  • CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid. (n.d.). Google Patents.
  • CN102584695A - Preparing method of 5-methylnicotinicacid. (n.d.). Google Patents.
  • CN102584695B - Preparing method of 5-methylnicotinicacid. (n.d.). Google Patents.
  • Esterification with thionyl chloride and methanol mechanism. (2019, January 31). Brainly.in. Retrieved January 3, 2026, from [Link]

  • Conditions for free radical bromination using NBS and peroxides? (2017, February 28). Chemistry Stack Exchange. Retrieved January 3, 2026, from [Link]

  • The Gabriel Synthesis. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]

  • The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]

  • Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

  • Free Radical Reaction With NBS as the Initiator. (n.d.). Furman Chemistry 120 - PBworks. Retrieved January 3, 2026, from [Link]

  • How does this esterfication reaction proceed without side product resulting from reaction of amine with? (2021, January 9). Reddit. Retrieved January 3, 2026, from [Link]

  • Gabriel Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Gabriel Synthesis. (2021, January 30). YouTube. Retrieved January 3, 2026, from [Link]

  • Methyl nicotinate. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

  • NBS: Radical Bromination. (2021, May 24). YouTube. Retrieved January 3, 2026, from [Link]

  • Ammonia as Ultimate Amino Source in Synthesis of Primary Amines via Nickel-Promoted C–H Bond Amination. (n.d.). Request PDF - ResearchGate. Retrieved January 3, 2026, from [Link]

  • Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). (2025, August 5). ResearchGate. Retrieved January 3, 2026, from [Link]

  • 24.6: Synthesis of Amines. (2024, September 30). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

  • Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]

  • Allylic Radical Bromination with NBS. (2020, January 27). YouTube. Retrieved January 3, 2026, from [Link]

  • Synthesis of primary amines. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • US2109954A - Oxidation of alkyl pyridines and alkyl quinolines. (n.d.). Google Patents.
  • Oxidation ofaconitine by potassium permanganate. A new N -de-ethyl-7,17-secoimino derivative. (2025, August 7). ResearchGate. Retrieved January 3, 2026, from [Link]

Sources

Methyl 5-(aminomethyl)nicotinate physical and chemical properties.

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Methyl 5-(aminomethyl)nicotinate is a pyridine derivative of significant interest to the scientific community, particularly for researchers and professionals in drug development and medicinal chemistry. Its bifunctional nature, possessing both a primary amine and a methyl ester, makes it a versatile building block for the synthesis of a wide array of more complex molecules and potential pharmaceutical candidates. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, its reactivity, and potential applications, synthesized from available data and expert chemical knowledge. Given the relative novelty of this compound in extensive research, this document aims to be a foundational resource, clearly delineating between experimentally verified and predicted data to ensure scientific integrity.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in biological systems.

Identification and Core Data
PropertyValueSource
IUPAC Name methyl 5-(aminomethyl)pyridine-3-carboxylateN/A
Synonyms 5-Aminomethyl-nicotinic acid methyl ester[1][2]
CAS Number 1001756-84-8[1][2]
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molecular Weight 166.18 g/mol [1]
Physical and Chemical Characteristics
PropertyValueRemarksSource
Appearance Solid (predicted)Based on related nicotinic acid esters.N/A
Boiling Point 297.2 ± 30.0 °CPredicted value.[2]
Density 1.182 ± 0.06 g/cm³Predicted value.[2]
Solubility No experimental data available.Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Solubility in water is likely, especially at acidic pH due to the primary amine.N/A
logP 0.3269Predicted value, suggesting moderate lipophilicity.[1]
Topological Polar Surface Area (TPSA) 65.21 ŲCalculated value, indicating potential for good cell permeability.[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a robust synthetic strategy can be devised based on established organic chemistry principles and patent literature for related compounds. The most logical approach involves the reduction of a cyano-precursor.

Proposed Synthetic Pathway

A plausible two-step synthesis starts from a commercially available or readily synthesized 5-bromonicotinate, proceeds through a cyanation reaction, and concludes with the reduction of the nitrile to the primary amine.

Synthesis_Pathway A Methyl 5-bromonicotinate B Methyl 5-cyanonicotinate A->B  Zn(CN)₂, Pd(dppf)Cl₂    DMF, Heat   C This compound B->C  H₂, Raney Ni or Pd/C    MeOH/NH₃  

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of Methyl 5-cyanonicotinate

  • To a solution of methyl 5-bromonicotinate in anhydrous dimethylformamide (DMF), add zinc cyanide and a palladium catalyst, such as Pd(dppf)Cl₂.

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture. The reaction progress should be monitored by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and dilute with a suitable organic solvent, such as ethyl acetate.

  • Filter the mixture to remove insoluble inorganic salts.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 5-cyanonicotinate.

Step 2: Synthesis of this compound

  • Dissolve methyl 5-cyanonicotinate in methanol saturated with ammonia. The ammonia is crucial to suppress the formation of secondary amine byproducts.

  • Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas and stir vigorously.

  • Monitor the reaction for the cessation of hydrogen uptake, indicating the completion of the reduction.

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane). Alternatively, the product can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., diethyl ether or isopropanol), which often facilitates purification by recrystallization.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its three key functional groups: the pyridine ring, the primary amine, and the methyl ester.

  • Primary Amine: The aminomethyl group is nucleophilic and can readily undergo reactions such as acylation, alkylation, sulfonylation, and reductive amination to form a wide range of derivatives.

  • Methyl Ester: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also be converted to amides via aminolysis or reduced to the corresponding primary alcohol.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution, although the existing substituents will direct the position of further functionalization.

Stability and Storage

Based on supplier recommendations for this compound and its hydrochloride salt, as well as data for the related methyl nicotinate, the following storage conditions are advised to ensure stability and prevent degradation.[1][3]

  • Temperature: 2-8°C.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.

  • Light: Protect from light.[1]

  • Container: Keep in a tightly sealed, dry container.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include:

    • A singlet for the methyl ester protons (~3.9 ppm).

    • A singlet for the aminomethyl protons (~3.8-4.0 ppm).

    • Signals in the aromatic region for the three protons on the pyridine ring.

  • ¹³C NMR: Distinct signals for the eight carbon atoms are expected, including:

    • A signal for the ester carbonyl carbon (~165 ppm).

    • Signals for the carbons of the pyridine ring.

    • A signal for the aminomethyl carbon.

    • A signal for the methyl ester carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

  • N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).

  • C=O stretching of the ester (~1720 cm⁻¹).

  • C=C and C=N stretching of the pyridine ring.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (166.18 g/mol ).

Applications in Research and Drug Development

While specific applications of this compound are not yet widely reported, its structural motifs are present in many biologically active molecules. Nicotinic acid and its derivatives are known to exhibit a broad range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[4][5] The presence of the aminomethyl group provides a key point for derivatization, allowing for its use as a scaffold in the synthesis of compound libraries for screening against various biological targets.

Potential as a Synthetic Building Block

The primary utility of this compound is as a versatile intermediate in organic synthesis. It can be used to introduce the 5-(aminomethyl)nicotinate moiety into larger molecules, which may be of interest in the development of:

  • Enzyme inhibitors: The amino group can be functionalized to interact with active sites of enzymes.

  • Receptor ligands: The pyridine and amino functionalities can be tailored to bind to specific receptors.

  • Probes for chemical biology: The compound can be modified with fluorescent tags or other reporter groups.

Applications cluster_core This compound cluster_reactions Chemical Modifications cluster_applications Potential Applications Core Core Scaffold Acylation Acylation/Sulfonylation (Amine) Core->Acylation Alkylation Alkylation (Amine) Core->Alkylation Hydrolysis Hydrolysis/Aminolysis (Ester) Core->Hydrolysis Inhibitors Enzyme Inhibitors Acylation->Inhibitors Ligands Receptor Ligands Acylation->Ligands Libraries Compound Libraries Acylation->Libraries Alkylation->Inhibitors Alkylation->Ligands Alkylation->Libraries Hydrolysis->Inhibitors Hydrolysis->Ligands Hydrolysis->Libraries

Caption: Potential derivatization and applications of the core scaffold.

Safety and Handling

Specific toxicity data for this compound is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • In case of exposure:

    • Skin contact: Wash off with soap and plenty of water.

    • Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

Conclusion

This compound is a promising, albeit under-characterized, chemical entity with significant potential as a building block in medicinal chemistry and organic synthesis. This guide has consolidated the available information on its physicochemical properties, proposed a viable synthetic route, and outlined its potential reactivity and applications. As research involving this compound progresses, it is anticipated that more extensive experimental data will become available, further elucidating its properties and utility. Researchers are encouraged to use this guide as a starting point and to employ rigorous analytical techniques to validate their findings.

References

  • Benchchem. (n.d.). Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate.
  • ChemScene. (n.d.). This compound.
  • McConnell, E. J., et al. (2008).
  • ECHEMI. (n.d.). 5-Aminomethyl-nicotinic acid methyl ester.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).
  • Di Micco, S., et al. (2024).
  • Mishra, N. K., et al. (2016). Synthesis and resolution of nicotine. U.S.
  • El-Sayed, M. A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of the Iranian Chemical Society, 20, 2831-2844.
  • PubChem. (n.d.). Methyl Nicotinate.
  • El-Gamal, M. I., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.

Sources

The Multifaceted Biological Activities of Nicotinic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive exploration of the diverse biological activities of nicotinic acid (niacin, vitamin B3) and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, therapeutic applications, and key experimental methodologies pertinent to this important class of compounds. We will move beyond a simple recitation of facts to provide a causal understanding of experimental choices and a framework for self-validating protocols, ensuring scientific integrity and fostering innovation in the field.

Introduction: Beyond the Vitamin

Nicotinic acid, a pyridine-3-carboxylic acid, is a water-soluble B-complex vitamin essential for numerous metabolic processes, including energy production, signal transduction, and the synthesis of fatty acids and cholesterol.[1] While its role as a vitamin is well-established, supraphysiological doses of nicotinic acid and its synthetic derivatives exhibit a remarkable range of pharmacological effects, positioning them as valuable therapeutic agents for a variety of conditions.[2] These derivatives, often synthesized through structural modifications of the pyridyl ring or the carboxylic acid group, have been a subject of intense research, leading to the discovery of novel biological activities and therapeutic potentials.[3]

This guide will navigate the complex landscape of nicotinic acid derivatives, focusing on their well-documented lipid-modifying and anti-inflammatory properties, as well as emerging evidence for their roles in oncology, neuroprotection, and antimicrobial chemotherapy.

The Central Mediator: GPR109A and Its Signaling Cascades

A significant portion of the pharmacological effects of nicotinic acid and its derivatives are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[4][5] This receptor is highly expressed in adipocytes and immune cells, including macrophages.[4][6]

Canonical Gαi-Mediated Pathway and Lipid Metabolism

The classical signaling pathway initiated by GPR109A activation involves the heterotrimeric G protein, Gαi. This pathway is central to the lipid-lowering effects of nicotinic acid.[2]

  • Mechanism of Action: Upon ligand binding, GPR109A activates Gαi, which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7] The reduction in cAMP attenuates the activity of protein kinase A (PKA), a key enzyme in the lipolytic cascade.[7] Consequently, the hydrolysis of triglycerides in adipocytes is suppressed, leading to a decrease in the release of free fatty acids (FFAs) into the circulation.[2][8] The reduced availability of FFAs in the liver results in decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL), and subsequently, low-density lipoprotein (LDL) cholesterol.[2]

  • Impact on HDL Cholesterol: The mechanism by which nicotinic acid increases high-density lipoprotein (HDL) cholesterol is not fully elucidated but is thought to involve several factors. By reducing the triglyceride content of VLDL and LDL, the exchange of cholesteryl esters from HDL for triglycerides is diminished.[7] Additionally, nicotinic acid has been shown to increase the levels of apolipoprotein A1, a primary component of HDL, by inhibiting its breakdown.[9]

GPR109A_Lipid_Metabolism cluster_blood Bloodstream cluster_liver Liver FFA_blood ↓ Free Fatty Acids VLDL_LDL ↓ VLDL & LDL Synthesis FFA_blood->VLDL_LDL Reduced Supply FFA FFA NA NA GPR109A GPR109A Gai Gai AC AC cAMP cAMP PKA PKA HSL HSL TG TG

Anti-Inflammatory Signaling Pathways

The anti-inflammatory effects of nicotinic acid derivatives are also largely mediated by GPR109A, particularly in immune cells like macrophages.

  • Inhibition of Inflammatory Cytokine Production: Activation of GPR109A in macrophages can suppress the expression of pro-inflammatory mediators. For instance, nicotinic acid has been shown to inhibit the upregulation of monocyte chemoattractant protein-1 (MCP-1) in response to interferon-gamma (IFN-γ).[10] This effect is absent in macrophages deficient in GPR109A, highlighting the receptor's critical role.[10] Furthermore, some derivatives have demonstrated the ability to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11]

  • Modulation of the Akt/mTOR Pathway: In pancreatic β-cells, GPR109A activation has been shown to exert anti-inflammatory effects by inhibiting the Akt/mTOR signaling pathway.[12] Nicotinic acid treatment was found to inhibit the palmitic acid-induced phosphorylation of Akt, mTOR, and p70S6K, leading to a reduction in IFN-γ expression.[12]

GPR109A_Anti_Inflammatory NA NA GPR109A GPR109A Akt Akt mTOR mTOR p70S6K p70S6K

Diverse Therapeutic Applications of Nicotinic Acid Derivatives

The unique pharmacological profile of nicotinic acid derivatives has led to their investigation and application in a wide array of therapeutic areas.

Therapeutic AreaBiological ActivityKey Molecular Targets/PathwaysRepresentative Derivatives/Applications
Cardiovascular Disease Lipid-lowering, Anti-atheroscleroticGPR109A, DGAT2Niacin (for dyslipidemia), Acipimox
Inflammatory Diseases Anti-inflammatoryGPR109A, COX-2, iNOSIbuprofen-nicotinic acid conjugates
Infectious Diseases Antibacterial (Anti-tuberculosis)Inhibition of peptide synthesisIsoniazid, Ethionamide
Neurodegenerative Diseases NeuroprotectivePotential modulation of neuroinflammation and cholesterol metabolismInvestigational derivatives for Alzheimer's disease
Oncology Potential Anticancer EffectsDihydrofolate reductase inhibitionInvestigational quinazolinone and pyridine derivatives
Cardiovascular Applications

The primary and most established therapeutic use of nicotinic acid is in the management of dyslipidemia, a major risk factor for cardiovascular disease.[13][14] By favorably modulating lipid profiles—reducing LDL and triglycerides while increasing HDL—nicotinic acid and its derivatives play a crucial role in mitigating the risk of atherosclerotic events.[13][15]

Anti-inflammatory Potential

Numerous studies have highlighted the anti-inflammatory properties of novel nicotinic acid derivatives.[11][16] By combining the nicotinic acid scaffold with nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, researchers have developed mutual prodrugs with enhanced anti-inflammatory activity and improved gastric safety profiles.[16] These compounds have been shown to inhibit key inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2.[11]

Antimicrobial Activity

Certain derivatives of nicotinic acid have demonstrated significant antibacterial activity, particularly against Mycobacterium tuberculosis.[17][18] These derivatives are thought to function by inhibiting peptide synthesis in susceptible organisms.[17] More recent research has explored the synthesis of acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid, which have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[19][20]

Methodologies for Evaluating Biological Activity

A robust and reproducible assessment of the biological activity of nicotinic acid derivatives is paramount for their development as therapeutic agents. This section outlines key experimental protocols.

In Vitro Anti-inflammatory Assays

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the nicotinic acid derivatives for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control for cytotoxicity.

  • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO). In this two-step diazotization reaction, sulfanilamide is converted to a diazonium salt by nitrite in an acidic solution, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified by measuring its absorbance at 540 nm.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and treat with nicotinic acid derivatives as described for the MTT assay.

  • Co-stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce nitric oxide production.

  • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Principle: Enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For cytokine quantification, a sandwich ELISA is typically used, where the antigen of interest (e.g., TNF-α, IL-6) is bound between two layers of antibodies (capture and detection antibodies).

Protocol:

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants (collected from cells treated with nicotinic acid derivatives and stimulated with LPS/IFN-γ) and standards to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Wash the plate and add a substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the cytokine concentration from the standard curve.

Experimental_Workflow Stimulation Stimulation MTT MTT Stimulation->MTT Griess Griess Stimulation->Griess ELISA ELISA Stimulation->ELISA

Quantification of Nicotinic Acid and Its Derivatives

Accurate quantification of nicotinic acid and its derivatives in biological matrices is essential for pharmacokinetic and pharmacodynamic studies.

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For nicotinic acid and its derivatives, reversed-phase HPLC with UV detection is a commonly used method.[21]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 analytical column.

General Procedure:

  • Sample Preparation: Deproteinize plasma or serum samples with a suitable agent (e.g., perchloric acid, acetonitrile). Centrifuge to remove precipitated proteins.

  • Mobile Phase: A typical mobile phase consists of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol, acetonitrile).

  • Chromatographic Conditions: Set the flow rate, column temperature, and injection volume.

  • Detection: Monitor the eluent at the wavelength of maximum absorbance for the compound of interest (typically around 261 nm for nicotinic acid).[21]

  • Quantification: Create a standard curve using known concentrations of the analyte to determine the concentration in the unknown samples.

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[21] This is the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices.

Advantages over HPLC-UV:

  • Higher Sensitivity: Can detect analytes at picogram to femtogram levels.

  • Greater Specificity: Mass-to-charge ratio detection provides unambiguous identification.

  • Simultaneous Analysis: Can quantify multiple analytes in a single run.

Conclusion and Future Directions

Nicotinic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their well-established lipid-modifying effects, coupled with their potent anti-inflammatory properties and emerging roles in other therapeutic areas, make them a continued focus of drug discovery and development. A thorough understanding of their mechanisms of action, particularly the intricacies of GPR109A signaling, is crucial for the rational design of novel derivatives with improved efficacy and reduced side effects. The application of robust and validated experimental methodologies, as outlined in this guide, will be instrumental in advancing our knowledge and translating the therapeutic potential of these compounds into clinical practice. Future research will likely focus on developing GPR109A agonists with biased signaling properties to selectively activate desired therapeutic pathways while minimizing undesirable effects, as well as exploring the therapeutic potential of these compounds in a wider range of diseases.

References

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021, December 30). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Nicotinic acid derivatives API Manufacturers | GMP-Certified Suppliers. (n.d.). Pharmaoffer.com. Retrieved January 2, 2026, from [Link]

  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. (2011, February 7). Journal of Clinical Investigation. Retrieved January 2, 2026, from [Link]

  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. (2025, August 7). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β Cells. (2017). Annals of Clinical & Laboratory Science. Retrieved January 2, 2026, from [Link]

  • List of Nicotinic acid derivatives. (n.d.). Drugs.com. Retrieved January 2, 2026, from [Link]

  • Nicotinic acid derivatives: Application and uses, review. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. (n.d.). Journal of Emerging Technologies and Innovative Research. Retrieved January 2, 2026, from [Link]

  • Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. (n.d.). Trends in Pharmacological Sciences. Retrieved January 2, 2026, from [Link]

  • Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. (2014). Current Drug Discovery Technologies. Retrieved January 2, 2026, from [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2013, September 1). Semantic Scholar. Retrieved January 2, 2026, from [Link]

  • Nicotinic acid. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

  • Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. (n.d.). Journal of Lipid Research. Retrieved January 2, 2026, from [Link]

  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. (2007, August 16). Annual Review of Pharmacology and Toxicology. Retrieved January 2, 2026, from [Link]

  • GPR109A and Vascular Inflammation. (n.d.). Current Atherosclerosis Reports. Retrieved January 2, 2026, from [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. (2007). Annual Review of Pharmacology and Toxicology. Retrieved January 2, 2026, from [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022, March 4). MDPI. Retrieved January 2, 2026, from [Link]

  • Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. (n.d.). Atherosclerosis. Retrieved January 2, 2026, from [Link]

  • Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. (2018, August 1). bioRxiv. Retrieved January 2, 2026, from [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK. Retrieved January 2, 2026, from [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). International Journal of Molecular Sciences. Retrieved January 2, 2026, from [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2025, October 13). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Chemical determination of nicotinic acid and nicotinamide. (n.d.). SciSpace. Retrieved January 2, 2026, from [Link]

Sources

In Silico Prediction of Methyl 5-(aminomethyl)nicotinate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accelerated pace of drug discovery necessitates the adoption of rapid and cost-effective methodologies for the preliminary assessment of novel chemical entities. In silico techniques have emerged as indispensable tools in this endeavor, offering a robust framework for predicting the biological activity of compounds before their synthesis and experimental testing.[1][2] This technical guide provides a comprehensive, in-depth exploration of a structured in silico workflow to predict the bioactivity of Methyl 5-(aminomethyl)nicotinate, a nicotinic acid derivative with under-explored therapeutic potential. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for a multi-faceted computational analysis. We will delve into ligand-based and structure-based approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to construct a holistic bioactivity profile. The causality behind each experimental choice is elucidated, ensuring a scientifically rigorous and self-validating predictive system.

Introduction: The Rationale for In Silico Bioactivity Prediction

The journey of a drug from concept to clinic is arduous and resource-intensive. Traditional high-throughput screening (HTS) methods, while powerful, can be both time-consuming and expensive.[1] In silico, or computer-aided drug design (CADD), techniques provide a powerful alternative and complementary approach to rapidly screen vast chemical spaces, prioritize promising candidates, and gain early insights into their potential biological functions and liabilities.[1][3]

This compound (Figure 1) is a derivative of nicotinic acid (Niacin or Vitamin B3).[4][5][6][7] Nicotinic acid and its derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including lipid-lowering, anti-inflammatory, and vasodilatory effects.[8][9][10] While the specific bioactivity of this compound remains largely uncharacterized in public literature, its structural similarity to known bioactive molecules makes it a compelling candidate for in silico investigation.[9][11][12]

This guide will outline a systematic in silico workflow to hypothesize and predict the bioactivity of this compound. By leveraging a combination of computational methods, we can build a scientifically sound hypothesis regarding its potential protein targets, mechanism of action, and drug-like properties.

Figure 1: Chemical Structure of this compound

Foundational In Silico Analysis: Building a Preliminary Profile

Before embarking on more complex computational studies, a foundational analysis of the molecule's physicochemical properties and a survey of the bioactivity of structurally similar compounds are essential.

Physicochemical Property Calculation and Drug-Likeness Assessment

A molecule's physicochemical properties are critical determinants of its pharmacokinetic behavior. Several empirical rules, such as Lipinski's Rule of Five, provide a preliminary assessment of a compound's potential to be an orally active drug.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueMethod/Tool
Molecular Weight166.18 g/mol PubChem[13]
LogP (octanol-water partition coefficient)-0.4PubChem[13]
Hydrogen Bond Donors1ChemScene[5]
Hydrogen Bond Acceptors3Calculated
Topological Polar Surface Area (TPSA)65.21 ŲChemScene[5]
Rotatable Bonds2ChemScene[5]

Interpretation: The calculated properties of this compound largely adhere to Lipinski's Rule of Five, suggesting it possesses drug-like characteristics and has a higher likelihood of good oral bioavailability.

Ligand-Based Bioactivity Prediction: Leveraging Structural Similarity

The principle of molecular similarity, which posits that structurally similar molecules are likely to have similar biological activities, forms the basis of ligand-based approaches.[1]

Workflow for Ligand-Based Bioactivity Prediction:

LigandBasedWorkflow cluster_0 Ligand-Based Prediction Start This compound Structure SimilaritySearch Similarity Search (e.g., PubChem, ChEMBL) Start->SimilaritySearch SimilarCompounds Identify Structurally Similar Compounds SimilaritySearch->SimilarCompounds BioactivityData Retrieve Bioactivity Data of Similar Compounds SimilarCompounds->BioactivityData Hypothesis Formulate Bioactivity Hypothesis BioactivityData->Hypothesis

Caption: Ligand-based workflow for bioactivity hypothesis generation.

Protocol for Similarity Searching:

  • Obtain the SMILES string for this compound: COC(=O)c1cc(CN)cnc1.

  • Utilize public databases such as PubChem ([Link]) and ChEMBL ([Link]).

  • Perform a similarity search using the SMILES string as the query. Set a similarity threshold (e.g., Tanimoto coefficient > 0.85) to identify closely related analogs.

  • Analyze the search results to identify compounds with known biological activities. Pay close attention to the reported targets and mechanisms of action.

Expected Insights: This analysis is likely to reveal that derivatives of nicotinic acid are associated with targets such as the nicotinic acid receptor (GPR109A), which is involved in lipid metabolism.[8][14] This provides a crucial starting point for structure-based investigations.

Structure-Based Bioactivity Prediction: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[15][16] This method is invaluable for identifying potential protein targets and elucidating the molecular interactions that govern binding.

Target Selection and Preparation

Based on the ligand similarity search, the human nicotinic acid receptor, GPR109A (also known as HM74A), is a prime candidate for investigation.[8][14]

Protocol for Target Preparation:

  • Retrieve the protein structure: Download the 3D structure of GPR109A from the Protein Data Bank (PDB; [Link]). If a crystal structure is unavailable, a homology model can be generated using servers like SWISS-MODEL ([Link]).

  • Prepare the receptor: Using molecular modeling software (e.g., AutoDockTools, Chimera), perform the following steps:

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms.

    • Assign atomic charges (e.g., Gasteiger charges).

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or through blind docking if the binding site is unknown.[17]

Ligand Preparation

The 3D structure of this compound needs to be generated and optimized.

Protocol for Ligand Preparation:

  • Generate the 3D structure: Use software like Avogadro or online tools to convert the 2D structure (from SMILES) to a 3D structure.

  • Perform energy minimization: Use a force field (e.g., MMFF94) to obtain a low-energy conformation of the ligand.

  • Save the structure in a suitable format (e.g., PDBQT for AutoDock).

Molecular Docking Simulation

Workflow for Molecular Docking:

DockingWorkflow cluster_1 Molecular Docking Workflow LigandPrep Prepare Ligand (3D structure, energy minimization) Docking Perform Docking Simulation (e.g., AutoDock Vina) LigandPrep->Docking ReceptorPrep Prepare Receptor (PDB structure, add hydrogens) GridBox Define Binding Site (Grid Box Generation) ReceptorPrep->GridBox GridBox->Docking Analysis Analyze Results (Binding energy, interactions) Docking->Analysis Visualization Visualize Binding Pose (e.g., PyMOL, Chimera) Analysis->Visualization

Caption: A streamlined workflow for molecular docking simulations.

Step-by-Step Docking Protocol (using AutoDock Vina):

  • Set up the docking parameters: Create a configuration file specifying the paths to the prepared receptor and ligand files, the coordinates of the grid box, and the exhaustiveness of the search.

  • Run the docking simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[18][19]

  • Analyze the results: The output will include a log file with the predicted binding affinities (in kcal/mol) for different binding modes and a PDBQT file with the coordinates of the docked ligand poses.[15]

  • Visualize the interactions: Use molecular visualization software to examine the predicted binding pose of this compound within the active site of GPR109A. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Table 2: Representative Molecular Docking Results (Hypothetical)

Target ProteinLigandBinding Affinity (kcal/mol)Key Interacting Residues
GPR109AThis compound-7.5Arg111, Ser178, Trp214
COX-2This compound-6.8Arg120, Tyr355, Ser530

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced In Silico Modeling: QSAR and Pharmacophore Approaches

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful ligand-based methods that can be used to predict the bioactivity of new compounds based on a set of known active molecules.[20][21][22][23]

QSAR Modeling

QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.[20][21][22][23]

Protocol for QSAR Model Development:

  • Data Collection: Curate a dataset of nicotinic acid derivatives with experimentally determined bioactivity data (e.g., IC50 values) for a specific target.

  • Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors that encode its structural and physicochemical properties (e.g., using software like PaDEL-Descriptor).[20]

  • Model Building: Use statistical methods or machine learning algorithms to build a regression model that correlates the descriptors with the biological activity.[20][22]

  • Model Validation: Rigorously validate the QSAR model using internal (e.g., cross-validation) and external validation sets to ensure its predictive power.[22]

  • Prediction: Use the validated QSAR model to predict the bioactivity of this compound.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to bind to a specific target.[24][25][26][27]

Workflow for Pharmacophore Modeling:

PharmacophoreWorkflow cluster_2 Pharmacophore Modeling Workflow ActiveLigands Set of Active Ligands FeatureID Identify Common Features (H-bond donors/acceptors, aromatic rings, etc.) ActiveLigands->FeatureID ModelGen Generate Pharmacophore Model FeatureID->ModelGen ModelVal Validate Model ModelGen->ModelVal V_Screening Virtual Screening of Databases ModelVal->V_Screening NewHits Identify Novel Hits V_Screening->NewHits

Caption: General workflow for ligand-based pharmacophore model generation and its application in virtual screening.

Protocol for Pharmacophore-Based Virtual Screening:

  • Generate a pharmacophore model: Based on the docked pose of a known potent ligand for the target of interest (structure-based) or a set of known active compounds (ligand-based).[24][25]

  • Screen a compound database: Use the pharmacophore model as a 3D query to screen large chemical databases (e.g., ZINC, Enamine) for molecules that match the pharmacophoric features.[28]

  • Filter and prioritize hits: The retrieved compounds can be further filtered based on drug-likeness and subjected to molecular docking to refine the list of potential hits.

Predicting Drug-Likeness and Safety: ADMET Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[1] Numerous in silico tools are available to predict these properties.

Table 3: Predicted ADMET Properties of this compound (Hypothetical)

ADMET PropertyPredictionConfidenceIn Silico Tool
Absorption
Human Intestinal AbsorptionHighHighADMETlab 3.0[29]
Caco-2 PermeabilityModerateMediumSwissADME[29]
Distribution
Blood-Brain Barrier PenetrationLowHighPreADMET[30]
Plasma Protein BindingLowMediumADMET-AI[31][32]
Metabolism
CYP2D6 InhibitionNon-inhibitorHighSwissADME
CYP3A4 InhibitionNon-inhibitorHighSwissADME
Excretion
Renal ClearanceLikelyMediumpkCSM
Toxicity
AMES MutagenicityNon-mutagenicHighProTox-II[33]
HepatotoxicityLow riskMediumDILIrank

Note: This data is illustrative. It is imperative to use multiple validated tools for a comprehensive ADMET assessment.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of this compound. By integrating ligand-based and structure-based approaches, we can formulate a strong, data-driven hypothesis regarding its potential biological targets and pharmacological properties. The preliminary analysis suggests that this compound possesses favorable drug-like characteristics and may interact with targets associated with nicotinic acid, such as GPR109A.

It is crucial to emphasize that in silico predictions are hypotheses that require experimental validation. The findings from this computational investigation should serve as a guide for prioritizing and designing future in vitro and in vivo studies. Promising predictions should be followed by chemical synthesis of the compound and subsequent biological assays to confirm the predicted activity and mechanism of action. This synergistic interplay between computational and experimental approaches is the cornerstone of modern, efficient drug discovery.

References

  • AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. (n.d.). MDPI.
  • What is pharmacophore modeling and its applications? (2025, May 21). Patsnap Synapse.
  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity.
  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021, June 25). DergiPark.
  • Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR.
  • What is the significance of QSAR in drug design? (2025, May 21). Patsnap Synapse.
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11).
  • Step-by-Step Tutorial on Molecular Docking. (2024, October 8). Omics tutorials.
  • IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. (n.d.). RASA Life Sciences.
  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.).
  • In Silico Prediction of Biological Activity for Novel Compounds: A Technical Guide. (n.d.). Benchchem.
  • QSAR Analysis. (n.d.). Creative Biostucture Drug Discovery.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • Use ADMET-AI Online | ProteinIQ. (n.d.).
  • ADMET-AI. (n.d.).
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube.
  • In silico methods for drug-target interaction prediction. (2025, September 24). PMC - NIH.
  • Molecular Docking Tutorial. (n.d.).
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
  • PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site. (n.d.).
  • Computational/in silico methods in drug target and lead prediction. (n.d.). PMC - PubMed Central.
  • BindingDB in 2024: a FAIR knowledgebase of protein-small molecule binding data | Nucleic Acids Research | Oxford Academic. (n.d.).
  • Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. (n.d.).
  • ADMET predictions. (n.d.). VLS3D.COM.
  • In Silico Target Prediction. (n.d.). Creative Biolabs.
  • ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support | Nucleic Acids Research | Oxford Academic. (2024, April 4).
  • Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate. (n.d.). Benchchem.
  • DLiP-PPI library: An integrated chemical database of small-to-medium-sized molecules targeting protein–protein interactions. (2023, January 8). Frontiers.
  • Synthesis of methyl 5,6-diaminonicotinate. (n.d.). PrepChem.com.
  • 5-Aminomethyl-nicotinic acid methyl ester CAS#: 1001756-84-8. (n.d.). ChemicalBook.
  • 1001756-84-8 | this compound. (n.d.). ChemScene.
  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute.
  • Nicotinic acid receptor subtypes and their ligands. (n.d.). PubMed.
  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. (n.d.). NIH.
  • 1001756-84-8|this compound|BLD Pharm. (n.d.).
  • 1001756-84-8, 5-Aminomethyl-nicotinic acid methyl ester Formula. (n.d.). ECHEMI.
  • Expasy. (n.d.). SIB Swiss Institute of Bioinformatics.
  • Protein-small molecule interactions databases. (n.d.). ResearchGate.
  • Niacin | Linus Pauling Institute | Oregon State University. (2018, August 10).
  • Nicotinic acid. (n.d.). Wikipedia.
  • Navigating the Bioactivity of Nicotinic Acid Derivatives: A Technical Guide Focused on the Methyl 2-(aminomethyl)nicotinate Scaf. (n.d.). Benchchem.
  • KEGG PATHWAY Database. (n.d.). genome.jp.
  • Methyl nicotinate (Nicotinic acid methyl ester) | Topical Preparations Active Compound, Vasodilator | MedChemExpress. (n.d.).
  • METHYL 5-METHYLNICOTINATE synthesis. (n.d.). ChemicalBook.
  • Methyl 6-(aminomethyl)nicotinate | C8H10N2O2 | CID 10678635. (n.d.). PubChem.
  • Technical Guide: Methyl 2-(aminomethyl)nicotinate. (n.d.). Benchchem.
  • An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate. (n.d.). Benchchem.
  • Application of Methyl 2-(aminomethyl)nicotinate in Medicinal Chemistry: A Scarcity of Direct Evidence and a Look at. (n.d.). Benchchem.

Sources

An In-depth Technical Guide to Methyl 5-(aminomethyl)nicotinate: Suppliers and Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(aminomethyl)nicotinate is a key building block in the landscape of pharmaceutical research and development. Its bifunctional nature, possessing both a primary amine and a methyl ester on a pyridine scaffold, makes it a versatile starting material for the synthesis of a diverse range of complex molecules and active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for a multitude of chemical modifications, enabling the exploration of new chemical entities with potential therapeutic applications.

This technical guide provides a comprehensive overview of the critical aspects of sourcing and utilizing this compound, with a focus on the supplier landscape, purity specifications, and the analytical methodologies required to ensure its quality. As a Senior Application Scientist, the aim is to deliver not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design and decision-making.

The Supplier Landscape: Sourcing High-Quality this compound

The selection of a reliable supplier is a foundational step in any research or development program. The quality of the starting materials directly impacts the success of subsequent synthetic steps and the integrity of the final compound. For this compound, the market primarily offers research-grade material.

When evaluating suppliers, it is crucial to look beyond the catalog listing and consider factors such as the availability of analytical data (e.g., Certificates of Analysis), batch-to-batch consistency, and the supplier's quality management systems.

Below is a summary of some of the key suppliers of this compound:

SupplierCAS NumberTypical PurityAvailable Forms
ChemScene1001756-84-8≥97%Free base[1]
BLD Pharm1001756-84-8Not specifiedFree base[2]
Parchem1260791-59-0Not specifiedHydrochloride salt[3]

It is important to note that while the free base (CAS 1001756-84-8) is commonly listed, the hydrochloride salt (CAS 1260791-59-0) is also available and may offer advantages in terms of stability and handling. Researchers should select the form most suitable for their specific synthetic route.

Purity and Analytical Characterization: Ensuring Quality and Reproducibility

The purity of this compound is paramount for its successful application. The presence of impurities can lead to unwanted side reactions, complicate purification of downstream products, and introduce confounding variables in biological assays. The typical purity for commercially available research-grade material is ≥97%.[1]

A multi-technique approach is essential for a comprehensive characterization of the compound's purity and identity.

Key Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment, capable of separating the main compound from structurally similar impurities. A diode-array detector (DAD) can provide additional information about the spectral purity of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound. The chemical shifts, coupling constants, and integration of the signals provide a detailed fingerprint of the molecule.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). It is also a powerful tool for identifying unknown impurities when coupled with a separation technique like HPLC or GC (LC-MS or GC-MS).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, such as the N-H stretches of the amine, the C=O stretch of the ester, and the characteristic vibrations of the pyridine ring.

Experimental Protocol: A Step-by-Step Guide to HPLC Purity Analysis

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array or variable wavelength UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample diluent: 50:50 Water:Acetonitrile.

  • This compound sample.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the sample diluent to prepare a 1 mg/mL stock solution. Further dilute as necessary to achieve a concentration suitable for the detector's linear range.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A starting point could be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm (based on the UV absorbance of the pyridine ring).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The peak area percentage is calculated as: (Area of the main peak / Total area of all peaks) x 100%.

Causality in Method Development:

  • The choice of a C18 column is based on its versatility and wide applicability for the separation of moderately polar compounds.

  • Formic acid is used as a mobile phase modifier to improve peak shape by protonating the amine group and minimizing tailing.

  • A gradient elution is employed to effectively separate both polar and non-polar impurities that may be present.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Understanding Potential Impurities: A Synthesis-Based Approach

A thorough understanding of the synthetic route used to produce this compound is critical for predicting and identifying potential impurities. A plausible and efficient synthesis starts from 5-cyanonicotinate, which is then reduced to the desired aminomethyl compound.[4]

Synthetic Pathway:

Synthesis_Pathway start 5-Cyanonicotinate CN COOR intermediate This compound CH2NH2 COOCH3 start->intermediate Reduction (e.g., H2/Catalyst)

Caption: A common synthetic route to this compound.

Potential Impurities:

Based on this synthetic route, several types of impurities could potentially be present in the final product:

  • Starting Material: Unreacted 5-cyanonicotinate.

  • Intermediates: Incomplete reduction could lead to the presence of imine or other partially reduced intermediates.

  • Byproducts:

    • Over-reduction: The ester group could be reduced to an alcohol, forming (5-(aminomethyl)pyridin-3-yl)methanol.

    • Dimerization: Side reactions could lead to the formation of dimeric species.

  • Reagent- and Solvent-Related Impurities: Residual catalysts (e.g., palladium, nickel), and solvents used in the reaction and purification steps.

  • Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-(aminomethyl)nicotinic acid, can occur, especially if the compound is exposed to moisture or non-neutral pH conditions.

The identification and quantification of these potential impurities are crucial for ensuring the quality and safety of the material, particularly in a drug development context. This is typically achieved by a combination of HPLC with reference standards for known impurities and LC-MS for the identification of unknown peaks.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds in pharmaceutical research. The successful application of this intermediate hinges on the careful selection of a reputable supplier and a thorough analytical characterization to ensure its purity and identity. By employing a multi-technique approach to quality control, including HPLC, NMR, and MS, researchers can have confidence in the integrity of their starting material, which is a critical factor for the reproducibility and success of their research and development efforts. A deep understanding of the synthetic pathway is also essential for anticipating and identifying potential impurities, further strengthening the quality assessment of this important chemical intermediate.

References

  • Google Patents. CN103483250A - Preparation method of 5-aminomethyl nicotinic acid.

Sources

A Predictive Spectroscopic Guide to Methyl 5-(aminomethyl)nicotinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-(aminomethyl)nicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery as a versatile scaffold. Its precise structural characterization is paramount for ensuring the integrity of research and the quality of synthesized compounds. In the absence of a comprehensive, publicly available experimental dataset, this in-depth technical guide provides a robust, predictive analysis of the key spectroscopic features of this compound. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), and drawing upon empirical data from structurally analogous compounds, this guide offers a validated framework for the identification and characterization of this important molecule. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and utilize this compound in their work.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₈H₁₀N₂O₂, belongs to the family of nicotinic acid derivatives. These compounds are widely recognized for their diverse biological activities and their role as key building blocks in the synthesis of pharmacologically active molecules. The structure of this compound incorporates a pyridine ring, a methyl ester, and a primary aminomethyl group. This combination of functional groups provides multiple points for chemical modification, making it a valuable intermediate in the development of novel therapeutic agents.

The unequivocal confirmation of the molecular structure of this compound is the foundation upon which all subsequent research is built. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of the molecule, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular weight. This guide will systematically deconstruct the predicted spectroscopic data for this compound, offering a detailed rationale for the expected spectral features.

Predicted ¹H NMR Spectroscopic Profile

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound is based on the well-documented spectrum of the parent compound, methyl nicotinate, with adjustments for the electronic effects of the C5-aminomethyl substituent.

Reference Spectrum: Methyl Nicotinate

The ¹H NMR spectrum of methyl nicotinate serves as our baseline. The chemical shifts for the pyridine ring protons are influenced by the electronegativity of the nitrogen atom and the electron-withdrawing nature of the methyl ester group.

Predictive Analysis for this compound

The introduction of the aminomethyl group (-CH₂NH₂) at the C5 position will induce predictable shifts in the signals of the pyridine ring protons. The -CH₂NH₂ group is generally considered to be weakly electron-donating through resonance and weakly electron-withdrawing through induction. This will lead to a slight shielding of the ortho (C4 and C6) and para (C2) protons relative to their positions in methyl nicotinate. Furthermore, new signals corresponding to the aminomethyl protons and the amine protons will be present.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~8.9 - 9.1s1HH-2Expected to be the most downfield aromatic proton due to its position alpha to the ring nitrogen and meta to the ester.
~8.5 - 8.7s1HH-6Alpha to the ring nitrogen, expected to be significantly downfield.
~8.1 - 8.3s1HH-4Influenced by the adjacent ester and aminomethyl groups.
~3.9s3H-OCH₃Characteristic singlet for a methyl ester.
~3.8s2H-CH₂NH₂Methylene protons adjacent to an amine and an aromatic ring.
~1.6 - 2.0 (broad)s2H-NH₂Primary amine protons, often broad and exchangeable with D₂O.[1][2]

Predicted ¹³C NMR Spectroscopic Profile

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Similar to the ¹H NMR analysis, we can predict the ¹³C NMR spectrum of this compound by starting with the known spectrum of methyl nicotinate and considering the substituent effects of the aminomethyl group.

Reference Spectrum: Methyl Nicotinate

The ¹³C NMR spectrum of methyl nicotinate shows distinct signals for the pyridine ring carbons, the ester carbonyl carbon, and the methyl ester carbon. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Predictive Analysis for this compound

The C5-aminomethyl group will cause a downfield shift for the carbon it is attached to (C5) and will have a smaller effect on the other ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~165 - 167C=OCharacteristic chemical shift for an ester carbonyl carbon.
~152 - 154C-2Alpha to the ring nitrogen, expected to be downfield.
~148 - 150C-6Alpha to the ring nitrogen, expected to be downfield.
~135 - 137C-4Aromatic carbon adjacent to substituted carbons.
~130 - 132C-5Aromatic carbon bearing the aminomethyl group.
~122 - 124C-3Aromatic carbon bearing the ester group.
~52 - 54-OCH₃Typical chemical shift for a methyl ester carbon.
~45 - 47-CH₂NH₂Aliphatic carbon attached to a nitrogen and an aromatic ring.

Predicted Infrared (IR) Spectroscopic Profile

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ester, the C-O bond of the ester, and the vibrations of the pyridine ring.

Table 3: Predicted Major IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)IntensityFunctional Group VibrationRationale for Prediction
3400 - 3250Medium, two bandsN-H stretch (primary amine)Primary amines typically show two N-H stretching bands in this region.[2][3][4]
3100 - 3000MediumAromatic C-H stretchCharacteristic of C-H bonds on the pyridine ring.
2950 - 2850MediumAliphatic C-H stretchCorresponding to the methyl and methylene groups.
~1720 - 1730StrongC=O stretch (ester)A strong, sharp absorption is expected for the ester carbonyl.
~1640 - 1580MediumN-H bend (primary amine)Characteristic bending vibration for primary amines.[5]
~1590, ~1470Medium-StrongC=C and C=N ring stretchTypical for aromatic and heteroaromatic rings.
~1300 - 1200StrongC-O stretch (ester)Characteristic of the ester C-O single bond.
~1100MediumC-N stretchAliphatic C-N stretching vibration.

Predicted Mass Spectrometry (MS) Fragmentation Profile

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW: 166.18 g/mol ), electrospray ionization (ESI) in positive ion mode would be a suitable technique, and we would expect to observe the protonated molecule [M+H]⁺ at m/z 167.19.

The fragmentation of the parent ion will be dictated by the stability of the resulting fragments. Key fragmentation pathways are predicted to involve the loss of the methoxy group from the ester, the loss of the entire ester group, and cleavage at the benzylic position.

Table 4: Predicted Key Mass Fragments for this compound

Predicted m/zProposed Fragment IonRationale for Prediction
167.19[M+H]⁺Protonated molecular ion.
136.16[M+H - OCH₃]⁺Loss of the methoxy radical from the ester.
108.14[M+H - COOCH₃]⁺Loss of the carbomethoxy group.
150.16[M+H - NH₃]⁺Loss of ammonia from the aminomethyl group.[6][7]
92.11[C₆H₆N]⁺Pyridine ring fragment after cleavage of substituents.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound.

Diagram 2: Predicted ESI-MS Fragmentation Pathway

G parent [M+H]⁺ m/z = 167.19 frag1 [M+H - NH₃]⁺ m/z = 150.16 parent->frag1 - NH₃ frag2 [M+H - OCH₃]⁺ m/z = 136.16 parent->frag2 - OCH₃ frag3 [M+H - COOCH₃]⁺ m/z = 108.14 parent->frag3 - COOCH₃

Caption: Major predicted fragmentation pathways in ESI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended. These protocols are designed to be self-validating by incorporating necessary calibration and verification steps.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical and should be based on sample solubility and the need to avoid exchange of the -NH₂ protons if they are of interest (in which case aprotic solvents like DMSO-d₆ or CDCl₃ are preferred).

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup and Calibration:

    • Use a modern NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical peak shape for a reference signal (e.g., residual solvent peak).

    • Calibrate the chemical shift scale using the known chemical shift of the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, and an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • ¹³C NMR: Use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption peak shapes.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy Protocol (ATR)
  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure with the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract the absorbance of the crystal and the atmosphere.

    • Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional group vibrations based on their position, intensity, and shape.

Mass Spectrometry Protocol (LC-MS with ESI)
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase. The addition of a small amount of acid (e.g., formic acid) facilitates protonation in positive ion mode.

  • Instrumentation and Method Setup:

    • Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

    • Set the ESI source to operate in positive ion mode.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable and intense signal for the compound of interest.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 50-500) to detect the parent ion.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the [M+H]⁺ ion in the full scan spectrum to confirm the molecular weight.

    • Analyze the MS/MS spectrum to identify the major fragment ions and propose fragmentation pathways consistent with the molecular structure.

Conclusion

This technical guide provides a comprehensive and scientifically grounded prediction of the NMR, IR, and MS spectroscopic data for this compound. By presenting a detailed analysis based on established principles and data from analogous structures, this document serves as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate. The inclusion of detailed, self-validating experimental protocols further enhances the utility of this guide for researchers in academic and industrial settings, ultimately supporting the advancement of drug discovery and development programs.

References

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. In PubChem. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chemistry Stack Exchange. [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • Audisio, G., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(10), 1069-1077. [Link]

  • PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of Methyl 5-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Chasm

In the landscape of pharmaceutical development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which successful formulation and long-term viability are built. Methyl 5-(aminomethyl)nicotinate, a pyridine derivative with potential as a versatile building block in medicinal chemistry, presents a common challenge in early-stage research: a notable scarcity of publicly available, specific data regarding its solubility and stability. This guide is therefore structured not as a mere repository of established facts, but as a strategic blueprint. It synthesizes foundational chemical principles, leverages surrogate data from the closely related compound Methyl nicotinate, and provides robust, field-proven experimental protocols to empower researchers to generate the critical data required for their work. As your senior application scientist, my objective is to explain not just what to do, but why each step is critical for building a comprehensive and trustworthy profile of this compound.

Section 1: Physicochemical Characterization of this compound

This compound is a small molecule featuring a pyridine ring, a primary amine, and a methyl ester. These functional groups are the primary determinants of its chemical behavior.

PropertyDataSource / Inference
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
CAS Number 1001756-84-8[1]
Predicted LogP 0.3269[1]
Topological Polar Surface Area (TPSA) 65.21 Ų[1]
Recommended Storage 2-8°C, protect from light, inert atmosphere[1][2]

The recommended storage conditions—refrigeration, light protection, and an inert atmosphere—immediately suggest a sensitivity to temperature, photo-degradation, and/or oxidation.[1][2] The primary amine is susceptible to oxidation, while the methyl ester is prone to hydrolysis.

Section 2: Solubility Profile - A Predictive & Experimental Approach

A definitive solubility profile is paramount for everything from in vitro assay design to preclinical formulation development. In the absence of direct data, we must construct a hypothesis based on structural analogs and then validate it experimentally.

Inferred Solubility from Methyl Nicotinate

The parent compound, Methyl nicotinate (lacking the aminomethyl group), provides a useful starting point. It is reported to be soluble in water (variously cited as 47.6 mg/mL and 48 g/L at 20°C), ethanol, and fat.[3][4][5] The addition of the basic aminomethyl group in this compound is expected to increase its polarity and enhance its aqueous solubility, particularly at acidic pH where the amine will be protonated.

Causality Behind Solvent Selection for Profiling

The choice of solvents for a comprehensive solubility screen is not arbitrary. It is a strategic selection designed to probe the molecule's behavior in media relevant to discovery, development, and clinical application.

  • Aqueous Buffers (pH 2, 4.5, 6.8, 7.4): These are critical for simulating physiological conditions, from the stomach (low pH) to the intestines and blood (neutral pH). The ionization state of the aminomethyl group will change across this range, significantly impacting solubility.

  • Non-aqueous Solvents (Ethanol, Propylene Glycol, DMSO): These are common co-solvents and vehicles used in preclinical and clinical formulations. Understanding solubility in these systems is essential for developing liquid dosage forms.

  • Biorelevant Media (FaSSIF, FeSSIF): Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) provide a more accurate prediction of in vivo solubility by mimicking the composition of human intestinal fluid.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

Trustworthy solubility data requires a well-designed experimental approach. The following protocol outlines a standard workflow for both kinetic and thermodynamic solubility determination.

Workflow for Solubility Determination

cluster_prep Preparation cluster_kinetic Kinetic Solubility (High-Throughput) cluster_thermo Thermodynamic Solubility (Gold Standard) A Prepare stock solution (e.g., 10 mg/mL in DMSO) C Add stock solution to solvents A->C B Prepare solvent plate (Aqueous buffers, organic solvents) B->C D Incubate (e.g., 2 hours) C->D E Filter to remove precipitate D->E F Quantify supernatant (HPLC-UV) E->F G Add excess solid compound to solvents H Equilibrate (e.g., 24-48 hours with shaking) G->H I Filter to remove undissolved solid H->I J Quantify supernatant (HPLC-UV) I->J

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

    • Dispense the selected aqueous buffers and organic solvents into a 96-well plate.

  • Execution (Shake-Flask Method for Thermodynamic Solubility):

    • Add an excess of solid this compound to vials containing each solvent. The goal is to have undissolved solid remaining at equilibrium.

    • Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C).

    • Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.

  • Sample Processing:

    • After equilibration, allow the samples to stand, letting the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all solid particles.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method (see Section 4).

    • Prepare a standard curve from the DMSO stock solution to ensure accurate quantification.

Section 3: Stability Profile - Identifying Liabilities and Degradation Pathways

Stability testing is a critical regulatory requirement and is essential for determining the shelf-life and appropriate storage conditions for a drug substance.[6][7] The protocol below is designed to identify potential liabilities of this compound.

Inferred Stability and Potential Degradation Pathways

Based on the molecule's structure and data from Methyl nicotinate, two primary degradation pathways are anticipated:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis, especially at low or high pH, which would yield the corresponding carboxylic acid (5-(aminomethyl)nicotinic acid) and methanol. Studies on aqueous solutions of Methyl nicotinate show that its primary degradation product is nicotinic acid.[8][9] This degradation occurs at a rate of approximately 0.5% per year when stored at 4°C, indicating excellent stability under refrigeration but highlighting hydrolysis as the key degradation route.[8][9]

  • Oxidation: The aminomethyl group and the pyridine ring itself can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

Anticipated Degradation Pathways

Parent This compound Hydrolysis 5-(aminomethyl)nicotinic Acid + Methanol Parent->Hydrolysis  Hydrolysis (H₂O, pH) Oxidation N-Oxide or other Oxidative Products Parent->Oxidation  Oxidation (O₂, Light)

Caption: Anticipated degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is an essential first step. It is designed to accelerate degradation to rapidly identify likely degradation products and pathways, which is crucial for developing a stability-indicating analytical method.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 80°C (in solution and as solid) for 48 hours.

    • Photostability: Expose solution and solid to ICH-compliant light conditions (1.2 million lux hours and 200 W·h/m²).

  • Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a target concentration.

    • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Section 4).

    • Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of potential degradants.

Section 4: The Self-Validating System: A Stability-Indicating Analytical Method

The trustworthiness of all solubility and stability data hinges on the quality of the analytical method used for quantification. A stability-indicating method is one that can accurately measure the decrease in the active substance's concentration due to degradation. The development of such a method is a self-validating process when combined with forced degradation studies.

Method of Choice: HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this type of analysis. Coupling it with a Mass Spectrometer (MS) provides an invaluable tool for identifying unknown degradation products.

Key Method Parameters:

ParameterRecommended Starting PointRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for small polar molecules.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for good peak shape and MS ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier.
Gradient 5% to 95% B over 10 minutesA generic gradient to ensure elution of the parent compound and any potential degradants with different polarities.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
UV Detection 260 nmBased on the pyridine chromophore; scan with PDA to find optimal wavelength.
MS Detection Electrospray Ionization (ESI), Positive ModeThe basic nitrogen atoms will readily accept a proton for detection.
Protocol: Method Development and Validation

Workflow for Stability-Indicating Method Development

A Develop Initial HPLC Method Conditions C Inject Stressed Samples A->C B Perform Forced Degradation Study B->C D Analyze Chromatograms C->D E Method Validated? D->E F Optimize Method (Gradient, pH, Column) E->F No G Final Validated Method E->G Yes F->C

Caption: A self-validating workflow for method development.

  • Initial Development: Develop a method that gives a sharp, symmetrical peak for the parent compound.

  • Forced Degradation Analysis: Analyze the samples from the forced degradation study.

  • Assessment: The key question is: Is the parent peak well-resolved from all degradation peaks and any solvent or matrix peaks?

  • Optimization: If resolution is poor, the method must be optimized. This could involve adjusting the gradient slope, changing the mobile phase pH (which can significantly alter the retention of ionizable compounds), or trying a different column chemistry.

  • Validation: Once the method is deemed specific, it must be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and limits of detection and quantification.

Conclusion: From Uncertainty to Actionable Insight

While a direct and exhaustive dataset for the solubility and stability of this compound is not yet in the public domain, a clear and reliable path to generating this crucial information exists. By leveraging data from structural analogs, understanding the underlying chemical principles of the molecule's functional groups, and executing robust, well-designed experimental protocols, researchers can confidently build the comprehensive data package needed for informed decision-making in the drug development process. The methodologies outlined in this guide provide a blueprint for transforming ambiguity into the actionable, high-quality data that underpins scientific integrity and accelerates the journey from molecule to medicine.

References

  • Wilkin, J. K., & Streeter, W. R. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Clinical Pharmacology, 8(1), 6. [Link]

  • Wilkin, J. K., & Streeter, W. R. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. PubChem Compound Database. Retrieved from [Link]

  • Bokor, E., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Communications Biology, 5(1), 759. [Link]

  • Repository of the Academy's Library. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. REAL-MTAK. [Link]

  • Bokor, E., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. ResearchGate. [Link]

  • Ma, Y., et al. (2013). Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine. Applied Microbiology and Biotechnology, 97(14), 6099-6108. [Link]

  • Bokor, E., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature. [Link]

  • The Good Scents Company. (n.d.). methyl nicotinate. The Good Scents Company. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]

  • Autechem. (n.d.). This compound hydrochloride. Autechem. [Link]

  • Wikipedia. (n.d.). Methyl nicotinate. Wikipedia. Retrieved from [Link]

  • Macsen Labs. (n.d.). Methyl nicotinate. Macsen Labs. Retrieved from [Link]

  • European Medicines Agency. (2003). Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products. EMA. [Link]

  • European Medicines Agency. (2014). Guideline on stability testing for applications for variations to a marketing authorisation. EMA. [Link]

Sources

Methodological & Application

Synthesis protocol for Methyl 5-(aminomethyl)nicotinate hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 5-(aminomethyl)nicotinate Hydrochloride

Authored by a Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of this compound hydrochloride, a valuable bifunctional molecule for pharmaceutical research and drug development. This guide outlines a robust multi-step synthetic pathway, commencing from commercially available 5-methylnicotinic acid. The described methodology encompasses an initial esterification, followed by a free-radical halogenation, and culminates in a Gabriel synthesis to introduce the primary amine, which is subsequently converted to its hydrochloride salt. This document is intended for researchers, scientists, and professionals in medicinal chemistry and organic synthesis, offering a practical and in-depth resource for the laboratory-scale preparation of this important building block.

Introduction

This compound is a key structural motif in a variety of biologically active compounds. The presence of a primary amine and a methyl ester on the pyridine scaffold offers two orthogonal points for chemical modification, making it an attractive starting material for the construction of diverse chemical libraries. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in biological assays and further chemical transformations. This guide provides a detailed, step-by-step protocol for its synthesis, with an emphasis on the rationale behind the chosen experimental conditions.

Synthetic Strategy

The synthesis of this compound hydrochloride is approached through a three-step sequence, designed for efficiency and control over the final product. The chosen pathway is as follows:

  • Esterification: The synthesis begins with the conversion of 5-methylnicotinic acid to its corresponding methyl ester, Methyl 5-methylnicotinate. This is a standard transformation, and in this protocol, we utilize thionyl chloride in methanol.

  • Halogenation: The methyl group at the 5-position is then converted to a chloromethyl group. This is a critical step that activates the position for subsequent nucleophilic substitution.

  • Gabriel Synthesis and Salt Formation: The resulting Methyl 5-(chloromethyl)nicotinate is then subjected to a Gabriel synthesis. This classic method is employed to introduce the primary amine functionality while avoiding the common issue of over-alkylation that can occur with direct amination.[1][2] The synthesis is completed by the formation of the hydrochloride salt.

This multi-step approach is illustrated in the workflow diagram below.

Synthesis_Workflow Start 5-Methylnicotinic Acid Step1 Methyl 5-methylnicotinate Start->Step1 SOCl₂, MeOH Step2 Methyl 5-(chloromethyl)nicotinate Step1->Step2 NCS, AIBN, CCl₄ Step3 N-Protected Intermediate Step2->Step3 Potassium Phthalimide, DMF Step4 This compound Step3->Step4 Hydrazine Hydrate, EtOH End This compound HCl Step4->End HCl in Et₂O

Sources

Application Notes and Protocols for Methyl 5-(aminomethyl)nicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Nicotinate Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal foundation for drug design. Methyl 5-(aminomethyl)nicotinate, a derivative of nicotinic acid (Vitamin B3), embodies this potential.[2][3] It presents researchers with a synthetically versatile building block, featuring two key functional handles: a methyl ester and a primary aminomethyl group.[4] This dual functionality allows for sequential or orthogonal chemical modifications, enabling the exploration of diverse chemical space in the pursuit of novel therapeutic agents. This guide provides an in-depth exploration of this compound, offering not just protocols, but the strategic thinking behind its application in drug discovery.

Physicochemical Properties and Handling

A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application. While extensive data for the free base form is not widely published, the hydrochloride salt is more commonly characterized.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValue (Free Base)Value (HCl Salt)Source(s)
CAS Number 1001756-84-81260791-59-0[5]
Molecular Formula C₈H₁₀N₂O₂C₈H₁₁ClN₂O₂[5]
Molecular Weight 166.18 g/mol 202.64 g/mol [4][5]
Appearance Inferred to be a solidWhite to off-white solid[6]
Storage Conditions 2-8°C, protect from light, inert atmosphere2-8°C, inert atmosphere[5][6][7]

Expert Insights on Handling and Storage: The primary amine in this compound makes it susceptible to oxidation and reaction with atmospheric carbon dioxide. Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is crucial to maintain its purity and reactivity.[6][7] For long-term storage, refrigeration at 2-8°C is recommended.[5][7] When working with the compound, it is advisable to use a well-ventilated fume hood and standard personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Synthesis of this compound: A Plausible Protocol

Workflow for the Synthesis of this compound

G A 5-Cyanonicotinic Acid B Methyl 5-cyanonicotinate A->B C Methyl 5-cyanonicotinate D This compound C->D  H₂ (g), Raney Nickel or Pd/C, NH₃/MeOH  

Caption: A plausible two-step synthesis of this compound.

Detailed Experimental Protocol:

Step 1: Esterification of 5-Cyanonicotinic Acid

  • Rationale: The initial step involves converting the carboxylic acid to a methyl ester. An acid-catalyzed Fischer esterification is a classic and cost-effective method for this transformation.

  • Procedure:

    • To a solution of 5-cyanonicotinic acid (1.0 eq) in methanol (10-20 mL per gram of starting material), cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 5-cyanonicotinate, which can be purified by column chromatography if necessary.

Step 2: Catalytic Hydrogenation of the Nitrile

  • Rationale: The reduction of the nitrile to a primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method. The use of a catalyst like Raney Nickel or Palladium on carbon (Pd/C) is common.[8] The addition of ammonia to the reaction mixture helps to suppress the formation of secondary amine byproducts.[8]

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve Methyl 5-cyanonicotinate (1.0 eq) in a solution of ammonia in methanol (e.g., 7N solution).

    • Carefully add the hydrogenation catalyst (Raney Nickel or 10% Pd/C, ~10% w/w) to the solution under an inert atmosphere.[8]

    • Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).

    • Stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

    • Carefully depressurize the vessel and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound. This can be purified by column chromatography or by forming the hydrochloride salt.

Core Application: Amide Bond Formation

The primary utility of this compound in medicinal chemistry lies in its aminomethyl group, which serves as a key point for diversification through amide bond formation.[9][10] This reaction is fundamental in drug discovery for linking molecular fragments and building complex molecules.

General Workflow for Amide Coupling

G A Carboxylic Acid (R-COOH) B Activated Carboxylic Acid Intermediate A->B Coupling Reagent (e.g., HATU, EDC) D Target Amide Derivative B->D Nucleophilic Attack C This compound C->D

Caption: General workflow for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling
  • Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that often leads to high yields and short reaction times, even with sterically hindered or electronically deactivated substrates.[9] It is a preferred choice for library synthesis.

  • Materials:

    • Carboxylic acid of interest

    • This compound

    • HATU

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous solvent (e.g., DMF, DCM, or Isopropylacetate)

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add HATU (1.1-1.2 eq) and DIPEA or TEA (2.0-3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add a solution of this compound (1.0-1.1 eq) in the same solvent to the reaction mixture.

    • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the combined organic layers sequentially with a mild acid (e.g., 10% citric acid), saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting amide derivative by column chromatography or recrystallization.

Protocol 2: EDC/HOBt-Mediated Amide Coupling
  • Rationale: The combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic and widely used method for amide bond formation.[11] HOBt acts as an additive to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center. The addition of DMAP can further accelerate the reaction, especially with electron-deficient amines.[11]

  • Materials:

    • Carboxylic acid of interest

    • This compound

    • EDC hydrochloride

    • HOBt

    • Base (e.g., DIPEA or TEA)

    • Anhydrous solvent (e.g., DMF or DCM)

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq), this compound (1.0 eq), and HOBt (1.0 eq) in the anhydrous solvent.

    • Add the base (2.0-3.0 eq) to the mixture.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add EDC hydrochloride (1.1-1.5 eq) portion-wise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring its progress.

    • Perform an aqueous workup and purification as described in the HATU protocol.

Characterization of Derivatives

The unambiguous characterization of newly synthesized compounds is paramount. A combination of spectroscopic methods should be employed.

Table 2: Spectroscopic Characterization of this compound Derivatives

TechniqueExpected ObservationsSource(s)
¹H NMR Signals for aromatic protons on the pyridine ring, a singlet for the methyl ester protons, a doublet for the aminomethyl protons (now part of an amide), and signals corresponding to the newly introduced R-group. A new amide N-H proton signal will also be present.[12][13][14]
¹³C NMR Resonances for the pyridine ring carbons, the ester carbonyl carbon, the methyl ester carbon, the aminomethyl carbon, and carbons of the R-group. A new amide carbonyl carbon signal will be observed.[14][15]
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated exact mass of the synthesized amide derivative.[12][16]
HPLC A single major peak indicating the purity of the final compound.[4]

The Role of this compound as a Scaffold in Drug Discovery

While there is no specific biological activity reported for this compound itself, the nicotinic acid scaffold it belongs to is a cornerstone in the development of therapeutics for a wide range of diseases.[4][17] Derivatives have shown promise as anti-inflammatory, antifungal, and enzyme-inhibitory agents.[17][18] For example, some nicotinic acid derivatives have been investigated as inhibitors of c-Met and Pim-1 kinases, which are implicated in cancer.[19]

The strategic value of this compound is its role as a starting point for creating libraries of novel compounds. By coupling it with a diverse range of carboxylic acids, researchers can systematically explore structure-activity relationships (SAR) and optimize for desired biological activity, selectivity, and pharmacokinetic properties.

Conceptual Pathway: From Scaffold to Lead Compound

G cluster_0 Scaffold Selection cluster_1 Library Synthesis cluster_2 Screening & Optimization A This compound B Diverse Carboxylic Acids (R-COOH) C Amide Coupling Reaction B->C D Compound Library C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization (SAR) F->G H Lead Compound G->H

Caption: The role of the scaffold in a typical drug discovery workflow.

References

  • PrepChem. (n.d.). Synthesis of methyl 5,6-diaminonicotinate.
  • ChemScene. (n.d.). This compound.
  • BenchChem. (n.d.). Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate.
  • Erharuyi, O. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59.
  • Sprott, N., et al. (2008).
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
  • UCHEM. (2025). High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare.
  • BenchChem. (2025). Comparative Study of Methyl 2-(aminomethyl)nicotinate Derivatives and Related Nicotinic Acid Analogs.
  • MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
  • BenchChem. (2025). Navigating the Bioactivity of Nicotinic Acid Derivatives: A Technical Guide Focused on the Methyl 2-(aminomethyl)nicotinate Scaffold.
  • Fredriksson, T., et al. (2020). Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms. Skin Research and Technology, 26(3), 364-370.
  • Rovathin. (n.d.). This compound hydrochloride.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation in Small Molecule Synthesis.
  • BenchChem. (2025). Technical Guide: Methyl 2-(aminomethyl)nicotinate.
  • BenchChem. (2025). Application Notes and Protocols: Methyl 2-(aminomethyl)nicotinate Hydrochloride.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate.
  • PharmaCompass. (n.d.). Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry.
  • BLD Pharm. (n.d.). 1001756-84-8|this compound.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • National Center for Biotechnology Information. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.
  • El-Damasy, A. K., et al. (2024). Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study. Bioorganic Chemistry, 143, 106988.
  • ScienceDirect. (n.d.). Scaffold Hopping in Drug Discovery.
  • ResearchGate. (n.d.). Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction.
  • MDPI. (n.d.). Design, Synthesis, and Utility of Defined Molecular Scaffolds.
  • SpectraBase. (n.d.). Methylnicotinate - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). Methylnicotinate - Optional[1H NMR] - Chemical Shifts.
  • National Center for Biotechnology Information. (2017). NMR characterization of methylcellulose: Chemical shift assignment and mole fraction of monomers in the polymer chains.

Sources

Application Note: Strategic Derivatization of Methyl 5-(aminomethyl)nicotinate for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Nicotinate Scaffold

Methyl 5-(aminomethyl)nicotinate is a bifunctional building block of significant interest in medicinal chemistry. It incorporates a pyridine ring, a structural motif present in numerous pharmacologically active compounds, and a reactive primary amine that serves as a versatile handle for chemical modification. Nicotinic acid and its derivatives have been implicated in a wide range of biological activities, including lipid-lowering effects, anti-inflammatory properties, and neuroprotection.[1][2][3][4] The primary aminomethyl group provides an ideal anchor point for introducing diverse chemical functionalities, enabling a systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

This guide provides a detailed exploration of four robust derivatization strategies for this compound: Acylation , Sulfonylation , Reductive Amination , and Urea/Thiourea Formation . Each protocol is designed to be a self-validating system, explaining the chemical rationale behind the chosen methodology and providing a clear, step-by-step workflow for synthesis, purification, and characterization.

Physicochemical Properties of Starting Material

A clear understanding of the starting material is critical for successful synthesis.

PropertyValueSource
Compound Name This compound[5]
CAS Number 1001756-84-8[5]
Molecular Formula C₈H₁₀N₂O₂[5]
Molecular Weight 166.18 g/mol [5]
Appearance Solid (Inferred)
Storage 4°C, Protect from light[5]

Acylation: Formation of Bioactive Amides

Expertise & Rationale: Acylation of the primary amine to form an amide bond is one of the most fundamental and widely used transformations in drug discovery. The resulting amide linkage is relatively stable in vivo and can participate in crucial hydrogen bonding interactions with biological targets. This strategy allows for the introduction of a vast array of substituents (R-groups) via readily available acyl chlorides or carboxylic acids, enabling fine-tuning of properties like lipophilicity, solubility, and target affinity. The use of a non-nucleophilic base like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) is essential to neutralize the HCl byproduct generated when using acyl chlorides, preventing the formation of the unreactive amine hydrochloride salt.[6]

Visual Workflow: General Acylation Scheme

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product start_amine This compound reagents Base (e.g., NEt₃) Solvent (e.g., DCM) 0°C to RT start_amine->reagents start_acyl Acylating Agent (R-COCl) start_acyl->reagents product N-Acylated Derivative reagents->product Amide Bond Formation G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product start_amine This compound reagents Base (e.g., Pyridine) Solvent (e.g., DCM or Pyridine) 0°C to RT start_amine->reagents start_sulfonyl Sulfonyl Chloride (R-SO₂Cl) start_sulfonyl->reagents product N-Sulfonylated Derivative reagents->product Sulfonamide Bond Formation G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product start_amine This compound reagents Reducing Agent (NaBH(OAc)₃) Solvent (e.g., DCE, EtOAc) RT start_amine->reagents start_carbonyl Aldehyde or Ketone (R₂C=O) start_carbonyl->reagents product N-Alkylated Amine Derivative reagents->product Imine Formation & In Situ Reduction G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product start_amine This compound reagents Solvent (e.g., THF, DCM) RT start_amine->reagents start_iso Isocyanate (R-N=C=O) or Isothiocyanate (R-N=C=S) start_iso->reagents product Urea or Thiourea Derivative reagents->product Nucleophilic Addition

Sources

Application Note & Protocols: Quantitative Analysis of Methyl 5-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-(aminomethyl)nicotinate is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its structural features, comprising a pyridine ring, a methyl ester, and a primary amine, necessitate precise and accurate quantification to ensure the quality, efficacy, and safety of final drug products. The presence of impurities or incorrect dosage of this precursor can have significant impacts on the manufacturing process and the therapeutic outcome.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on validated analytical methods for the quantification of this compound. We will explore three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring that the methods are suitable for their intended purpose.[1][2][3][4][5]

Principles of Analysis

The selection of an analytical method is contingent upon several factors, including the sample matrix, the required sensitivity, and the specific goals of the analysis (e.g., routine quality control, impurity profiling, or bioanalysis).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For this compound, which is non-volatile and thermally labile, reversed-phase HPLC is the method of choice. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The primary amine in the molecule's structure requires careful pH control of the mobile phase to ensure good peak shape and retention. UV detection is suitable due to the presence of the pyridine ring, which is a chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] While this compound has limited volatility, it can be analyzed by GC-MS, particularly for impurity profiling where volatile synthesis byproducts may be present.[7] The primary amine may require derivatization to improve volatility and chromatographic performance. The mass spectrometer provides an additional layer of specificity, allowing for confident identification of the analyte and any co-eluting impurities based on their mass spectra and fragmentation patterns.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[8] This technique is the gold standard for bioanalysis and the quantification of analytes at very low concentrations.[9][10] By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS can differentiate the analyte from structurally similar compounds and matrix interferences, offering unparalleled selectivity.[11] This is particularly important when analyzing complex matrices such as plasma or tissue samples.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated for your specific application and instrumentation. Method validation should be performed in accordance with ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[1][3][5]

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for routine quality control and purity assessment of this compound in bulk drug substance and formulated products.

3.1.1 Reagents and Materials
  • This compound reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • Hypersil GOLD C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or equivalent[12]

3.1.2 Instrumentation and Conditions
ParameterCondition
HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV Detector
ColumnHypersil GOLD C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile PhaseA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions over 1 minute
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength263 nm
3.1.3 Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of methanol and water.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., 50:50 methanol/water) to achieve a final concentration within the linear range of the calibration curve.

3.1.4 Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Standard Stock Solution Prep_Working Prepare Working Standards Prep_Standard->Prep_Working Inject Inject into HPLC System Prep_Working->Inject Prep_Sample Prepare Sample Solution Prep_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 263 nm Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile and semi-volatile impurities in this compound samples.

3.2.1 Reagents and Materials
  • This compound reference standard

  • Methanol (GC grade)

  • Pyridine (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)

  • HP-5ms (5%-phenyl)-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent[7]

3.2.2 Instrumentation and Conditions
ParameterCondition
GC-MS SystemGas Chromatograph with Autosampler, Mass Selective Detector
ColumnHP-5ms (30 m x 0.25 mm I.D. x 0.25 µm) or equivalent
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Injection ModeSplitless
Injector Temperature250 °C
Transfer Line Temp280 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
3.2.3 Sample Preparation and Derivatization
  • Standard and Sample Solutions (1 mg/mL): Prepare stock solutions of the reference standard and sample in methanol.

  • Derivatization:

    • Transfer 100 µL of the standard or sample solution to a vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

3.2.4 Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Solution Prepare Sample/ Standard Solution Dry_Down Evaporate Solvent Prep_Solution->Dry_Down Derivatize Derivatize with BSTFA Dry_Down->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Extract_Ion Extract Ion Chromatogram Detect->Extract_Ion Quantify Quantify Analyte Extract_Ion->Quantify

Caption: Workflow for GC-MS analysis of this compound.

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices like biological fluids.

3.3.1 Reagents and Materials
  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Appropriate C18 column for fast LC (e.g., 50 mm x 2.1 mm, 1.8 µm)

3.3.2 Instrumentation and Conditions
ParameterCondition
LC-MS/MS SystemUPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source
ColumnC18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile PhaseA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient2% B to 98% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate0.4 mL/min
Injection Volume5 µL
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by infusing the standard. Expected: [M+H]+ → characteristic fragment ions.
Collision EnergyTo be optimized for each transition.
3.3.3 Sample Preparation (for Plasma)
  • Protein Precipitation:

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean vial for injection.

3.3.4 Workflow

LCMSMS_Workflow Start Plasma Sample Add_IS_ACN Add Internal Standard in Acetonitrile Start->Add_IS_ACN Vortex Vortex Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS System Transfer->Inject Quantify Quantify using MRM Data Inject->Quantify

Caption: Sample preparation and analysis workflow for LC-MS/MS.

Method Validation Summary

A robust analytical method must be validated to ensure it is fit for purpose. The following parameters, as defined by ICH Q2(R1), should be assessed.[1][13][14][15]

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Specificity Assessed by peak purity analysis using a DAD and analysis of placebo/blank samples.Confirmed by unique retention time and mass spectrum.High specificity achieved through unique precursor/product ion transitions in MRM mode.
Linearity Demonstrated over a range of concentrations (e.g., 1-100 µg/mL) with a correlation coefficient (r²) > 0.99.Assessed over a suitable concentration range with r² > 0.99.Typically linear over several orders of magnitude, r² > 0.99.
Accuracy Determined by spike recovery studies at multiple levels (e.g., 80%, 100%, 120%); recovery should be 98-102%.Determined by spike recovery studies; recovery should be within acceptable limits (e.g., 95-105%).Determined by analyzing quality control samples at low, mid, and high concentrations; accuracy within ±15%.
Precision Repeatability and intermediate precision expressed as %RSD, typically <2%.Repeatability and intermediate precision expressed as %RSD, typically <5%.Intra- and inter-day precision expressed as %RSD, typically <15%.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (S/N) of 3:1.Determined based on S/N of 3:1.Determined based on S/N of 3:1.
Limit of Quantitation (LOQ) Determined based on S/N of 10:1 with acceptable precision and accuracy.Determined based on S/N of 10:1 with acceptable precision and accuracy.The lowest standard on the calibration curve with acceptable precision and accuracy.

Conclusion

The choice of analytical method for the quantification of this compound is dictated by the specific analytical challenge. HPLC-UV provides a robust and reliable method for routine quality control in a pharmaceutical manufacturing setting. GC-MS offers excellent capabilities for the identification of volatile impurities, while LC-MS/MS stands as the premier choice for bioanalytical applications requiring high sensitivity and selectivity. Each method must be thoroughly validated to ensure the generation of accurate and reliable data, thereby supporting the development of safe and effective pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Validation of Impurity Methods, Part II. LCGC International. [Link]

  • Validation of Impurity Methods, Part I. LCGC International. [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Separation of Methyl nicotinate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. National Institutes of Health (NIH). [Link]

  • Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek. [Link]

  • Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. MDPI. [Link]

  • Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. MDPI. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. [Link]

  • Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. PubMed. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]

  • Gas Chromatography-Mass Spectrometry Analysis, Genoprotective, and Antioxidant Potential of Curio Radicans (L. f.). BioMed Research International. [Link]

  • NMAM 5606: THIOPHANATE-METHYL in air. Centers for Disease Control and Prevention (CDC). [Link]

Sources

Application Note and Protocol: HPLC Analysis of Methyl 5-(aminomethyl)nicotinate and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-(aminomethyl)nicotinate is a nicotinic acid derivative with potential applications in pharmaceutical development. As with any drug candidate, a thorough understanding of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for assessing its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the quantitative determination of drugs and their metabolites in biological matrices.[1][2] This document provides a comprehensive guide for the development and validation of an HPLC method for the analysis of this compound and its putative metabolites. The protocols outlined herein are designed to be robust and adhere to the principles of bioanalytical method validation as stipulated by regulatory bodies such as the EMA and ICH.[3][4]

Predicted Metabolic Pathways of this compound

Based on the known metabolic pathways of nicotinic acid and related compounds, the primary metabolic transformations of this compound are expected to involve hydrolysis of the methyl ester and modifications of the aminomethyl group.[5][6] The predicted metabolic pathway is illustrated in the diagram below.

G parent This compound metabolite1 5-(Aminomethyl)nicotinic acid (M1) parent->metabolite1 Ester Hydrolysis metabolite3 Methyl 5-(acetamidomethyl)nicotinate (M3) parent->metabolite3 N-Acetylation metabolite2 5-(Acetamidomethyl)nicotinic acid (M2) metabolite1->metabolite2 N-Acetylation metabolite3->metabolite2 Ester Hydrolysis

Caption: Predicted metabolic pathway of this compound.

HPLC Method Development and Validation

The development of a reliable HPLC method is paramount for the accurate quantification of this compound and its metabolites. The following sections detail the recommended starting conditions and a comprehensive validation protocol.

Chromatographic Conditions

Given the polar nature of the parent compound and its expected metabolites, a reversed-phase HPLC method is recommended. The presence of the basic amine group suggests that a mobile phase with a slightly acidic pH will improve peak shape and retention.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and separation for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure the analytes are in a single ionic form, improving peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient Elution 5-95% B over 15 minutesTo ensure elution of both the polar metabolites and the potentially less polar parent compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 260 nmBased on the pyridine ring structure common to all analytes.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Method Validation Protocol

A full validation of the bioanalytical method should be performed to ensure its reliability.[3][4] The validation should encompass the following parameters:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7] This is assessed by analyzing blank plasma samples from at least six different sources.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve with at least six non-zero concentrations should be prepared and analyzed.

  • Accuracy and Precision: The closeness of the determined value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[2] This should be assessed at a minimum of three concentration levels (low, medium, and high QC samples).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[2]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols

Protocol 1: Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and each of its synthesized metabolite standards in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve and QC samples.

  • Calibration Standards and QC Samples: Spike blank plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high).

Protocol 2: Sample Preparation from Plasma

Protein precipitation is a straightforward and effective method for extracting the analytes from plasma.[8]

G start Plasma Sample (100 µL) step1 Add 300 µL of cold methanol (containing internal standard) start->step1 step2 Vortex for 1 minute step1->step2 step3 Centrifuge at 10,000 x g for 10 minutes step2->step3 step4 Collect supernatant step3->step4 step5 Evaporate to dryness under nitrogen step4->step5 step6 Reconstitute in 100 µL of mobile phase A step5->step6 end Inject into HPLC step6->end

Caption: Workflow for plasma sample preparation.

Detailed Steps:

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold methanol containing a suitable internal standard (e.g., a structurally similar compound not expected to be present in the samples).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex briefly and transfer the solution to an HPLC vial for analysis.

Data Presentation

The results of the method validation should be presented in a clear and concise manner. The following tables provide templates for summarizing the key validation parameters.

Table 1: Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
LLOQ
Cal 2
Cal 3
Cal 4
Cal 5
ULOQ
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.99

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%RSD)
LLOQ
Low
Medium
High

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC method for the analysis of this compound and its potential metabolites in a biological matrix. The provided protocols are based on established principles of bioanalytical method validation and can be adapted as needed. Adherence to these guidelines will ensure the generation of high-quality, reliable data suitable for supporting drug development programs.

References

  • Method Development for Separation and Quantification of Niacin and its Metabolites in Human Blood Plasma. (n.d.). Scholarly Commons. Retrieved from [Link]

  • Bioanalytical Method Development and Validation by HPLC: A Review. (2021). ResearchGate. Retrieved from [Link]

  • Bioanalytical method validation: An updated review. (n.d.). PMC. Retrieved from [Link]

  • Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. (2009). ResearchGate. Retrieved from [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. (1993). PubMed. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

  • High-performance liquid chromatographic determination of nicotinic acid and its metabolites, nicotinuric acid and nicotinamide, in plasma. (1982). PubMed. Retrieved from [Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10. (2022). ICH. Retrieved from [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016). ACS Publications. Retrieved from [Link]

  • Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma. (2023). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Analytical Study of Some Drugs Containing Amine Group. (n.d.). DSpace@FUE. Retrieved from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. Retrieved from [Link]

  • Drug Analysis of Plasma Samples. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. (n.d.). Shimadzu. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Showing metabocard for Methyl nicotinate (HMDB0029806). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the ‘niacin patch test’. (2008). PMC. Retrieved from [Link]

  • Metabolic pathway of nicotinate and nicotinamide metabolism, citric acid cycle, taurine metabolic during degradation. (n.d.). ResearchGate. Retrieved from [Link]

  • Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. (2022). MDPI. Retrieved from [Link]

  • Analysis of methylnicotinate solutions by HPLC. Representative... (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolic Pathways and Networks Associated with Tobacco Use in Military Personnel. (2016). PMC. Retrieved from [Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). CIPAC. Retrieved from [Link]

  • Nicotinate and nicotinamide metabolism - Reference pathway. (n.d.). KEGG. Retrieved from [Link]

  • Nicotinate and nicotinamide metabolism. (n.d.). Malaria Parasite Metabolic Pathways. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to In Vitro Antibacterial Activity Testing of Methyl 5-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the scientific rationale and step-by-step protocols for evaluating the in vitro antibacterial activity of Methyl 5-(aminomethyl)nicotinate, a novel pyridine derivative. While direct antibacterial data for this specific molecule is not yet established, the extensive body of research demonstrating the antimicrobial potential of nicotinic acid (Vitamin B3) and other pyridine-based scaffolds provides a strong scientific basis for this investigation[1][2]. This document is designed for researchers, scientists, and drug development professionals, offering robust, field-proven methodologies grounded in international standards. Protocols are provided for an initial screening phase using the Kirby-Bauer disk diffusion assay, followed by quantitative analysis to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Scientific Rationale & Foundational Concepts

The pyridine ring is a fundamental structural motif present in numerous FDA-approved drugs and biologically active compounds, known to exhibit a wide range of activities including antimicrobial effects[2][3]. Derivatives of nicotinic acid, a pyridine-carboxylic acid, have been synthesized and shown to possess significant activity against various pathogenic bacteria, including multi-drug resistant strains[1][4][5][6]. For instance, certain acylhydrazone derivatives of nicotinic acid have demonstrated potent effects against Gram-positive bacteria like Staphylococcus epidermidis and MRSA strains[4]. Similarly, other aminopyridine derivatives have shown high efficacy against both Gram-positive and Gram-negative bacteria[7][8].

Given this precedent, this compound, which incorporates both the pyridine core and an aminomethyl functional group, is a scientifically compelling candidate for antibacterial screening. The following protocols are designed to rigorously assess this potential, adhering to methodologies established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.

Phase 1: Preliminary Screening via Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer method is a standardized, cost-effective preliminary test to qualitatively assess the antimicrobial susceptibility of a compound. It relies on the diffusion of the test compound from a saturated paper disk into an agar medium uniformly inoculated with a test bacterium. The presence and size of a "zone of inhibition" where bacteria fail to grow provides a visual indication of antibacterial activity.

2.1 Causality and Experimental Choices
  • Medium: Mueller-Hinton Agar (MHA) is the standard medium recommended by CLSI for routine susceptibility testing of non-fastidious bacteria. Its composition is well-defined, it supports the growth of common pathogens, and it has minimal interaction with most antimicrobial agents, ensuring that observed inhibition is due to the test compound.

  • Inoculum Standardization: The bacterial density must be standardized to ensure reproducibility. A 0.5 McFarland turbidity standard is used, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL. An inoculum that is too dense can overwhelm the compound, leading to smaller or non-existent zones of inhibition, while a sparse inoculum may result in oversized zones, giving a false impression of potency.

  • Incubation: Incubation at 35°C ± 2°C for 16-18 hours provides optimal growth conditions for most human pathogens and is the standard timeframe for result interpretation.

2.2 Step-by-Step Protocol: Disk Diffusion
  • Inoculum Preparation:

    • Aseptically select 4-5 well-isolated, morphologically similar colonies of the test bacterium from an overnight culture plate (e.g., Tryptic Soy Agar).

    • Suspend the colonies in 2 mL of sterile saline.

    • Vortex the suspension to ensure homogeneity.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more bacteria or sterile saline. This must be done within 15 minutes of inoculation.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a uniform lawn of growth.

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, before applying the disks.

  • Disk Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note: The solvent itself must be tested for any intrinsic antibacterial activity by using a solvent-only control disk.

    • Aseptically impregnate sterile paper disks (6 mm diameter) with a known volume and concentration of the test compound solution. A typical starting concentration for a novel compound might be 1 mg/mL.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.

    • Place a positive control disk (e.g., Gentamicin, 10 µg) and a negative control disk (solvent only) on the same plate for comparison.

  • Incubation & Interpretation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers.

    • Interpret the results based on the zone diameter. A larger zone suggests greater susceptibility of the bacterium to the compound.

2.3 Example Data: Disk Diffusion Screening
CompoundConcentration per DiskS. aureus (Gram+) Zone (mm)E. coli (Gram-) Zone (mm)
This compound 20 µg1814
Gentamicin (Positive Control) 10 µg2522
DMSO (Negative Control) 10 µL6 (no inhibition)6 (no inhibition)
Table 1: Example results from a preliminary Kirby-Bauer disk diffusion assay. The data is for illustrative purposes only.
2.4 Workflow Diagram: Disk Diffusion Assay

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis p1 Prepare 0.5 McFarland Bacterial Suspension e1 Inoculate MHA Plate for Confluent Growth p1->e1 p2 Prepare Compound & Control Disks e2 Apply Disks to Inoculated Plate p2->e2 e1->e2 e3 Invert and Incubate (35°C, 16-18h) e2->e3 a1 Measure Zone of Inhibition (mm) e3->a1 a2 Compare to Controls a1->a2

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Phase 2: Quantitative Analysis via Broth Microdilution & MBC Determination

If the disk diffusion assay indicates potential activity, the next step is to quantify this activity by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in the initial bacterial inoculum.

3.1 Causality and Experimental Choices
  • Method: The broth microdilution method is the gold standard for determining MIC values. It is highly standardized, uses small volumes, and is suitable for testing multiple compounds and concentrations simultaneously in a 96-well plate format.

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, which is critical for accurately pinpointing the MIC value.

  • MBC Follow-up: The MBC test is a crucial extension of the MIC assay. An agent can be bacteriostatic (inhibits growth) or bactericidal (kills bacteria). By sub-culturing from the clear wells of the MIC plate onto antibiotic-free agar, one can determine if the bacteria were merely inhibited or actively killed[4]. An MBC value that is significantly higher than the MIC suggests the agent is primarily bacteriostatic.

3.2 Step-by-Step Protocol: MIC Determination
  • Plate Preparation:

    • Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

    • In well 1, add 100 µL of the test compound at twice the highest desired final concentration (e.g., if the highest test concentration is 512 µg/mL, add a 1024 µg/mL solution to well 1).

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this process, transferring 50 µL from well 2 to 3, and so on, until well 10.

    • Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., 512, 256, 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

  • Inoculum Preparation and Addition:

    • Prepare a bacterial suspension as described in section 2.2, standardized to a 0.5 McFarland turbidity.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of this final diluted inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control).

  • Incubation & Interpretation:

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

3.3 Step-by-Step Protocol: MBC Determination
  • Sub-culturing:

    • Following MIC determination, select the wells corresponding to the MIC and at least two more concentrated wells (e.g., MIC, 2x MIC, 4x MIC).

    • From each of these clear wells, and from the growth control well, take a 10 µL aliquot.

  • Plating:

    • Spot-plate each 10 µL aliquot onto a quadrant of a fresh, antibiotic-free Mueller-Hinton agar plate.

    • Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • Interpretation:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration that resulted in a ≥99.9% reduction in bacterial colonies compared to the initial inoculum count from the growth control plate.

3.4 Example Data: MIC and MBC Results (µg/mL)
OrganismCompoundMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus This compound 641282 (Bactericidal)
E. coli This compound 128>512>4 (Bacteriostatic)
S. aureus Vancomycin (Control) 122 (Bactericidal)
E. coli Ciprofloxacin (Control) 0.0150.032 (Bactericidal)
Table 2: Example MIC and MBC values. A common heuristic is that if the MBC/MIC ratio is ≤4, the compound is considered bactericidal; if >4, it is considered bacteriostatic. The data is for illustrative purposes only.
3.5 Workflow Diagram: MIC to MBC Pipeline

G cluster_mic MIC Determination (96-Well Plate) cluster_mbc MBC Determination m1 Prepare 2-fold Serial Dilution of Compound m2 Add Standardized Bacterial Inoculum (5x10^5 CFU/mL) m1->m2 m3 Incubate Plate (35°C, 16-20h) m2->m3 m4 Read MIC: Lowest Concentration with No Growth m3->m4 b1 Select Clear Wells (MIC, 2x MIC, 4x MIC) m4->b1 Proceed if MIC is found b2 Plate 10µL Aliquot from Each Well onto MHA b1->b2 b3 Incubate MHA Plate (35°C, 18-24h) b2->b3 b4 Read MBC: Lowest Concentration with ≥99.9% Kill b3->b4

Sources

Application Notes and Protocols: Investigating the Anti-inflammatory Potential of Methyl 5-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory potential of Methyl 5-(aminomethyl)nicotinate. While direct biological activity data for this specific compound is not extensively available in public literature, its structural similarity to nicotinic acid (niacin) and other nicotinic acid derivatives suggests a plausible role in modulating inflammatory responses.[1] This guide outlines a series of in vitro and in vivo protocols to systematically characterize the compound's efficacy and elucidate its potential mechanism of action, with a primary focus on the GPR109A receptor signaling pathway.

Introduction: The Rationale for Investigation

Nicotinic acid (niacin, Vitamin B3) and its derivatives are well-established in medicinal chemistry, demonstrating a spectrum of biological activities.[1] Notably, niacin is recognized for its anti-inflammatory properties, which are, in part, mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCA2).[2] Activation of GPR109A has been shown to suppress the production of pro-inflammatory cytokines and inhibit inflammatory signaling pathways.[3][4]

This compound, as a derivative of nicotinic acid, presents a compelling candidate for investigation as a novel anti-inflammatory agent. The introduction of an aminomethyl group at the 5-position of the pyridine ring may alter its pharmacodynamic and pharmacokinetic properties, potentially offering a unique therapeutic profile. These notes provide a structured, hypothesis-driven approach to explore this potential.

Hypothesized Mechanism of Action

We hypothesize that this compound may exert anti-inflammatory effects primarily through the activation of the GPR109A receptor, initiating a signaling cascade that leads to the downregulation of pro-inflammatory gene expression. The proposed pathway involves the inhibition of key inflammatory signaling hubs such as NF-κB and the Akt/mTOR pathway.[3]

GPR109A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR109A GPR109A AC Adenylyl Cyclase GPR109A->AC Inhibition Akt Akt GPR109A->Akt Inhibits cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation mTOR mTOR Akt->mTOR Activates IKK IKK mTOR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB_complex NF-κB (p65/p50)-IκBα IκBα->NFκB_complex NFκB_active NF-κB (p65/p50) NFκB_complex->NFκB_active Release Gene Pro-inflammatory Gene Transcription NFκB_active->Gene Nuclear Translocation & Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines Translation M5AN This compound M5AN->GPR109A Agonist Binding Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Inflammatory_Stimulus->IKK Activates

Caption: Hypothesized GPR109A-mediated anti-inflammatory signaling pathway.

In Vitro Experimental Protocols

A tiered approach is recommended, starting with foundational cytotoxicity assays, followed by functional assays in relevant cell models to quantify anti-inflammatory activity.

Experimental Workflow Overview

workflow cluster_endpoints Endpoint Analysis start Start: Compound This compound viability Step 1: Cell Viability Assay (e.g., MTT, LDH) start->viability dose_response Determine Non-Toxic Dose Range viability->dose_response inflammation_model Step 2: In Vitro Inflammation Model (e.g., LPS-stimulated Macrophages) dose_response->inflammation_model treatment Treat cells with compound + Inflammatory Stimulus inflammation_model->treatment endpoints Step 3: Measure Inflammatory Endpoints treatment->endpoints elisa Cytokine Quantification (ELISA for TNF-α, IL-6) endpoints->elisa griess Nitric Oxide Measurement (Griess Assay) endpoints->griess qpcr Gene Expression Analysis (qPCR for iNOS, COX-2) endpoints->qpcr mechanism Step 4: Mechanism of Action Studies elisa->mechanism griess->mechanism qpcr->mechanism western_blot Western Blot for Signaling Proteins (p-NF-κB, p-Akt) mechanism->western_blot conclusion Conclusion: Evaluate Anti-inflammatory Potential and MOA western_blot->conclusion

Caption: In vitro experimental workflow for assessing anti-inflammatory potential.

Protocol: Cell Viability Assay (MTT)

Objective: To determine the non-toxic concentration range of this compound on a relevant cell line (e.g., RAW 264.7 murine macrophages).

Materials:

  • RAW 264.7 cells

  • DMEM complete medium (10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

ParameterValue
Cell LineRAW 264.7
Seeding Density1 x 10^4 cells/well
Treatment Duration24 hours
MTT Incubation4 hours
Readout Wavelength570 nm
Protocol: Quantification of Nitric Oxide (Griess Assay)

Objective: To measure the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as in the viability assay. After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of the compound for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes.

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.

Protocol: Cytokine Quantification (ELISA)

Objective: To measure the effect of the compound on the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

Procedure:

  • Cell Culture and Treatment: Follow the same procedure as the Griess Assay (steps 1-3).

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove debris.

  • ELISA: Perform ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.

  • Data Analysis: Calculate cytokine concentrations based on the standard curve provided in the kit.

Protocol: Western Blot for NF-κB Activation

Objective: To investigate the effect of the compound on the phosphorylation and activation of the NF-κB pathway.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat with the compound, then stimulate with LPS for a shorter duration (e.g., 30-60 minutes).

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify band intensity and normalize the phosphorylated protein to the total protein.

In Vivo Anti-inflammatory Models

Should in vitro results demonstrate significant anti-inflammatory activity, progression to in vivo models is warranted.

Carrageenan-Induced Paw Edema in Rodents

This is a classic model of acute inflammation.

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for one week.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Data Interpretation and Troubleshooting

  • High Cytotoxicity: If the compound shows toxicity at low concentrations, consider its potential as a cytotoxic agent rather than a pure anti-inflammatory. Ensure the purity of the compound.

  • No In Vitro Effect: The compound may require metabolic activation. Consider using primary cells or co-culture systems. It's also possible that the anti-inflammatory mechanism is independent of the tested pathways.

  • Variability in Results: Ensure consistent cell passage numbers, reagent quality, and precise timing in protocols. Run replicates and independent experiments to validate findings.

Conclusion

This document provides a robust and scientifically grounded framework to systematically evaluate the anti-inflammatory potential of this compound. By following these protocols, researchers can generate reliable data to determine the compound's efficacy, elucidate its mechanism of action, and assess its potential as a novel therapeutic agent. The proposed experiments are designed to test the central hypothesis of GPR109A agonism while remaining open to discovering alternative mechanisms.

References

  • Plaisance, K. I., & Kudaravalli, P. (2024). Niacin. In StatPearls. StatPearls Publishing. [Link]

  • Yang, Y., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β Cells. Annals of Clinical & Laboratory Science, 47(6), 729–737. [Link]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208–2217. [Link]

  • El-Gendy, M. A. A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 114, 105138. [Link]

  • Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and vascular inflammation. Current Atherosclerosis Reports, 15(5), 325. [Link]

  • Wikipedia contributors. (2024). Nicotinic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Methyl nicotinate. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Methyl 5-(aminomethyl)nicotinate as a scaffold for novel inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Methyl 5-(aminomethyl)nicotinate: A Versatile Scaffold for the Development of Novel Enzyme and Receptor Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound has emerged as a privileged scaffold in medicinal chemistry, offering a robust and synthetically tractable platform for the design of novel inhibitors targeting a range of enzymes and receptors. Its unique structure, featuring a pyridine core with strategically placed aminomethyl and methyl ester functionalities, provides an ideal framework for generating diverse chemical libraries with tailored pharmacological profiles. This document provides a comprehensive guide for utilizing this scaffold, detailing synthetic derivatization protocols, biological evaluation assays, and data interpretation strategies, grounded in established scientific principles and methodologies.

Introduction: The Rationale for a Privileged Scaffold

The pyridine ring is a cornerstone of many blockbuster drugs, valued for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. This compound leverages this core, presenting two key points for chemical modification: a primary amine and a methyl ester. This arrangement is particularly advantageous for several reasons:

  • Synthetic Tractability: The primary amine serves as an excellent nucleophile, readily participating in reactions like amide bond formation, reductive amination, and sulfonylation. This allows for the systematic introduction of diverse side chains to explore the target's binding pocket.

  • Structural Rigidity and Vectorial Projection: The pyridine ring provides a rigid core, which helps to minimize the entropic penalty upon binding to a target. The substituents at the 3- and 5-positions project in distinct vectors, allowing for precise probing of different regions of a protein's active site.

  • Modulation of Physicochemical Properties: The ester can be hydrolyzed to the corresponding carboxylic acid, introducing a negative charge that can engage in salt-bridge interactions or improve solubility. Alternatively, it can be converted to other functional groups.

This combination of features makes this compound an ideal starting point for fragment-based or scaffold-based drug discovery campaigns.

Synthetic Strategy: From Scaffold to Library

The most common and effective method for derivatizing the this compound scaffold is through amide coupling of the primary amine with a diverse range of carboxylic acids. This approach allows for the rapid generation of a library of compounds with varied R-groups to probe structure-activity relationships (SAR).

Workflow for Inhibitor Synthesis and Screening

Below is a generalized workflow from initial scaffold derivatization to hit validation.

G cluster_0 Synthesis & Purification cluster_1 Biological Screening cluster_2 Lead Optimization Scaffold This compound Coupling Amide Coupling (HATU, DIPEA) Scaffold->Coupling Purification Crude Product Purification (HPLC) Coupling->Purification Library Diverse Carboxylic Acid Building Blocks Library->Coupling Characterization QC: LC-MS, NMR Purification->Characterization PrimaryAssay Primary Screen (e.g., Kinase Assay) Characterization->PrimaryAssay Compound Plating Hit_ID Hit Identification (% Inhibition > 50%) PrimaryAssay->Hit_ID DoseResponse Dose-Response (IC50 Determination) Hit_ID->DoseResponse Selectivity Selectivity Profiling DoseResponse->Selectivity SAR SAR Analysis Selectivity->SAR Data Analysis Design Design Next-Gen Compounds SAR->Design Design->Library Iterative Synthesis

Caption: High-level workflow for scaffold-based inhibitor development.

Protocol 2.1: General Procedure for Amide Coupling

This protocol describes a robust method for coupling a carboxylic acid to the primary amine of the scaffold using HATU, a widely used and efficient coupling reagent.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and this compound hydrochloride (1.05 eq) in anhydrous DMF (approx. 0.1 M concentration).

    • Scientist's Note: Using a slight excess of the amine component can help drive the reaction to completion, especially if the carboxylic acid is precious. DMF is chosen for its high polarity, which helps dissolve a wide range of reactants.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The mixture should become a clear solution.

    • Scientist's Note: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and the hexafluorophosphate salt formed during the HATU activation step. At least 2 equivalents are stoichiometrically required; the third is to ensure the reaction medium remains basic.

  • Coupling Agent Addition: Add HATU (1.1 eq) to the reaction mixture in one portion.

    • Scientist's Note: HATU is highly efficient at activating the carboxylic acid to form an active ester, which then readily reacts with the amine. It is generally preferred over older reagents like HBTU due to faster reaction times and reduced side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: Assessing Inhibitor Potency

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of assay depends entirely on the intended target class. Here, we provide a protocol for a generic in vitro kinase inhibition assay, as kinases are a common target for inhibitors derived from pyridine-based scaffolds.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted from commercially available kits, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction as an indicator of enzyme activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP (at Km concentration for the specific kinase)

  • Test compounds (dissolved in DMSO, serially diluted)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate.

    • Scientist's Note: Include controls on every plate:

      • Positive Control (0% Inhibition): DMSO only.

      • Negative Control (100% Inhibition): A known potent inhibitor of the kinase (or a pan-kinase inhibitor like staurosporine).

  • Kinase Reaction: a. Prepare a kinase/substrate master mix in the assay buffer. b. Add the kinase/substrate mix (e.g., 5 µL) to each well containing the test compounds. c. Prepare an ATP solution in the assay buffer. d. To initiate the reaction, add the ATP solution (e.g., 5 µL) to all wells. Briefly centrifuge the plate to ensure proper mixing.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Generation: a. Add the ADP-Glo™ Reagent (e.g., 5 µL) to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add the Kinase Detection Reagent (e.g., 10 µL) to all wells. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: a. Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)). b. Plot the % Inhibition versus the log of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Data Interpretation and SAR Analysis

The output of the screening process is a set of IC₅₀ values for each synthesized compound. This data is crucial for building a Structure-Activity Relationship (SAR).

Example SAR Table

The table below illustrates how SAR data for a hypothetical series of inhibitors targeting Kinase X could be presented.

Compound IDR-Group (from Carboxylic Acid)IC₅₀ (nM) vs. Kinase X
MN-001Phenyl8,500
MN-0024-Fluorophenyl2,100
MN-0034-Chlorophenyl1,500
MN-0044-Methoxyphenyl>10,000
MN-005Thiophene-2-yl950
MN-006Furan-2-yl1,200

Interpretation:

  • Halogenation: Introducing small halogens (F, Cl) at the para-position of the phenyl ring (MN-002, MN-003) improves potency compared to the unsubstituted phenyl ring (MN-001). This suggests a potential hydrophobic or halogen-bond interaction in the pocket.

  • Steric/Electronic Effects: The bulky, electron-donating methoxy group (MN-004) is detrimental to activity, likely due to a steric clash or unfavorable electronic interaction.

  • Heterocycles: Replacing the phenyl ring with five-membered heterocycles like thiophene (MN-005) is well-tolerated and leads to the most potent compound in this series, suggesting the pocket accommodates this shape and potential sulfur interactions favorably.

This iterative process of synthesis, testing, and analysis is the core of lead optimization, guiding the design of more potent and selective next-generation inhibitors.

Visualizing the Derivatization Strategy

Caption: Key modification points on the this compound scaffold.

Conclusion

This compound represents a high-value scaffold for modern drug discovery. Its synthetic accessibility and the strategic orientation of its functional groups provide a powerful platform for generating libraries of potent and selective inhibitors. By combining systematic synthetic derivatization with robust biological screening and careful SAR analysis, research teams can efficiently translate this privileged starting material into promising lead candidates for a variety of therapeutic targets.

References

  • Dolan, E. (2019). The Pyridine Ring in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-(aminomethyl)nicotinate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable bifunctional molecule. As a key building block in medicinal chemistry, its efficient synthesis is critical. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, explaining the chemical principles behind each recommendation.

Introduction: The Synthetic Challenge

This compound incorporates a primary amine and a methyl ester on a pyridine scaffold, making it a versatile intermediate. However, the synthesis can be hampered by competing side reactions and purification difficulties, often leading to suboptimal yields. The most common and direct synthetic approach involves the reduction of a nitrile precursor, Methyl 5-cyanonicotinate. This guide will focus primarily on troubleshooting this critical reduction step and subsequent purification.

Troubleshooting Guide & FAQs

Question 1: My overall yield for the nitrile reduction is consistently low. What are the primary causes and how can I address them?

Low yield in the reduction of Methyl 5-cyanonicotinate to this compound is a frequent issue. The problem typically originates from two main areas: incomplete reaction and the formation of side products. The most common side product is the secondary amine, formed from the reaction of the desired primary amine product with an intermediate species.

The primary mechanism for this side reaction involves the intermediate imine formed during the reduction. This imine can react with the already-formed primary amine product to generate an aminal, which is then further reduced to the secondary amine "dimer."[1][2]

Core Troubleshooting Workflow

dot digraph "Troubleshooting_Nitrile_Reduction" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Low Yield Observed\nin Nitrile Reduction", fillcolor="#FBBC05", fontcolor="#202124"]; check_conversion [label="Is the Starting Material\n(Nitrile) Fully Consumed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_byproducts [label="Are Secondary Amine\nByproducts Detected (TLC/LC-MS)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; incomplete_rxn [label="Address Incomplete Reaction:\n- Increase H2 pressure\n- Increase catalyst loading\n- Check catalyst activity\n- Extend reaction time", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", align=left]; optimize_conditions [label="Optimize Reaction Conditions\nto Suppress Side Reactions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_nh3 [label="Add Ammonia:\nUse 5-10% NH3 in MeOH as solvent\nto suppress imine-amine reaction.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", align=left]; change_catalyst [label="Change Catalyst:\nSwitch from Pd/C to Raney Nickel.\n(Note: May require different conditions)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", align=left]; change_reductant [label="Use Stoichiometric Reductant:\nConsider LiAlH4 or BH3-THF\nfor non-catalytic reduction.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", align=left]; success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_conversion; check_conversion -> incomplete_rxn [label=" No"]; check_conversion -> check_byproducts [label=" Yes"]; incomplete_rxn -> start [style=dashed, label="Re-evaluate"]; check_byproducts -> optimize_conditions [label=" Yes"]; check_byproducts -> success [label=" No (Other Issues)"]; optimize_conditions -> add_nh3; add_nh3 -> change_catalyst [style=dashed, label="If issue persists"]; change_catalyst -> change_reductant [style=dashed, label="If issue persists"]; add_nh3 -> success [color="#34A853"]; change_catalyst -> success [color="#34A853"]; change_reductant -> success [color="#34A853"]; } axd Caption: Troubleshooting workflow for low yield in nitrile reduction.

Question 2: I've confirmed secondary amine formation is the problem. How exactly do I modify my catalytic hydrogenation protocol?

The formation of secondary amines during catalytic hydrogenation is a classic problem.[3] The most effective countermeasure is to add a large excess of ammonia to the reaction mixture. The ammonia competes with the primary amine product for the intermediate imine, shifting the equilibrium away from the formation of the secondary amine byproduct.

Recommended Action: Ammonia Suppression

Using a solution of ammonia in methanol as the reaction solvent is a highly effective strategy.[1] Raney Nickel is often cited as being particularly effective in combination with ammonia for this purpose.[1]

Protocol: Nitrile Reduction with Raney Nickel and Ammonia
  • Vessel Preparation: To a suitable hydrogenation vessel, add Methyl 5-cyanonicotinate (1 equivalent).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add Raney Nickel (5-10 wt% of the nitrile). Caution: Raney Nickel is pyrophoric and must be handled with care, typically as a slurry in water or an alcohol.

  • Solvent Addition: Add a 7N solution of ammonia in methanol as the solvent. The volume should be sufficient to create a stirrable slurry (typically 10-20 mL per gram of nitrile).

  • Hydrogenation: Seal the vessel and purge thoroughly with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction may be run at room temperature or with gentle heating (e.g., 40-50°C) to increase the rate.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC or LC-MS analysis of a small aliquot.

  • Work-up: Once complete, carefully depressurize and purge the vessel with an inert gas. Remove the catalyst by filtration through a pad of Celite®. Caution: The Celite pad with the catalyst may be pyrophoric and should not be allowed to dry in the air. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

Question 3: If catalytic hydrogenation continues to give poor results, what are my alternatives?

If catalytic methods are not providing satisfactory yields, switching to a stoichiometric metal hydride reducing agent is a robust alternative. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting nitriles to primary amines without the issue of secondary amine formation, as the intermediate is complexed with the aluminum species.[4][5]

Comparative Overview of Reduction Conditions
Reducing AgentTypical SolventTemperatureKey AdvantagesKey Disadvantages
H₂/Pd-C Methanol, Ethanol25-50°CCost-effective, easy product isolation.Prone to secondary amine formation.[2][3]
H₂/Raney Ni NH₃/Methanol25-60°CExcellent for suppressing secondary amines.Pyrophoric catalyst, potential for nickel leaching.[1]
LiAlH₄ THF, Diethyl Ether0°C to refluxHigh chemoselectivity, no secondary amines.[4]Highly reactive, requires strictly anhydrous conditions, complex aqueous work-up.
BH₃-THF THF25°C to refluxMilder than LiAlH₄, good selectivity.Slower reaction times, less stable reagent.[3]
Protocol: LiAlH₄ Reduction of Methyl 5-cyanonicotinate
  • Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under a dry, inert atmosphere (Argon or Nitrogen).

  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (approx. 1.5-2.0 equivalents) in anhydrous diethyl ether or THF.

  • Addition of Nitrile: Cool the suspension to 0°C in an ice bath. Dissolve Methyl 5-cyanonicotinate (1 equivalent) in anhydrous ether/THF and add it dropwise via the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quenching (Fieser work-up): Cool the reaction mixture back to 0°C. Cautiously and sequentially add the following dropwise:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes. Filter the granular precipitate and wash it thoroughly with additional ether/THF.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Question 4: I'm concerned about product loss during work-up and purification. Is the ester group stable?

Yes, this is a valid concern. While the methyl ester of nicotinic acid is relatively stable, it can be susceptible to hydrolysis under strongly acidic or basic aqueous conditions, especially with prolonged exposure or heating.[6] A study on methylnicotinate showed that in aqueous solution at 4°C, it hydrolyzes to nicotinic acid at a slow rate, but this rate would be significantly accelerated at higher temperatures or non-neutral pH.[6]

Recommended Purification Strategies
  • Avoid Harsh pH: During aqueous work-ups, use mild bases like saturated sodium bicarbonate (NaHCO₃) instead of stronger bases like NaOH or KOH for neutralization, and minimize contact time.

  • Salt Formation for Purification: A highly effective method for purifying amines is to form a salt, such as the hydrochloride salt. This often induces crystallization, providing a high-purity product. The free base can be regenerated later if needed.

  • Column Chromatography: If necessary, purify the crude product by silica gel column chromatography. A polar eluent system, such as dichloromethane/methanol with a small amount of triethylamine or ammonia (e.g., 95:5:0.5 DCM:MeOH:NH₄OH), can be effective. The basic additive prevents the amine from streaking on the acidic silica gel.

dot digraph "Purification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes crude [label="Crude Product\n(Post-Reaction Work-up)", fillcolor="#FBBC05", fontcolor="#202124"]; purity_check [label="Assess Purity\n(TLC, NMR)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; high_purity [label="High Purity?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; purification_choice [label="Select Purification Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; salt [label="Salt Formation &\nRecrystallization", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", align=left]; chromatography [label="Silica Gel\nChromatography", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", align=left];

// Edges crude -> purity_check; purity_check -> high_purity; high_purity -> final_product [label=" Yes"]; high_purity -> purification_choice [label=" No"]; purification_choice -> salt [label="If product is crystalline"]; purification_choice -> chromatography [label="If product is an oil or\nnon-crystalline solid"]; salt -> final_product; chromatography -> final_product; } axd Caption: Decision workflow for product purification.

References
  • PrepChem. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. PrepChem.com. Retrieved from [Link]

  • Wright, G. A., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BioMed Central Research Notes, 1(89). Retrieved from [Link]

  • Various Authors. (2019). How to prevent secondary amine formation in nitrile reduction?. ResearchGate. Retrieved from [Link]

  • Scazzocchio, C., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Communications Biology, 5(753). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Organic-Chemistry.org. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Scazzocchio, C., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature. Retrieved from [Link]

  • Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 5-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Methyl 5-(aminomethyl)nicotinate (CAS 1001756-84-8). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome the unique challenges presented by this molecule.

Introduction: The Purification Challenge

This compound is a bifunctional molecule presenting a classic purification dilemma. Its structure contains a primary aliphatic amine, a basic pyridine ring, and a hydrolyzable methyl ester. This combination leads to significant challenges during purification, primarily:

  • Chromatographic Tailing: The basic amine and pyridine functionalities interact strongly with the acidic silanol groups on standard silica gel, causing severe peak tailing, poor separation, and potential loss of material on the column.[1][2][3]

  • Hydrolysis Sensitivity: The methyl ester group is susceptible to hydrolysis under both acidic and basic aqueous conditions, which are often employed in extractions or chromatography.[4][5][6] This can lead to the formation of the corresponding carboxylic acid, complicating the purification and reducing the yield of the desired product.

  • Zwitterionic Behavior: The presence of both acidic (protonated amine) and basic sites can lead to zwitterionic character, affecting solubility and chromatographic behavior.

This guide will walk you through strategies to mitigate these issues, ensuring you can obtain your target compound with high purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking so badly on a standard silica gel TLC plate?

A: This is the most common issue. The basic amine and pyridine nitrogen atoms in your molecule are interacting strongly with the acidic surface of the silica gel. This strong, often irreversible, binding prevents the compound from moving smoothly with the mobile phase, resulting in a long streak rather than a compact spot.

Q2: I tried adding triethylamine (TEA) to my eluent, but the separation is still poor. What's going wrong?

A: While adding a competing base like triethylamine (typically 0.1-2%) to the mobile phase is a standard technique to "deactivate" the silica, it's not always a perfect solution.[1][7][8] You might be using too much or too little TEA. More importantly, the high polarity of eluents often required for this compound (like methanol) combined with TEA can lead to very high solvent strength, causing your compound to elute too quickly (high Rf) and co-elute with impurities. Fine-tuning the TEA concentration and the polarity of the eluent system is critical.

Q3: Can I use an acid/base extraction to purify my compound?

A: This is highly risky due to the methyl ester. Standard aqueous acid (e.g., 1M HCl) will protonate the amines and pull your compound into the aqueous layer, but it can also catalyze the hydrolysis of the ester.[4][9] Similarly, a strong aqueous base (e.g., 1M NaOH) used to neutralize the acid or wash away acidic impurities will rapidly saponify the ester, converting it to the sodium carboxylate salt.[5][10] This method should be avoided unless all other options have failed and ester hydrolysis is acceptable.

Q4: What's a better alternative to standard silica gel for this compound?

A: There are two excellent alternatives:

  • Amine-functionalized silica: This stationary phase has a basic surface, which repels the basic sites of your molecule, leading to much better peak shape without needing a basic modifier in your eluent.[2][11]

  • Alumina (basic or neutral): Alumina is a less acidic stationary phase than silica and is often a good choice for the purification of amines.[12]

Troubleshooting Guide

This section addresses specific problems you may encounter during purification and provides a logical path to a solution.

Observed Problem Probable Cause(s) Recommended Solution(s)
Severe Tailing on TLC/Column Strong acid-base interaction between the basic compound and acidic silica gel.1. Deactivate Silica: Add 0.5-2% triethylamine or ammonium hydroxide to the mobile phase.[1][7] 2. Switch Stationary Phase: Use basic alumina or an amine-functionalized silica column.[11][12]
Low Purity After Column Co-elution of impurities due to poor separation.1. Optimize Solvent System: Use a gradient elution, starting with a low polarity and slowly increasing it. 2. Change Selectivity: Switch from a standard eluent (Hex/EtOAc) to one with different properties (e.g., DCM/MeOH). 3. Consider Reverse Phase: If impurities are non-polar, reverse-phase (C18) chromatography with a buffered mobile phase (e.g., water/acetonitrile with ammonium bicarbonate) can be effective.
Low Mass Recovery / Yield Irreversible binding of the compound to the silica column. Ester hydrolysis during workup.1. Use Deactivated/Alternative Media: Avoid bare silica gel.[2] 2. Avoid Aqueous Acid/Base: Use non-aqueous workups. Wash with brine instead of dilute acid/base. Dry organic layers thoroughly with Na2SO4 or MgSO4.
New Polar Spot on TLC Post-Workup Ester hydrolysis to the more polar carboxylic acid.1. Confirm with LC-MS: Check for a mass corresponding to the hydrolyzed product. 2. Strictly Anhydrous Conditions: Ensure all solvents and reagents are dry. Avoid contact with acidic or basic aqueous solutions.[4][5]

Purification Method Selection Workflow

The choice of purification strategy depends on the nature of the impurities present in your crude material. This decision tree can guide your selection process.

G start Crude Product Analysis (TLC, LC-MS, NMR) impurity_type What is the primary impurity type? start->impurity_type non_polar Non-polar / Less Polar Impurities impurity_type->non_polar Non-polar polar_non_basic Polar, Non-Basic Impurities impurity_type->polar_non_basic Polar (non-basic) polar_basic Polar, Basic Impurities impurity_type->polar_basic Polar (basic) method_chrom Method: Amine-Deactivated Silica or Alumina Chromatography non_polar->method_chrom polar_non_basic->method_chrom method_rp Method: Reverse-Phase (C18) Chromatography polar_basic->method_rp method_cryst Method: Crystallization polar_basic->method_cryst If separation is difficult

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

SOP 1: Column Chromatography with Amine-Deactivated Silica Gel

This is the most common and often successful method for purifying basic amines on silica gel. The added base neutralizes the acidic sites on the silica, allowing the amine to elute properly.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, determine a suitable solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol).

  • To this solvent mixture, add 0.5% to 1.0% by volume of triethylamine (TEA) or a concentrated aqueous solution of ammonium hydroxide.

  • Example: For a 95:5 DCM/MeOH system, prepare 1000 mL by mixing 945 mL DCM, 50 mL MeOH, and 5 mL TEA.

2. Column Packing:

  • Pack the column with silica gel using the amine-deactivated mobile phase.

  • Equilibrate the column by flushing with at least 2-3 column volumes of the mobile phase before loading the sample. This ensures the entire silica bed is neutralized.[7]

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or DCM.

  • Alternatively, for less soluble samples, create a solid-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.

4. Elution and Fraction Collection:

  • Run the column using the amine-deactivated eluent. A gradient elution (e.g., starting with 2% MeOH and increasing to 10%) often provides better separation than an isocratic elution.

  • Collect fractions and monitor them by TLC.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Note: Triethylamine is volatile but can sometimes remain. If necessary, co-evaporate with a solvent like toluene to remove the last traces.

SOP 2: Purification using Basic Alumina

Alumina is inherently basic or neutral, making it an excellent choice for purifying amines without mobile phase modifiers.

1. Stationary Phase Selection:

  • Choose Brockmann Grade I or II basic alumina. For sensitive compounds, neutral alumina can also be used.

2. Mobile Phase Selection:

  • Determine a suitable eluent system using TLC plates coated with alumina. Common systems include Hexane/Ethyl Acetate, Ethyl Acetate, or DCM/Ethyl Acetate. Alumina is more polar than silica, so you may need a more polar solvent system.

3. Column Packing and Elution:

  • Pack and run the column as you would with silica gel, but without any basic additives.

4. Fraction Collection and Isolation:

  • Monitor fractions by TLC, combine the pure fractions, and concentrate under reduced pressure. This method avoids the need to remove additives like TEA from the final product.

Troubleshooting Workflow Diagram

Use this workflow to diagnose and solve purification issues systematically.

G start Problem Observed (e.g., Tailing, Low Yield) check_tlc Analyze TLC Plate start->check_tlc tailing Streaking / Tailing? check_tlc->tailing Spot Shape new_spot New Polar Spot? check_tlc->new_spot Spot Number no_sep Poor Separation? check_tlc->no_sep Spot Resolution sol_tailing Cause: Acid-Base Interaction Solution: 1. Add 1% TEA to eluent. 2. Switch to Alumina or Amine-Silica. tailing->sol_tailing Yes end Pure Product Obtained tailing->end No sol_hydrolysis Cause: Ester Hydrolysis Solution: 1. Avoid aqueous workups. 2. Use anhydrous solvents. 3. Confirm mass by LC-MS. new_spot->sol_hydrolysis Yes new_spot->end No sol_sep Cause: Wrong Eluent Polarity Solution: 1. Run a gradient elution. 2. Change solvent system (e.g., Hex/EtOAc to DCM/MeOH). no_sep->sol_sep Yes no_sep->end No

Caption: Systematic workflow for troubleshooting purification problems.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.PubMed.
  • Tips for Flash Column Chromatography.Department of Chemistry: University of Rochester.
  • Chromatography: The Solid Phase.Department of Chemistry: University of Rochester.
  • Hydrolysis of Esters.Chemistry LibreTexts. (2022-01-31).
  • Hydrolysis of Esters.Chemistry LibreTexts. (2022-09-15).
  • hydrolysis of esters.Chemguide.
  • When basification of silica gel is required, before using Column chromatography?ResearchGate. (2014-11-04).
  • Synthesis of methyl 5,6-diaminonicotinate.PrepChem.com.
  • Ester to Acid - Common Conditions.organic-chemistry.org.
  • Deactivation of silica gel?ResearchGate. (2019-03-28).
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.PMC - NIH.
  • A kind of method and its purification process that aminopyridine is prepared by picoline.Google Patents. (CN107011255A).
  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin.MDPI.
  • This compound.ChemScene. (1001756-84-8).
  • Basic Hydrolysis of Esters - Saponification.Master Organic Chemistry. (2022-10-27).
  • Is there an easy way to purify organic amines?Biotage. (2023-01-19).
  • 3-Aminopyridine.Organic Syntheses Procedure.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.Teledyne ISCO.
  • Electronic Supplementary Information.The Royal Society of Chemistry.
  • Preparation method of 5-aminomethyl nicotinic acid.Google Patents. (CN103483250A).
  • Methyl Nicotinate.PubChem - NIH. (CID 7151).
  • How do I purify ionizable organic amine compounds using flash column chromatography?Biotage. (2023-02-10).
  • A Guide to the Chemical Synthesis and Purification of Methyl Nicotinate for Research Applications.Benchchem.
  • This compound.BLD Pharm. (1001756-84-8).
  • Methyl nicotinate.Wikipedia.
  • Methyl Nicotinate: uses and Synthesis method.ChemicalBook. (2024-12-30).
  • Column Chromatography of Compound with Amine and Carboxylic Acid.Reddit. (2019-11-27).
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.ResearchGate. (2025-08-06).
  • Methyl 4-(aminomethyl)nicotinate.ChemScene. (1260675-06-6).
  • Which suitable conditions to Break of Amide group with presence Ester group?ResearchGate. (2016-06-03).
  • 5-Aminomethyl-nicotinic acid methyl ester.ECHEMI. (1001756-84-8).
  • Showing metabocard for Methyl nicotinate (HMDB0029806).Human Metabolome Database. (2012-09-11).

Sources

Technical Support Center: Methyl 5-(aminomethyl)nicotinate Aqueous Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-(aminomethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in aqueous solutions. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Introduction to the Stability of this compound

This compound is a bifunctional molecule featuring a methyl ester and a primary aminomethyl group on a pyridine ring. This unique structure presents specific stability challenges in aqueous environments, primarily driven by the hydrolytic susceptibility of the ester group, which can be significantly influenced by the neighboring aminomethyl moiety. Understanding these stability issues is paramount for obtaining reliable and reproducible experimental results.

Troubleshooting Guide

This section addresses specific problems you may encounter during your work with aqueous solutions of this compound.

Issue 1: Rapid Loss of Compound Integrity and Potency in Solution

Symptoms:

  • A noticeable decrease in the concentration of this compound over a short period, as determined by analytical methods like HPLC.

  • Inconsistent results in biological assays.

  • Appearance of new peaks in chromatograms, corresponding to degradation products.

Potential Cause 1: pH-Dependent Hydrolysis

The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the methyl ester to form 5-(aminomethyl)nicotinic acid and methanol. The rate of this hydrolysis is highly dependent on the pH of the solution.

  • Alkaline Conditions (pH > 8): In basic solutions, the hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester, leading to rapid saponification.

  • Acidic Conditions (pH < 4): Under acidic conditions, the ester hydrolysis can be catalyzed by hydronium ions (H₃O⁺).

  • Intramolecular Catalysis: The aminomethyl group can act as an intramolecular catalyst. In its unprotonated form, the lone pair of electrons on the nitrogen can facilitate the hydrolysis of the ester through general base catalysis. This effect is most pronounced at a pH near the pKa of the aminomethyl group's conjugate acid, where a significant fraction of the amine is in the more reactive, unprotonated state.

Solutions:

  • pH Control: Maintain the pH of your stock and working solutions within a weakly acidic to neutral range (ideally pH 4-6) to minimize both acid and base-catalyzed hydrolysis. Use a well-characterized buffer system suitable for your experimental window.

  • Buffer Selection: Choose a buffer that does not participate in the degradation reaction. Phosphate and acetate buffers are generally suitable. Avoid buffers with nucleophilic components.

  • Low Temperature Storage: Store all solutions at refrigerated temperatures (2-8°C) when not in use. For long-term storage, consider freezing at -20°C or -80°C. Be mindful of freeze-thaw cycles, which can also affect stability.

dot

Hydrolysis cluster_main Primary Degradation: Ester Hydrolysis cluster_catalysts Catalytic Factors Compound This compound DegradationProduct 5-(Aminomethyl)nicotinic Acid + Methanol Compound->DegradationProduct H₂O OH OH⁻ (Alkaline pH) OH->Compound accelerates H3O H₃O⁺ (Acidic pH) H3O->Compound accelerates Intra Intramolecular Catalysis (Aminomethyl Group) Intra->Compound accelerates

Caption: Primary degradation pathway of this compound.

Potential Cause 2: Oxidation

The aminomethyl group and the pyridine ring are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents. This can lead to the formation of various oxidation byproducts, including N-oxides or degradation of the side chain.

Solutions:

  • Use of Degassed Solvents: Prepare solutions using deoxygenated water or buffers.

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider blanketing the solution with an inert gas like nitrogen or argon.

  • Avoid Metal Contamination: Use high-purity solvents and avoid contact with reactive metals. If metal catalysis is suspected, consider the addition of a chelating agent like EDTA, if compatible with your experimental system.

Potential Cause 3: Photodegradation

Pyridine derivatives can be sensitive to light, particularly UV radiation.[1] Exposure to light can lead to the formation of photoproducts and a loss of compound activity.

Solutions:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Minimize Light Exposure During Experiments: Conduct experimental manipulations under subdued lighting conditions whenever possible.

Issue 2: Poor or Inconsistent Solubility in Aqueous Buffers

Symptoms:

  • Precipitate formation when preparing solutions or upon storage.

  • Difficulty in achieving the desired concentration.

  • Variable results that may be attributed to incomplete dissolution.

Potential Cause: pH-Dependent Solubility

The aminomethyl group has a pKa value that dictates its protonation state at a given pH.

  • At low pH (acidic): The amino group will be protonated (-CH₂NH₃⁺), increasing the molecule's polarity and aqueous solubility.

  • At high pH (alkaline): The amino group will be in its neutral, unprotonated form (-CH₂NH₂), which is less polar and may lead to decreased aqueous solubility, especially at higher concentrations.

Solutions:

  • Adjust pH for Dissolution: To prepare a concentrated stock solution, it is often advantageous to dissolve this compound in a slightly acidic buffer (e.g., pH 4-5) to ensure full protonation and solubilization of the amino group.

  • Gentle Warming and Sonication: Aiding dissolution by gentle warming (do not exceed 40°C to minimize degradation) or sonication can be effective.

  • Co-solvents: If solubility remains an issue for your specific application and is permissible, the use of a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) may be considered. Always verify the compatibility of co-solvents with your downstream assays.

dot

Solubility cluster_pH Effect of pH on Solubility Low_pH Low pH (Acidic) Protonated Amine (-CH₂NH₃⁺) Increased Polarity Higher Aqueous Solubility High_pH High pH (Alkaline) Neutral Amine (-CH₂NH₂) Decreased Polarity Lower Aqueous Solubility

Caption: Relationship between pH and the solubility of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound in an aqueous solution?

The primary degradation product is 5-(aminomethyl)nicotinic acid, formed through the hydrolysis of the methyl ester. For a related compound, methylnicotinate, the major degradation product in aqueous solution is nicotinic acid.[2][3]

Q2: What are the ideal storage conditions for a stock solution of this compound?

For short-term storage (up to a few weeks), a solution prepared in a slightly acidic buffer (pH 4-6) and stored at 2-8°C, protected from light, is recommended. For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.

Q3: How can I monitor the stability of my this compound solution?

A stability-indicating HPLC method is the most reliable way to monitor the integrity of your solution. This method should be able to separate the parent compound from its primary degradation product, 5-(aminomethyl)nicotinic acid, and any other potential impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development.

Q4: Can I autoclave my buffer containing this compound?

No. The high temperatures and pressures of autoclaving will significantly accelerate the hydrolysis of the ester group, leading to complete degradation of the compound. All solutions should be prepared using sterile-filtered buffers.

Q5: Are there any other potential degradation pathways I should be aware of?

Besides hydrolysis, oxidation, and photodegradation, another possibility, though likely less significant under typical experimental conditions, is intramolecular aminolysis, where the aminomethyl group directly attacks the ester carbonyl, leading to a cyclic lactam. However, hydrolysis is generally the more favored pathway in aqueous solutions.

Summary of Recommended Handling and Storage Conditions

ParameterRecommendationRationale
pH of Aqueous Solutions 4 - 6Minimizes both acid and base-catalyzed hydrolysis.
Storage Temperature 2-8°C (short-term), -20°C or -80°C (long-term)Reduces the rate of chemical degradation.
Light Exposure Store in amber vials or protect from light.Prevents potential photodegradation.[1]
Atmosphere For sensitive applications, use degassed solvents and store under inert gas.Minimizes oxidative degradation.
Solvent Purity Use high-purity water and buffer components.Avoids contaminants that could catalyze degradation.

Experimental Protocol: Stability Assessment by HPLC

This protocol provides a general framework for assessing the stability of this compound in your specific buffer system.

1. Preparation of Solutions: a. Prepare a concentrated stock solution of this compound in your chosen buffer at the desired pH. b. Aliquot the solution into several vials for analysis at different time points. c. Store the vials under your intended experimental conditions (e.g., 4°C, room temperature, 37°C), ensuring they are protected from light.

2. HPLC Analysis: a. At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot and dilute it to a suitable concentration for HPLC analysis. b. Analyze the sample using a validated, stability-indicating HPLC method. A typical setup might include:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
  • Mobile Phase: A gradient of Buffer A (e.g., 0.1% formic acid in water) and Buffer B (e.g., acetonitrile).
  • Flow Rate: 1.0 mL/min
  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., ~260 nm).
  • Column Temperature: 25-30°C

3. Data Analysis: a. Quantify the peak area of this compound at each time point. b. Monitor for the appearance and increase in the peak area of the 5-(aminomethyl)nicotinic acid degradation product. c. Calculate the percentage of the parent compound remaining at each time point to determine the degradation rate under your specific conditions.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis at Time Points (t₀, t₁, t₂, ...) cluster_data Data Interpretation Prep_Stock Prepare Stock Solution in Test Buffer Aliquot Aliquot into Vials Prep_Stock->Aliquot Store Store at Desired Conditions (e.g., 4°C, RT, 37°C) Aliquot->Store Remove_Aliquot Remove Aliquot Store->Remove_Aliquot Dilute Dilute for Analysis Remove_Aliquot->Dilute Inject Inject onto HPLC Dilute->Inject Quantify Quantify Peak Areas (Parent & Degradant) Inject->Quantify Calculate Calculate % Remaining Quantify->Calculate Determine_Rate Determine Degradation Rate Calculate->Determine_Rate

Caption: Workflow for assessing the stability of the compound via HPLC.

References

  • Webb, S. J. (1964). The effect of ultraviolet light on pyridine and its derivatives. Photochemistry and Photobiology, 3(4), 439-447.
  • Ross, B. M. (2008).
  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. Available from: [Link]

  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed, 18816397. Available from: [Link]

Sources

Technical Support Center: Synthesis and Optimization Strategies for Aminomethylated Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. This guide addresses a common yet challenging synthetic target: aminomethylated nicotinic acid esters. Many researchers initially attempt a direct, one-step aminomethylation, but find this approach fraught with difficulty. Here, we will diagnose the root cause of these challenges and provide robust, field-proven synthetic strategies and troubleshooting advice to ensure your success.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses the fundamental principles governing the reactivity of nicotinic acid esters, which are essential for understanding the recommended synthetic routes.

Q1: Why is the direct aminomethylation (Mannich reaction) of a simple nicotinic acid ester (e.g., ethyl nicotinate) so challenging?

A: The primary reason for failure is severe electronic deactivation of the pyridine ring. The Mannich reaction is a type of electrophilic aromatic substitution where the aromatic ring must act as a nucleophile.[1] In the case of a nicotinic acid ester, two powerful electron-withdrawing factors work in concert to shut down this reactivity:

  • The Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and withdraws electron density from the ring through an inductive effect, making it significantly less nucleophilic than benzene.[2]

  • The C3-Ester Group: The ester at the 3-position is a classic electron-withdrawing group, further pulling electron density out of the aromatic system via both inductive and resonance effects.

This combined deactivation makes the nicotinic acid ester ring an exceptionally poor nucleophile, unable to attack the relatively weak electrophile (the iminium ion) generated under standard Mannich conditions.[3] Forcing the reaction with harsh conditions typically leads to decomposition or a complex, intractable mixture rather than the desired product.

Q2: What is the general mechanism of the Mannich reaction, and where does it fail with nicotinic acid esters?

A: The Mannich reaction proceeds in two main stages: (1) formation of an electrophilic iminium ion from an amine and formaldehyde, and (2) nucleophilic attack by a carbon-based nucleophile onto that iminium ion.[4]

The failure point for nicotinic acid esters is squarely in Step 2 . The electron-poor aromatic ring simply lacks the necessary nucleophilicity to effectively attack the iminium ion electrophile.

cluster_0 Step 1: Iminium Ion Formation (Successful) cluster_1 Step 2: Nucleophilic Attack (Failure Point) Amine R₂NH Iminium [R₂N=CH₂]⁺ Iminium Ion (Electrophile) Amine->Iminium H⁺ Formaldehyde CH₂O Formaldehyde->Iminium Iminium_ref [R₂N=CH₂]⁺ Nicotinate Ethyl Nicotinate (Electron-Poor Nucleophile) Failure X No Reaction Nicotinate->Failure Fails to Attack Product Aminomethylated Product Iminium_ref->Failure

Caption: The Mannich reaction mechanism and its failure point with nicotinic acid esters.

Q3: What are the preferred, reliable strategies for synthesizing aminomethylated nicotinic acid esters?

A: The most successful strategies bypass the challenge of direct ring functionalization altogether. Instead of trying to force an electrophilic substitution on a deactivated ring, the preferred approach is to start with a pyridine ring that already has a suitable precursor functional group at the desired position. This is often referred to as a "side-chain functionalization" strategy. The two most common and reliable routes are:

  • Functionalization of a 2-Methyl Group: Starting with a methylnicotinate, the methyl group is halogenated and subsequently displaced with an amine.[5]

  • Reduction of a 2-Cyano Group: Starting with a cyanonicotinate, the nitrile is reduced to a primary amine.[6]

Q4: Which position on the nicotinic acid ring is typically targeted for aminomethylation in these alternative routes?

A: The C-2 position is a common and synthetically valuable target. Compounds like methyl 2-(aminomethyl)nicotinate are versatile building blocks for medicinal chemistry.[5] The synthetic routes described in this guide focus on achieving substitution at this position.

Section 2: Recommended Synthetic Protocols

Given the futility of direct aminomethylation, we present two robust, multi-step protocols that deliver the target compounds reliably.

Protocol 1: Synthesis of Methyl 2-(aminomethyl)nicotinate via Side-Chain Halogenation and Gabriel Amination

This two-step method starts from commercially available methyl 2-methylnicotinate and uses a classic Gabriel synthesis to ensure a clean conversion to the primary amine without over-alkylation.[5]

Step 1: Synthesis of Methyl 2-(chloromethyl)nicotinate

  • N-Oxide Formation: To a 250 mL flask, add methyl 2-methylnicotinate (10.0 g), m-chloroperbenzoic acid (m-CPBA, 16.3 g), and dichloromethane (140 mL). Stir the mixture at room temperature overnight.

  • Workup 1: Adjust the pH to 7-8 with a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Chlorination: Filter and remove the solvent under reduced pressure. To the residue, add phosphorus oxychloride (POCl₃, 60 mL) and reflux with stirring for 4 hours.

  • Workup 2: Carefully remove excess POCl₃ under reduced pressure. Cautiously pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 60 mL). Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. After filtration and solvent removal, purify the crude product by flash column chromatography (ethyl acetate/petroleum ether gradient) to yield methyl 2-(chloromethyl)nicotinate.[5]

Step 2: Gabriel Synthesis of Methyl 2-(aminomethyl)nicotinate

  • Alkylation: In a flask, dissolve the methyl 2-(chloromethyl)nicotinate from Step 1 in anhydrous N,N-dimethylformamide (DMF). Add potassium phthalimide (1.1 equivalents) to the solution. Heat the mixture (e.g., to 80-100 °C) to facilitate the Sₙ2 reaction, monitoring progress by TLC.

  • Phthalimide Deprotection (Hydrazinolysis): Once the alkylation is complete, remove the DMF under reduced pressure. Dissolve the resulting N-alkylated phthalimide intermediate in ethanol. Add hydrazine hydrate (1.2-1.5 equivalents) and reflux the mixture for 2-4 hours, during which the phthalhydrazide byproduct will precipitate.

  • Workup & Isolation: Cool the reaction mixture to room temperature and filter off the phthalhydrazide solid. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify by chromatography or crystallization to yield the final product, methyl 2-(aminomethyl)nicotinate.[5]

Protocol 2: Synthesis of Methyl 2-(aminomethyl)nicotinate via Nitrile Reduction

This method is an excellent alternative if methyl 2-cyanonicotinate is a more accessible starting material. It relies on the catalytic hydrogenation of a nitrile to the corresponding primary amine.[5][6]

  • Reaction Setup: In a high-pressure hydrogenation vessel (Parr shaker or similar), dissolve methyl 2-cyanonicotinate in a suitable solvent such as methanol or ethanol. To suppress the formation of secondary amine side products, it is highly recommended to use a solution of ammonia in methanol (methanolic ammonia).

  • Catalyst Addition: Add a hydrogenation catalyst, such as Raney Nickel (slurry, washed) or 5-10% Palladium on carbon (Pd/C). The catalyst loading is typically 5-10 mol% but may require optimization.

  • Hydrogenation: Seal the vessel, purge several times with nitrogen and then with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50-500 psi, substrate-dependent) and stir vigorously at room temperature (or with gentle heating if necessary).

  • Monitoring & Workup: The reaction is complete when hydrogen uptake ceases. Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl 2-(aminomethyl)nicotinate, which can be purified by column chromatography or crystallization/salt formation.

Section 3: Troubleshooting Guide for Recommended Syntheses

Even with robust protocols, challenges can arise. This guide provides solutions to common issues encountered during the recommended synthetic routes.

Q: My initial direct Mannich reaction on ethyl nicotinate failed, yielding only starting material. What should I do?

A: This result is expected and confirms the electronic deactivation of the ring (see FAQ Q1). Do not attempt to solve this by using higher temperatures, longer reaction times, or stronger acids, as this will likely lead to decomposition.

  • Corrective Action: Abandon the direct aminomethylation approach. Select one of the recommended multi-step protocols (Protocol 1 or 2) based on the availability of the alternative starting materials (methyl 2-methylnicotinate or methyl 2-cyanonicotinate).

Q (Protocol 1): The chlorination of my 2-methylnicotinate gives a low yield or a complex mixture.

A: This is a sensitive step that can be affected by several factors.

  • Cause 1: Incomplete N-Oxide Formation. The initial oxidation is crucial for activating the methyl group. Ensure your m-CPBA is fresh and active. An incomplete reaction will leave unactivated starting material that does not react with POCl₃.

  • Cause 2: Moisture. Phosphorus oxychloride reacts violently with water. Ensure your crude N-oxide intermediate is thoroughly dried before adding POCl₃. Use oven-dried glassware.

  • Cause 3: Temperature Control during Workup. The quenching of POCl₃ is highly exothermic. Pouring the reaction mixture onto ice too quickly can cause localized heating and decomposition. Perform this step slowly and with vigorous stirring.

Q (Protocol 2): My catalytic hydrogenation of the nitrile is slow, incomplete, or produces side products.

A: Catalytic hydrogenation is highly sensitive to reaction conditions and purity.

cluster_checks Initial Checks cluster_solutions Optimization Steps Start Problem: Low Conversion in Nitrile Hydrogenation CheckCatalyst Is the catalyst active? (e.g., old Pd/C, poorly washed Ra-Ni) Start->CheckCatalyst CheckPurity Is the substrate pure? (Sulfur or halide impurities?) Start->CheckPurity CheckSetup Is the system leak-proof? (Maintaining H₂ pressure?) Start->CheckSetup Sol_Ammonia Side Product Issue: Secondary amine forming? Ensure methanolic ammonia is used as solvent. Start->Sol_Ammonia If side products observed Sol_Catalyst Solution: Use fresh catalyst or increase loading (e.g., to 10 mol%). CheckCatalyst->Sol_Catalyst Sol_Purity Solution: Purify starting material. Consider adding a scavenger if poisoning is suspected. CheckPurity->Sol_Purity Sol_Conditions Solution: Increase H₂ pressure. Increase temperature moderately (e.g., to 40-50 °C). CheckSetup->Sol_Conditions

Caption: Troubleshooting flowchart for low conversion in catalytic nitrile reduction.

  • Cause 1: Catalyst Poisoning. The most common cause of failure. Trace impurities containing sulfur, halides, or heavy metals can completely deactivate the catalyst. Ensure your substrate and solvent are highly pure.

  • Cause 2: Inactive Catalyst. Catalysts, especially Raney Nickel, have a limited shelf life. Use fresh, properly activated/stored catalyst. Sometimes, simply increasing the catalyst loading can overcome minor activity issues.

  • Cause 3: Insufficient Hydrogen Pressure/Agitation. The reaction is dependent on the efficient mixing of gas, liquid, and solid phases. Ensure vigorous stirring and adequate hydrogen pressure. If the reaction stalls at low pressure, a higher pressure system may be required.

  • Cause 4: Secondary Amine Formation. If you observe a significant byproduct with approximately double the mass of your desired product, it is likely a secondary amine formed from the reaction of the primary amine product with an intermediate imine. Using methanolic ammonia as the solvent is the standard and most effective way to suppress this side reaction.[5]

Section 4: Visualizing the Chemistry

Diagram 1: Electronic Deactivation of the Nicotinic Acid Ester Ring

This diagram illustrates why the ring is a poor nucleophile for electrophilic substitution. The resonance structures show how the ring nitrogen and ester group pull electron density away from the carbon atoms, leading to a build-up of partial positive charge at the positions an electrophile would attack (C2, C4, C6).

cluster_A cluster_B cluster_C A Nicotinic Acid Ester B Resonance Contributor (N withdrawing) A->B C Resonance Contributor (Ester withdrawing) B->C imgA imgB imgC caption Partial positive charges (δ+) build up at C2, C4, and C6, making the ring non-nucleophilic.

Caption: Resonance structures showing electron deficiency at C2, C4, and C6.

Diagram 2: Recommended Workflow for Synthesis via Protocol 1

Start Methyl 2-Methylnicotinate Step1 1. m-CPBA 2. POCl₃ Start->Step1 Intermediate Methyl 2-(chloromethyl)nicotinate Step1->Intermediate Step2 1. K-Phthalimide, DMF 2. Hydrazine, EtOH Intermediate->Step2 Product Methyl 2-(aminomethyl)nicotinate Step2->Product

Caption: Workflow for the side-chain functionalization route.

References

  • Pancechowska-Ksepko, D., Sawlewicz, J., Foks, H., & Manowska, W. (1975). Synthesis of some 2-aminonicotinic acid derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637-40. [Online] Available at: [Link]

  • Zhang, L., et al. (2013). Synthesis of 2-aminonicotinic acid. ResearchGate. [Online] Available at: [Link]

  • Wikipedia. (2023). Mannich reaction. [Online] Available at: [Link]

  • Organic Chemistry Portal. (2021). Mannich Reaction. [Online] Available at: [Link]

  • Adamu, U., et al. (2016). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Mannich Reaction. [Online] Available at: [Link]

  • Journal of Chemical Sciences. (2024). and enantioselectivity in L-proline catalyzed asymmetric Mannich reaction. Indian Academy of Sciences. [Online] Available at: [Link]

  • Dotsenko, V. V., et al. (2019). New possibilities of the Mannich reaction in the synthesis of N-, S,N-, and Se,N-heterocycles. ResearchGate. [Online] Available at: [Link]

  • Semantic Scholar. (2010). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. [Online] Available at: [Link]

  • BYJU'S. (2023). Mannich Reaction Mechanism. [Online] Available at: [Link]

  • Dimmock, J.R., et al. (2017). Mannich bases in medicinal chemistry and drug design. PubMed Central. [Online] Available at: [Link]

  • Chemistry Steps. (2023). Mannich Reaction. [Online] Available at: [Link]

  • Aime, S., et al. (2004). Mannich Reaction as a New Route to Pyridine-Based Polyaminocarboxylic Ligands. Organic Letters. [Online] Available at: [Link]

  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. [Online] Available at: [Link]

  • Google Patents. (1949). Ester of nicotinic acid.
  • LON-CAPA OChem. (2023). The Mannich Reaction. [Online] Available at: [Link]

  • AdiChemistry. (2023). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Online] Available at: [Link]

  • Wikipedia. (2023). Electrophilic aromatic substitution. [Online] Available at: [Link]

  • YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Online] Available at: [Link]

Sources

Preventing side product formation in nicotinic acid ester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nicotinic Acid Ester Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of synthesizing these important chemical intermediates. As your virtual application scientist, I will provide in-depth, experience-driven advice to help you minimize side product formation, optimize your reaction conditions, and achieve high yields of pure product.

This center is structured into two main sections: a detailed Troubleshooting Guide formatted as direct questions and answers to solve specific experimental issues, and a Frequently Asked Questions (FAQs) section for more general knowledge.

Troubleshooting Guide: From Low Yields to Mystery Peaks

This section addresses specific problems you may encounter during the synthesis and workup of nicotinic acid esters, particularly via Fischer-Speier esterification.

Question 1: My reaction yield is significantly lower than expected, and TLC analysis shows a significant amount of unreacted nicotinic acid. What's going wrong?

Answer:

This is a classic issue related to the equilibrium nature of the Fischer-Speier esterification. The reaction of a carboxylic acid and an alcohol to form an ester and water is reversible.[1][2] If the water produced is not removed, it can hydrolyze the ester back to the starting materials, leading to a low yield.[3]

Causality and Recommended Actions:

  • Inefficient Water Removal: The primary driver for completing the esterification is the removal of water.

    • Protocol: Implement a Dean-Stark trap or similar apparatus for azeotropic removal of water.[2][3] This is crucial when using solvents like toluene or xylene. The solvent and water co-distill as a lower-boiling azeotrope, condense, and separate in the trap, with the denser water being collected and the solvent returning to the reaction flask.[4]

    • Alternative: If a Dean-Stark trap is not feasible, consider using an excess of the alcohol as the solvent. A large excess (5-10 equivalents or more) can shift the equilibrium towards the product side, according to Le Châtelier's principle.[5][6] Another option is the addition of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, directly to the reaction mixture, though this is less efficient for larger scale reactions.[7]

  • Insufficient Catalyst or Reaction Time: The reaction is kinetically slow without a strong acid catalyst.

    • Catalyst Choice: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[7] Typically, 1-5 mol% is adequate.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A common mobile phase for this system is a mixture of ethyl acetate and hexanes. The ester product will have a higher Rf value than the polar nicotinic acid starting material. The reaction is complete when the nicotinic acid spot is no longer visible.

  • Inadequate Temperature: The reaction requires heat to proceed at a reasonable rate.

    • Optimization: Ensure the reaction is heated to reflux. The temperature will depend on the boiling point of the alcohol or the azeotropic mixture.[5] However, excessively high temperatures can promote side reactions.[8]

Question 2: My final product is pure by NMR, but it has a persistent yellow or brownish color. How can I remove these colored impurities?

Answer:

The coloration in your nicotinic acid ester likely originates from impurities present in the starting nicotinic acid, which can be a brilliant yellow crude product from its synthesis (e.g., oxidation of picoline).[9] These chromophores can carry through the esterification process.

Causality and Recommended Actions:

  • Purification of Starting Material: The most effective solution is to purify the nicotinic acid before the esterification.

    • Protocol: A documented method involves melting the crude, yellow nicotinic acid (M.P. ~236-238 °C) and holding it in the molten state for a few minutes.[9] This process has been shown to destroy the yellow chromophore. The resulting light-tan solid can then be recrystallized once from water, often with the addition of activated carbon, to yield a colorless product meeting U.S.P. standards.[9]

  • Post-Esterification Purification: If you are already dealing with a colored ester product:

    • Activated Carbon Treatment: Dissolve the crude ester in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and stir with a small amount of activated carbon for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the carbon and then concentrate the filtrate.

    • Distillation: If the ester is thermally stable and has a suitable boiling point, vacuum distillation is an excellent method for removing colored, non-volatile impurities.

    • Column Chromatography: While less ideal for large-scale purification, silica gel chromatography can effectively separate the desired ester from colored impurities.

Question 3: I'm observing a significant byproduct with a mass corresponding to the addition of my alcohol to the starting material, but it's not the ester. What could it be?

Answer:

A likely culprit for this observation is the N-alkylation of the pyridine ring , forming an N-alkyl nicotinium salt. Although the pyridine nitrogen is basic and will be largely protonated under the acidic conditions of Fischer esterification, an equilibrium will still exist where a small fraction of the pyridine is unprotonated and thus nucleophilic. This nucleophilic nitrogen can attack the alcohol (or more likely, a protonated alcohol or its derived carbocation), especially with reactive alcohols or under forcing conditions.

Causality and Recommended Actions:

  • Mechanism of Formation: The lone pair on the pyridine nitrogen can act as a nucleophile. While protonation diminishes this nucleophilicity, the high temperature and presence of a large excess of alcohol can still drive this SN2-type reaction.

    
    

    }

    N-Alkylation of the pyridine nitrogen.

  • Minimizing N-Alkylation:

    • Control Temperature: Avoid excessive temperatures. Use the lowest temperature that allows for a reasonable reaction rate and efficient azeotropic water removal.

    • Catalyst Choice: Consider using a milder or solid acid catalyst (e.g., Amberlyst-15 resin) instead of a large excess of concentrated sulfuric acid.[10] Solid acids can sometimes offer higher selectivity and are easily removed by filtration.

    • Alcohol Reactivity: This side reaction is more pronounced with more reactive alkylating agents. For instance, using benzyl alcohol is more likely to lead to N-benzylation than using a bulkier secondary alcohol like isopropanol.

  • Purification: N-alkyl nicotinium salts are ionic and highly polar. They can be readily removed during the workup.

    • Aqueous Wash: During the workup, washing the organic layer with water or a mild bicarbonate solution will extract the polar salt into the aqueous phase, leaving your desired ester in the organic layer.

Question 4: My reaction with a secondary alcohol (e.g., isopropanol) is very slow, and I'm seeing an additional non-polar spot on my TLC plate. What is happening?

Answer:

You are likely encountering two issues: steric hindrance slowing the desired esterification and a competing side reaction of alcohol dehydration. Secondary alcohols are bulkier and less nucleophilic than primary alcohols, which slows down the rate of esterification.[7] Furthermore, secondary and tertiary alcohols are prone to acid-catalyzed dehydration (elimination) to form alkenes, or in some cases, symmetrical ethers.[8][11]

Causality and Recommended Actions:

  • Steric Hindrance: The tetrahedral intermediate in the Fischer esterification is sterically crowded. A bulky secondary alcohol will form this intermediate more slowly than a primary alcohol.

    • Solution: You may need to use longer reaction times or slightly more aggressive conditions (e.g., a higher catalyst loading, ensuring efficient water removal) for secondary alcohols. However, be mindful that this can also promote side reactions.

  • Alcohol Dehydration: At elevated temperatures, strong acids will catalyze the elimination of water from secondary alcohols to form alkenes (e.g., isopropanol → propene) or the SN2 reaction between two alcohol molecules to form an ether (e.g., 2 isopropanol → diisopropyl ether).[8] The ether would appear as a non-polar byproduct.

    
    

    }

    Reaction pathways for secondary alcohols.

  • Troubleshooting & Optimization:

    • Temperature Control: Carefully control the reaction temperature. Dehydration is often favored at higher temperatures.[8] For ethanol, ether formation is the main product at ~140°C, while elimination to ethylene dominates above ~180°C.

    • Alternative Methods: If Fischer esterification proves too problematic, consider converting nicotinic acid to its more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[12] The nicotinoyl chloride can then be reacted with the secondary alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine to form the ester under milder conditions, avoiding the strong acid and high temperatures that cause dehydration.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Fischer-Speier esterification of nicotinic acid?

A1: The most common side products, in approximate order of likelihood, are:

  • Unreacted Nicotinic Acid: Due to the reversible nature of the reaction.[1]

  • N-Alkyl Nicotinium Salt: From the alkylation of the pyridine nitrogen.[13]

  • Symmetrical Ether: From the acid-catalyzed dehydration of the parent alcohol (especially primary alcohols at specific temperatures).[8]

  • Alkene: From the acid-catalyzed elimination of water from the parent alcohol (especially secondary and tertiary alcohols).[11]

Q2: How can I monitor the progress of my esterification reaction effectively?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method.

  • Stationary Phase: Silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate). A good starting point is 7:3 or 1:1 Hexanes:Ethyl Acetate. Adjust the ratio as needed.

  • Visualization: Use a UV lamp (254 nm). Nicotinic acid and its ester are UV active.

  • Interpretation: The starting nicotinic acid is very polar and will have a low Rf (close to the baseline). The ester product is much less polar and will have a significantly higher Rf. The reaction is complete when the spot corresponding to nicotinic acid has disappeared. A co-spot (spotting the starting material and the reaction mixture in the same lane) can help confirm the identity of the starting material spot.

Q3: What are the pros and cons of using sulfuric acid (H₂SO₄) versus p-toluenesulfonic acid (TsOH) as a catalyst?

A3: Both are strong acids that effectively catalyze the reaction, but they have practical differences.

CatalystProsCons
Sulfuric Acid (H₂SO₄) Inexpensive and readily available.[6] Also acts as a powerful dehydrating agent, helping to drive the equilibrium.[5]Can cause charring and lead to darker-colored byproducts, especially at higher temperatures.[14] It is a viscous liquid, making it slightly harder to measure small quantities accurately. Can lead to sulfonation side reactions in sensitive substrates.
p-Toluenesulfonic Acid (TsOH) A crystalline solid, making it easy to weigh and handle.[6] Generally considered "cleaner" and less prone to causing charring or extensive side reactions compared to H₂SO₄.More expensive than sulfuric acid. Less effective as a dehydrating agent.

Recommendation: For most standard preparations, TsOH is a preferable choice due to its ease of handling and cleaner reaction profiles. If cost is a major concern and the substrate is robust, H₂SO₄ is a viable alternative.

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze my reaction?

A4: Yes, but with a critical consideration. Nicotinic acid itself is a non-volatile carboxylic acid and may not chromatograph well without derivatization. However, the ester products (e.g., methyl or ethyl nicotinate) are typically volatile enough for GC-MS analysis.[15][16]

  • Sample Preparation: To analyze the ester product, you can take a small aliquot from the reaction mixture, quench it, extract it into an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer, and inject it.

  • Analysis: GC-MS is excellent for identifying volatile side products, such as symmetrical ethers formed from the alcohol, and for confirming the mass of your desired ester product.[17] For quantitative analysis of both the starting material and the product, High-Performance Liquid Chromatography (HPLC) is often a more suitable technique.[18][19]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification with Dean-Stark Trap
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add nicotinic acid (1.0 eq), the desired primary or secondary alcohol (3-5 eq), and an appropriate solvent that forms an azeotrope with water (e.g., toluene, ~2-3 mL per mmol of nicotinic acid).

  • Catalyst Addition: Add the acid catalyst (p-toluenesulfonic acid monohydrate, 0.05 eq) to the flask.

  • Reaction: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux.

  • Monitoring: Water will begin to collect in the graduated arm of the trap. Continue refluxing until no more water is collected and TLC analysis indicates the complete consumption of nicotinic acid.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and the catalyst), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude ester can be further purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Plate Preparation: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom (the origin).

  • Spotting: Use a capillary tube to spot a small amount of your starting nicotinic acid (dissolved in a polar solvent like methanol) on the origin. In a separate lane, spot a small aliquot of your reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 1:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to elute up the plate.

  • Visualization: When the solvent front is ~1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the lower Rf spot (nicotinic acid) in the reaction mixture lane indicates reaction completion.

References

  • JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. Journal of Visualized Experiments. [Link]

  • Scoilnet. (n.d.). Dean Stark Apparatus. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Sciencemadness Wiki. (2022). Esterification. [Link]

  • Química Organica.org. (n.d.). Alkylation and acylation of pyridine. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. [Link]

  • Grokipedia. (n.d.). Dean–Stark apparatus. [Link]

  • ResearchGate. (2020). Pyridine Mediated Transition-Metal-Free Direct Alkylation of Anilines Using Alcohols via Borrowing Hydrogen Conditions. [Link]

  • Master Organic Chemistry. (2018). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • ResearchGate. (n.d.). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques | Request PDF. [Link]

  • Chemistry LibreTexts. (2023). Dehydration of Alcohols to Make Ethers. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. [Link]

  • Reddit. (2018). Sulfuric acid replacement for ester formation reaction?. [Link]

  • The Journal of Organic Chemistry. (2017). Visible-Light-Induced C2 Alkylation of Pyridine N-Oxides. [Link]

  • ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. [Link]

  • Google Patents. (n.d.).
  • Food Research. (2025). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]

  • ACS Fall 2025. (2024). Synthetic studies on the alkylation and reduction of nitrogen-containing rings. [Link]

  • ResearchGate. (n.d.). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. [Link]

  • UW-Madison Demonstration Lab. (n.d.). Organic Chemistry- Esterification Using a Dean-Stark Trap. [Link]

  • ACS Publications. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. [Link]

  • ResearchGate. (n.d.). Influence of temperature on the esterification reaction. | Download Table. [Link]

  • ResearchGate. (n.d.). Effect of different temperature on the esterification.. [Link]

  • ResearchGate. (n.d.). Effect of reaction temperature on the esterification.. [Link]

  • Semantic Scholar. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]

  • SIELC Technologies. (n.d.). Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. [Link]

  • MDPI. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]

  • Organic Syntheses. (n.d.). nicotinic acid. [Link]

  • PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • PMC. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • bevital. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. [Link]

  • Neliti. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • Wikipedia. (n.d.). Coffee bean. [Link]

Sources

Technical Support Center: A Guide to Solubilizing Methyl 5-(aminomethyl)nicotinate for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 5-(aminomethyl)nicotinate. We understand that achieving and maintaining the solubility of this compound in biologically relevant media is a critical step for obtaining reliable and reproducible assay results. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered in the lab.

Q1: I'm struggling to dissolve this compound in my neutral pH buffer (e.g., PBS pH 7.4). What is the primary issue?

This is a common challenge. The molecule possesses a primary amine group (-CH₂NH₂) which has a pKa value estimated to be around 9-10. At neutral pH, this amine is protonated, forming a positively charged ammonium cation (-CH₂NH₃⁺). While this charge generally aids aqueous solubility, the overall solubility can still be limited, especially at higher concentrations. The first and most effective step is typically to adjust the pH of your solvent.

Q2: What is the best starting solvent for preparing a stock solution of this compound?

The choice of solvent depends on the required stock concentration and the tolerance of your specific assay.

  • For Aqueous-Based Assays: The recommended starting point is an acidic aqueous buffer. Lowering the pH to 2-4 units below the pKa of the primary amine ensures it is fully protonated and exists as a highly soluble salt.[1] A simple 0.1 M HCl solution or a pH 4-5 citrate buffer is often effective.

  • For High-Concentration Stocks (>10 mM): If aqueous methods fail to reach your target concentration, Dimethyl Sulfoxide (DMSO) is the next logical choice. Nicotinic acid derivatives generally show good solubility in DMSO.[2][3]

Q3: How does pH dramatically affect the solubility of this molecule?

The pH of the aqueous medium is the most critical factor governing the solubility of this compound. The molecule has two basic nitrogen atoms: the primary amine and the pyridine ring nitrogen.

  • At Acidic pH (e.g., pH < 5): Both the primary amine (pKa ~9-10) and the pyridine nitrogen (pKa ~3-5) will be protonated. The molecule carries a net positive charge, which significantly enhances its interaction with water molecules, leading to higher solubility.

  • At Neutral pH (e.g., pH 7.4): The primary amine will be protonated (-NH₃⁺), but the pyridine nitrogen will be neutral. The molecule is a zwitterion-like salt, which is typically soluble, but can be prone to precipitation if the desired concentration exceeds its limit in that specific buffer.[4][5]

  • At Basic pH (e.g., pH > 10): The primary amine becomes deprotonated and neutral (-NH₂). The molecule loses its positive charge and becomes significantly less polar, causing a sharp decrease in aqueous solubility.[1]

Q4: I plan to use DMSO. Are there limits on its concentration in my biological assay?

Absolutely. While DMSO is an excellent solvent, it is not biologically inert and can exhibit cytotoxic effects.[6] For most cell-based assays, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally ≤ 0.1% (v/v) .[6] Some robust cell lines may tolerate up to 0.5%, but this must be validated for your specific system as concentrations above this can induce apoptosis, affect mitochondrial function, or alter gene expression, confounding your results.[6][7][8] Always run a vehicle control (assay medium with the same final DMSO concentration) to account for any solvent-induced effects.

Q5: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

This phenomenon, known as "crashing out," occurs when the compound moves from a solvent where it is highly soluble (DMSO) to one where it is poorly soluble (aqueous buffer) too quickly.[9] To mitigate this:

  • Use an Intermediate Dilution Step: Perform a serial dilution. First, dilute the DMSO stock into a smaller volume of an intermediate solvent that is miscible with both DMSO and water, such as ethanol or PEG 400, before the final dilution into the assay buffer.[10]

  • Increase Mixing Energy: When adding the stock to the buffer, vortex or vigorously agitate the buffer to ensure rapid dispersion of the compound, preventing localized high concentrations that can initiate precipitation.

  • Lower the Stock Concentration: If possible, prepare a more dilute DMSO stock solution so that a larger volume can be added to the buffer, reducing the magnitude of the solvent change.

Section 2: A Systematic Workflow for Solubilization

As Senior Application Scientists, we recommend a tiered, systematic approach to solubilization. This workflow prioritizes methods that maximize biological compatibility before resorting to organic co-solvents.

solubilization_workflow cluster_start Step 1: Define Requirements cluster_aqueous Step 2: Aqueous Approach (Preferred) cluster_organic Step 3: Organic Co-Solvent Approach cluster_end Step 4: Final Solution Req Determine Target Concentration & Assay Buffer (pH, Composition) Start Attempt to Dissolve Directly in Assay Buffer Req->Start Check1 Is Compound Fully Dissolved? Start->Check1 Acid Prepare Solution in Acidic Water or Buffer (e.g., 0.1M HCl, pH 4 Citrate) Check1->Acid No Success Solution Ready for Assay (Proceed with Vehicle Controls) Check1->Success Yes Check2 Is Compound Fully Dissolved? Acid->Check2 pH_Adjust Adjust pH to Final Assay pH with NaOH/KOH Dropwise Check2->pH_Adjust Yes DMSO_Stock Prepare High-Concentration Stock in 100% DMSO Check2->DMSO_Stock No / Need >10mM Check3 Does it Remain Soluble? pH_Adjust->Check3 Check3->DMSO_Stock No Check3->Success Yes Dilute Perform Serial Dilution into Final Assay Buffer (Keep Final DMSO <0.1%) DMSO_Stock->Dilute Check4 Observe for Precipitation (Crashing Out) Dilute->Check4 Check4->Success No Precipitate Failure Re-evaluate. Consider Formulation Strategies (e.g., cyclodextrins, liposomes) Check4->Failure Precipitate Forms

Caption: A decision workflow for solubilizing this compound.

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step instructions for preparing solutions. Always use high-purity water (e.g., Milli-Q) and analytical-grade reagents.

Protocol 3.1: Preparation of a 10 mM Stock Solution in Acidic Buffer

This is the preferred method for maintaining maximum biological compatibility.

  • Calculate Required Mass: For 1 mL of a 10 mM solution, you will need:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass = 0.010 mol/L × 0.001 L × 166.18 g/mol × 1000 mg/g = 1.66 mg

  • Weigh Compound: Accurately weigh 1.66 mg of this compound into a sterile microcentrifuge tube.

  • Initial Solubilization: Add ~800 µL of sterile 0.1 M HCl to the tube. Vortex vigorously for 1-2 minutes. The compound should dissolve completely as the amine group is protonated.

  • Final Volume Adjustment: Add additional 0.1 M HCl to bring the final volume to exactly 1.0 mL. Vortex briefly to ensure homogeneity.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 3.2: Preparation of a 50 mM High-Concentration Stock in DMSO

Use this protocol when high concentrations are required that are not achievable in aqueous solutions.

  • Calculate Required Mass: For 1 mL of a 50 mM solution, you will need 8.31 mg of the compound.

  • Weigh Compound: Accurately weigh 8.31 mg of this compound into a sterile, DMSO-compatible tube (e.g., glass or polypropylene).

  • Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Mixing: Vortex at room temperature for 3-5 minutes. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solid is completely dissolved.

  • Storage: Store the DMSO stock at -20°C, protected from light and moisture. DMSO freezes at 19°C, so the solution will be solid. Thaw completely and vortex before use.

Protocol 3.3: Serial Dilution from DMSO Stock into Aqueous Assay Buffer

This protocol is critical for preventing compound precipitation when transitioning from a high-concentration organic stock to your final aqueous assay medium.

  • Thaw Stock: Completely thaw your 50 mM DMSO stock solution and vortex to ensure it is homogeneous.

  • Prepare Intermediate Dilution (if necessary): For sensitive assays, create a 1:10 intermediate dilution by adding 10 µL of the 50 mM stock to 90 µL of assay buffer (resulting in 5 mM compound in 10% DMSO). Vortex immediately.

  • Prepare Final Working Solution: Let's assume your final desired concentration is 10 µM in a total volume of 1 mL, with a final DMSO concentration of 0.1%.

    • Using the C1V1 = C2V2 formula: (50,000 µM) * V1 = (10 µM) * (1000 µL) -> V1 = 0.2 µL. This volume is too small to pipette accurately.

    • Therefore, a serial dilution is necessary. First, prepare a 1 mM intermediate stock: Take 2 µL of your 50 mM stock and add it to 98 µL of DMSO (or assay buffer, if tolerated).

    • Now, prepare the final solution: (1000 µM) * V1 = (10 µM) * (1000 µL) -> V1 = 10 µL.

    • Add 10 µL of the 1 mM intermediate stock to 990 µL of your final assay buffer. This results in a final concentration of 10 µM with 1% of the intermediate solvent. If the intermediate was DMSO, the final DMSO is 1%. To achieve 0.1%, a further 1:10 dilution is needed.

  • Best Practice for Dilution: Add the small volume of the concentrated stock to the large volume of the assay buffer while the buffer is being vortexed. This ensures rapid dispersion. Never add the buffer to the small drop of DMSO stock.

Section 4: Data Summary and Best Practices
Solvent System Achievable Concentration (Est.) Pros Cons & Considerations Assay Compatibility
Neutral Buffer (e.g., PBS, pH 7.4) Low ( < 1 mM)Biologically ideal.Limited solubility, risk of precipitation at higher concentrations.Excellent
Acidic Buffer (pH 4-5) Moderate (1-10 mM)Good solubility, aqueous-based.Requires pH neutralization before adding to cells; potential for ester hydrolysis over long-term storage.Good (after neutralization)
100% DMSO High ( > 50 mM)Excellent dissolving power for high-concentration stocks.Must keep final assay concentration low (<0.1%) to avoid cytotoxicity. Risk of precipitation upon dilution.[11][12]Conditional
100% Ethanol ModerateGood co-solvent, less toxic than DMSO at very low concentrations.Can be more cytotoxic than DMSO at concentrations >0.5%.[6][11] Volatile.Conditional

Best Practices for Handling & Storage:

  • Purity: Always use high-purity compound (≥97%). Impurities can significantly affect solubility.[13]

  • Storage: Store the solid compound at 2-8°C, protected from light.[14] Stock solutions should be stored at -20°C or -80°C.

  • Ester Stability: Be aware that the methyl ester group can be susceptible to hydrolysis to the corresponding carboxylic acid (Nicotinic Acid) under strongly acidic or basic conditions, especially with prolonged heating.[15][16] Prepare fresh solutions and avoid long-term storage in harsh pH buffers.

  • Validation: Always include a vehicle control in your experiments to ensure that the solvent system itself is not responsible for the observed biological effects.

References
  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894.
  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC, NIH. [Link]

  • Rattley, M. S., & Bäckvall, J. E. (2022). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International. [Link]

  • Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Modrzyński, J., et al. (2021). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. [Link]

  • ThePenguinProf. (2021). Lab Skills: Preparing Stock Solutions. YouTube. [Link]

  • Ashland. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]

  • The Good Scents Company. methyl nicotinate, 93-60-7. [Link]

  • National Center for Biotechnology Information. Methyl Nicotinate. PubChem. [Link]

  • Lim, L. Y., & Go, M. L. (2000). Caffeine and nicotinamide enhances the aqueous solubility of the antimalarial agent halofantrine. ResearchGate. [Link]

  • Ren, C. (2020). Solution-making strategies & practical advice. YouTube. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Al-Zoubi, N., et al. (2020). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC, NIH. [Link]

  • Cheng, Y., & Xu, T. (2005). Solubility of nicotinic acid in polyamidoamine dendrimer solutions. PubMed. [Link]

  • Ferreira, O., et al. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]

  • Wikipedia. Methyl nicotinate. [Link]

  • FooDB. Showing Compound Methyl nicotinate (FDB001015). [Link]

  • Daniels, D. L., et al. (2019). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Medicinal Chemistry Letters. [Link]

  • Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. [Link]

  • Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

  • UCHEM. High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare. [Link]

  • ResearchGate. How to select aminolysis reaction over transamidation reaction bw an amine and an amide ester?. [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of Novel Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the cell permeability of novel nicotinic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for your experimental needs. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing your compounds for improved cellular uptake and bioavailability.

Frequently Asked Questions (FAQs)

Q1: My novel nicotinic acid derivative shows poor cell permeability. What are the likely reasons?

A1: Poor cell permeability of nicotinic acid derivatives often stems from their physicochemical properties.[1] As weak acids, their ionization state is highly dependent on pH. In the physiological pH of the gut, they are often charged, which hinders passive diffusion across the lipid-rich cell membranes. Key factors contributing to poor permeability include:

  • High Polarity and Charge: The carboxyl group of nicotinic acid is typically ionized at physiological pH, making the molecule polar and less likely to passively cross the non-polar lipid bilayer of cell membranes.[1]

  • Low Lipophilicity: A low octanol-water partition coefficient (LogP) indicates a preference for the aqueous environment over the lipid membrane, leading to poor passive diffusion.

  • Molecular Size and Rigidity: While generally small molecules, certain derivatives might have increased molecular weight or conformational rigidity that impedes membrane transit.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can lead to strong interactions with water, preventing the molecule from entering the hydrophobic membrane interior.[2][3]

  • Efflux Transporter Activity: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell, reducing net intracellular accumulation.[4]

Q2: What is "Lipinski's Rule of Five," and how does it apply to my nicotinic acid derivatives?

A2: Lipinski's Rule of Five is a guideline used in drug discovery to assess the "drug-likeness" of a chemical compound, specifically its potential for good oral bioavailability.[2][5] The rule states that a compound is more likely to be membrane permeable and easily absorbed if it meets the following criteria:

  • No more than 5 hydrogen bond donors (e.g., OH and NH groups).[2][6]

  • No more than 10 hydrogen bond acceptors (e.g., O and N atoms).[2][6]

  • A molecular weight under 500 daltons.[5][6]

  • A calculated octanol-water partition coefficient (logP) not greater than 5.[5][6]

For your nicotinic acid derivatives, this rule provides a useful first-pass assessment.[7] If your molecule violates two or more of these rules, it is more likely to have poor absorption or permeability. However, it's important to remember that this is a guideline, and exceptions exist, particularly for compounds that are substrates for active transport mechanisms.[2][6]

Q3: What are the key differences between the PAMPA and Caco-2 assays for permeability screening?

A3: Both the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay are widely used to predict intestinal permeability, but they model different aspects of drug absorption.[4][8][9]

FeaturePAMPACaco-2 Assay
Model System Artificial lipid membraneMonolayer of human colon adenocarcinoma cells
Transport Mechanism Passive diffusion only[8][10]Passive diffusion, active transport, and efflux[4][11]
Throughput HighLow to medium
Cost LowHigh
Complexity Simple and rapidComplex and time-consuming (requires cell culture)[8]
Biological Relevance Lower (no transporters or metabolism)Higher (mimics the intestinal epithelium)[4]

In essence, PAMPA is a good initial screen for passive permeability, while the Caco-2 assay provides a more comprehensive picture that includes active transport and efflux, which are often relevant for nicotinic acid derivatives.[4][8][12]

Troubleshooting Guides

Issue 1: High variability in my PAMPA assay results.

High variability in PAMPA can obscure the true permeability of your compound. Here’s a systematic approach to troubleshoot this issue:

Potential Cause & Solution Workflow

Caption: Troubleshooting workflow for high PAMPA variability.

  • Step 1: Verify Compound Solubility: Ensure your nicotinic acid derivative is fully dissolved in the donor buffer. Precipitation will lead to inconsistent results. Consider using a small percentage of a co-solvent like DMSO (typically <1%) or adjusting the pH of the donor solution to increase solubility.[13]

  • Step 2: Assess Membrane Integrity: The artificial membrane is critical for consistent results. Ensure the lipid solution is fresh and properly prepared. Apply the lipid solution consistently to each well of the donor plate.[14] Uneven application can lead to variable membrane thickness and permeability.

  • Step 3: Standardize Incubation Conditions: Maintain consistent incubation times, temperature, and, if applicable, stirring speed across all plates.[13][15] Variations in these parameters can significantly affect the rate of diffusion.

  • Step 4: Check for Compound Instability: Some compounds may be unstable in the assay buffer. Assess the stability of your derivative over the course of the incubation period.

  • Step 5: Validate Analytical Method: Ensure your analytical method (e.g., LC-MS/MS) is robust and validated for the compound in the assay matrix. High analytical variability can be mistaken for assay variability.

Issue 2: My nicotinic acid derivative shows low permeability in the Caco-2 assay, but I suspect active transport is involved.

This is a common scenario for compounds that may be substrates for uptake transporters. Here’s how to investigate this:

Experimental Strategy to Investigate Active Transport

Caption: Strategy to investigate active transport in Caco-2 assays.

  • Step 1: Conduct a Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[4] An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

  • Step 2: Use Transporter Inhibitors: Co-incubate your compound with known inhibitors of relevant transporters. For nicotinic acid and its derivatives, consider inhibitors of Organic Anion Transporters (OATs), as OAT2 (SLC22A7) has been identified as a key transporter for nicotinic acid in the liver.[16] An increase in A-to-B permeability in the presence of an inhibitor suggests that your compound is a substrate for that transporter.

  • Step 3: pH-Dependent Uptake Studies: Since some transporters are pH-dependent proton-coupled co-transporters, varying the pH of the apical buffer (e.g., pH 6.5) can reveal the involvement of such mechanisms.[17]

  • Step 4: Concentration-Dependent Permeability: If an active transport system is involved, you may observe saturation at higher concentrations of your compound. A decrease in apparent permeability (Papp) as the concentration increases is indicative of saturable uptake.

Issue 3: How can I improve the cell permeability of my lead nicotinic acid derivative?

Improving permeability often involves a multi-pronged approach encompassing structural modifications and formulation strategies.[1][18]

Strategies for Permeability Enhancement

Caption: Overview of strategies to enhance cell permeability.

  • 1. Structural Modifications:

    • Prodrug Approach: This is a highly effective strategy where a lipophilic moiety is temporarily attached to the polar carboxyl group of the nicotinic acid derivative.[19][20][21] This "mask" neutralizes the charge and increases lipophilicity, facilitating passive diffusion. The promoiety is designed to be cleaved by intracellular enzymes, releasing the active parent drug inside the cell.[22] For compounds that violate the hydrogen bond donor rule, masking these donors can also improve permeability.[23]

    • Bioisosteric Replacement: Consider replacing the carboxylic acid group with other acidic bioisosteres (e.g., tetrazole) that may have more favorable pKa values or transporter interactions.

  • 2. Formulation Strategies:

    • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and facilitate its absorption.[18][24]

    • Nanoparticle Encapsulation: Formulating the derivative into nanoparticles can protect it from degradation, improve its solubility, and potentially facilitate its uptake through endocytic pathways.[18][25]

    • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.[26] However, their use requires careful evaluation to ensure safety.

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for conducting a PAMPA experiment to assess the passive permeability of nicotinic acid derivatives.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP PAMPA plate)[14]

  • 96-well acceptor plate

  • Lecithin in dodecane (or other suitable lipid solution)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., pH 5.5, 6.5, 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker, plate reader or LC-MS/MS

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Lipid Membrane: Carefully pipette 5 µL of the lipid/dodecane solution onto the membrane of each well in the 96-well filter (donor) plate. Allow the lipid to impregnate the membrane for at least 5 minutes.[14]

  • Prepare Donor Solution: Dilute the test compound stock solution in the desired donor buffer (e.g., PBS pH 6.5) to a final concentration of 100-200 µM. The final DMSO concentration should be kept low (e.g., <1%).

  • Start the Assay: Add 150 µL of the donor solution containing the test compound to each well of the lipid-coated donor plate.

  • Assemble the "Sandwich": Carefully place the donor plate on top of the acceptor plate.[10]

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours, with gentle shaking if required.[14]

  • Sample Collection: After incubation, separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

    Where VD and VA are the volumes of the donor and acceptor compartments, Area is the surface area of the membrane, and Time is the incubation time.

Protocol 2: Caco-2 Permeability Assay

This protocol outlines the steps for assessing compound permeability and efflux using Caco-2 cells.

Materials:

  • Caco-2 cells (ATCC)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell inserts (e.g., 12- or 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • TEER meter (e.g., Millicell ERS-2)

  • Lucifer yellow (for monolayer integrity check)

  • Test compound and relevant controls (e.g., propranolol for high permeability, atenolol for low permeability)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[4]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²). Also, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Prepare Transport Buffer: Prepare fresh transport buffer and warm it to 37°C.

  • Prepare Dosing Solutions: Prepare dosing solutions of your test compound in the transport buffer at the desired concentration. For bidirectional assays, prepare separate dosing solutions for the apical and basolateral compartments.

  • Permeability Assay (A-to-B):

    • Wash the Caco-2 monolayers with warm transport buffer.

    • Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (acceptor) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.

  • Permeability Assay (B-to-A):

    • Follow the same procedure as above but add the dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (acceptor) side.

  • Quantification and Calculation: Analyze the compound concentration in the collected samples by LC-MS/MS. Calculate the Papp values for both A-to-B and B-to-A directions. The efflux ratio is then calculated as Papp(B-A) / Papp(A-B).

In Silico Modeling

In the early stages of drug discovery, computational tools can predict the permeability of your nicotinic acid derivatives, saving time and resources.[27][28][29] These in silico models use the chemical structure of a molecule to calculate physicochemical properties relevant to permeability, such as LogP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors.[30] Machine learning and molecular dynamics simulations are also being increasingly used to provide more accurate predictions.[28][30]

References

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health.
  • Nicotinic acid transport into human liver involves organic anion transporter 2 (SLC22A7). Biochemical Pharmacology.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
  • In Silico Prediction of Permeability Coefficients. PubMed.
  • What are the methods used for enhancement of bioavailability?. Patsnap Synapse.
  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed.
  • FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. Drug Development & Delivery.
  • Understanding the Lipinski Rule of Five in Drug Discovery. bioaccess.
  • In silico prediction models for solubility and membrane permeability in cell-based assays. ResearchGate.
  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed.
  • Nicotinic acid transport into human liver involves organic anion transporter 2 (SLC22A7) | Request PDF. ResearchGate.
  • What is Lipinski's Rule of 5?. AZoLifeSciences.
  • Lipinski´s Rule of 5. PharmaInformatic.
  • In Silico Prediction of Permeability Coefficients. Springer Nature Experiments.
  • Caco-2 Permeability Assay. Enamine.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.
  • Lipinski's rule of five. Wikipedia.
  • Equilibrative Nucleoside Transporters Mediate the Import of Nicotinamide Riboside and Nicotinic Acid Riboside into Human Cells. MDPI.
  • ADME & Lipinski's rules for drugs. YouTube.
  • Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. MDPI.
  • Optimization of experimental conditions for skin-PAMPA measurements. PMC - NIH.
  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central.
  • Equilibrative Nucleoside Transporters Mediate the Import of Nicotinamide Riboside and Nicotinic Acid Riboside into Human Cells. PubMed.
  • Mechanism of nicotinic acid transport in human liver cells: experiments with HepG2 cells and primary hepatocytes. American Physiological Society Journal.
  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Chemical Biology.
  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. PMC - PubMed Central.
  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central.
  • Optimization of experimental conditions for skin-PAMPA measurements. ADMET and DMPK.
  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery.. Semantic Scholar.
  • Development of High-Throughput PAMPA as an In Vitro Model of Passive Transcellular Permeation. Technology Networks.
  • PAMPA Permeability Assay | Permeability Measurement In Caco 2 Cells |. YouTube.
  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments.
  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux.. Semantic Scholar.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar.
  • Strategies in prodrug design. ACS Fall 2025. American Chemical Society.
  • Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. ResearchGate.
  • Challenges in Permeability Assessment for Oral Drug Product Development. MDPI.
  • Optimization of a parallel artificial membrane permeability assay for the fast and simultaneous prediction of human intestinal absorption and plasma protein binding of drug candidates: application to dibenz[b,f]azepine-5-carboxamide derivatives. PubMed.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI.
  • 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas.
  • Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. University of Toronto.
  • In vitro models to evaluate the permeability of poorly soluble drug entities: Challenges and perspectives | Request PDF. ResearchGate.
  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma.
  • Overcoming the Small Molecule Bioavailability Challenge. Contract Pharma.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers.
  • Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. PubMed Central.
  • Allosterically Potentiated α7 Nicotinic Acetylcholine Receptors: Reduced Calcium Permeability and Current-Independent Control of Intracellular Calcium. National Institutes of Health.

Sources

Technical Support Center: Managing Reagent Sensitivity in the Synthesis of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminopyridine synthesis. Aminopyridines are foundational scaffolds in medicinal chemistry and materials science, yet their preparation is often fraught with challenges stemming from the electronic nature of the pyridine ring and the sensitivity of the reagents involved. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common problems encountered in the lab.

Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing in-depth analysis and corrective protocols.

Q1: My Buchwald-Hartwig amination of a halopyridine is failing or giving very low yields. What's going wrong?

This is a frequent challenge. The primary culprits often revolve around catalyst deactivation, suboptimal reaction conditions, or issues with the reagents themselves.[1] The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with the palladium catalyst can inhibit its activity.[2]

Causality Analysis & Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can act as a ligand, coordinating to the palladium center and poisoning the catalyst.

    • Solution: Employ sterically hindered, electron-rich phosphine ligands. These bulky ligands favor the formation of the active monoligated palladium species, promote the crucial reductive elimination step, and can prevent the pyridine substrate from blocking the catalyst's active site.

  • Sensitivity to Air and Moisture: Palladium(0) catalysts and many phosphine ligands are sensitive to oxygen, which can lead to inactive palladium oxides and phosphine oxides. Trace moisture can hydrolyze reagents and interfere with the base.

    • Solution: Rigorous inert atmosphere techniques are essential.[2][3] This includes using flame-dried glassware, properly degassing solvents (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen), and handling all air-sensitive reagents using Schlenk line or glovebox techniques.[4][5][6] Interestingly, for some amidation reactions, a controlled amount of water can be beneficial, potentially by increasing the solubility of the base, though this is system-dependent and should be carefully evaluated.[7][8]

  • Incorrect Choice of Base: The base is critical for deprotonating the amine nucleophile. An inappropriate base can be too weak, too nucleophilic, or have poor solubility.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common starting points. The choice can be substrate-dependent, and screening may be necessary.[2]

Troubleshooting Workflow Diagram Here is a logical workflow to diagnose failures in Buchwald-Hartwig aminations of pyridines.

Buchwald_Troubleshooting start Low Yield in Buchwald-Hartwig check_inert Is Inert Atmosphere Truly Maintained? start->check_inert check_reagents Are Reagents Pure and Anhydrous? check_inert->check_reagents Yes improve_inert Action: Improve Degassing (e.g., Freeze-Pump-Thaw). Use Glovebox/Schlenk Line. check_inert->improve_inert No check_catalyst Review Catalyst System (Ligand/Base) check_reagents->check_catalyst Yes purify_reagents Action: Purify Substrates. Use Fresh, Dry Solvent and Anhydrous Base. check_reagents->purify_reagents No optimize_temp Optimize Temperature check_catalyst->optimize_temp Optimal screen_ligands Action: Screen Bulky Ligands (XPhos, SPhos, tBuXPhos). Screen Bases (NaOtBu, LHMDS, K3PO4). check_catalyst->screen_ligands Suboptimal adjust_temp Action: Screen Temps (e.g., 80-110°C). Lower temp to reduce degradation, or raise to improve rate. optimize_temp->adjust_temp Suboptimal success Successful Reaction optimize_temp->success Optimal improve_inert->check_reagents purify_reagents->check_catalyst screen_ligands->optimize_temp adjust_temp->success

Caption: Troubleshooting workflow for failed Buchwald-Hartwig aminations.

Recommended Starting Conditions for Difficult Pyridine Couplings

ComponentRecommendationRationale
Palladium Precatalyst G3 or G4 Palladacycles (e.g., XPhos Pd G3)These "precatalysts" are air-stable and reliably generate the active Pd(0) species in solution, avoiding issues with impure sources like Pd(OAc)₂.[9]
Ligand Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos)Provide the necessary steric bulk and electron-donating properties to facilitate oxidative addition and reductive elimination.
Base NaOtBu, K₃PO₄, or Cs₂CO₃A screen of bases is often necessary. K₃PO₄ and Cs₂CO₃ are milder alternatives if the substrate is base-sensitive.
Solvent Toluene or 1,4-DioxaneMust be rigorously dried and degassed.
Temperature 80–110 °CHigh temperatures are typically required, but excessive heat can cause catalyst decomposition.[1]
Q2: My Chichibabin reaction is giving a complex mixture or low yield. How can I improve it?

The Chichibabin reaction, while a classic method, uses harsh conditions (NaNH₂ at high temperatures) that can lead to side reactions, especially with substituted pyridines.[10][11]

Causality Analysis & Solutions:

  • Reagent Purity and Reactivity: Sodium amide (NaNH₂) is extremely reactive and moisture-sensitive. Its quality is paramount.

    • Solution: Use freshly opened, high-purity sodium amide. The reaction's progress can often be monitored by the evolution of hydrogen gas and the appearance of a red color from the intermediate σ-adduct.[12]

  • Harsh Reaction Conditions: High temperatures (130-150 °C) can cause substrate decomposition or side reactions like dimerization.[10][12]

    • Solution: For temperature-sensitive substrates, consider using potassium amide (KNH₂) in liquid ammonia, which allows for much lower reaction temperatures.[11] However, this method may not work for unactivated pyridines without an added oxidant like KMnO₄ to facilitate hydride removal.[11]

  • Substituent Effects: Electron-withdrawing groups can inhibit the reaction, while some electron-donating groups can also hinder it by deactivating the ring.[12]

    • Solution: If direct amination is failing, an alternative strategy is often better. The Pyridine N-Oxide route provides a milder and more regioselective pathway. Activating the N-oxide with an agent like Ts₂O or PyBroP makes the C2 position highly electrophilic and susceptible to attack by an amine nucleophile under much gentler conditions.[13][14][15]

Decision Diagram: Amination Strategy

Amination_Strategy start Need to Synthesize a 2-Aminopyridine check_substrate Is the Pyridine Substrate Robust & Unsubstituted? start->check_substrate chichibabin Consider Chichibabin Reaction (NaNH2, high temp) check_substrate->chichibabin Yes n_oxide_route Use Pyridine N-Oxide Route check_substrate->n_oxide_route No / Has Sensitive Groups synthesis_path 1. Synthesize N-Oxide (e.g., m-CPBA) 2. Activate (e.g., Ts2O, PyBroP) 3. Add Amine Nucleophile n_oxide_route->synthesis_path

Caption: Decision diagram for choosing an amination strategy.
Q3: I'm trying to reduce a nitropyridine to an aminopyridine, but I'm reducing other functional groups in my molecule. How can I achieve chemoselectivity?

This is a classic chemoselectivity problem. The challenge is to find a reducing agent strong enough to reduce the nitro group but gentle enough to spare other sensitive functionalities like halogens, carbonyls, esters, or nitriles.[16]

Causality Analysis & Solutions:

  • Over-reduction with Catalytic Hydrogenation: Standard catalytic hydrogenation (e.g., H₂ gas with Pd/C) is a powerful method but often lacks selectivity. It can readily reduce alkenes, alkynes, and carbonyls, and can cause dehalogenation (hydrodehalogenation).

    • Solution: For substrates with halogens, consider using sulfided platinum on carbon (Pt/C) or Raney Nickel with H₂.[16] For other sensitive groups, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate (HCOONH₄) with Pd/C can sometimes offer better selectivity under milder conditions.[16]

  • Harsh Metal/Acid Reductions: Reagents like tin (Sn) or iron (Fe) in strong acid (HCl) are effective but not suitable for acid-labile functional groups.

    • Solution: A much milder and highly selective alternative is using Iron powder in the presence of an electrolyte like ammonium chloride (NH₄Cl) in a protic solvent mixture (e.g., EtOH/H₂O) . This system is remarkably effective at selectively reducing nitro groups while preserving a wide range of other functionalities.[17] Another excellent mild option is using Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or ethyl acetate.[16]

Table of Recommended Reducing Agents for Chemoselective Nitro Reduction

Reagent SystemTolerated Functional GroupsNot Tolerated / Potential Issues
Fe / NH₄Cl in EtOH/H₂OEsters, amides, nitriles, carbonyls, halogens, alkenesExcellent general selectivity.
SnCl₂·2H₂O in EtOHKetones, esters, nitrilesHighly selective and mild.[16]
H₂, Pd/C (Catalytic Hydrogenation)Esters, amides (generally)Alkenes, alkynes, some carbonyls, halogens (dehalogenation risk).
H₂, Raney Ni Esters, amides, nitrilesCan reduce carbonyls and alkenes. Better for preserving halogens than Pd/C.[16]
B₂H₂(OH)₄ / 4,4'-bipyridyl Vinyl, ethynyl, carbonyl, halogen, nitrileA modern, metal-free option that is extremely mild and fast at room temperature.[18][19]

Frequently Asked Questions (FAQs)

Q: What are the best practices for handling air- and moisture-sensitive reagents like catalysts and organometallics?

A: Proper handling is non-negotiable for success and safety.[4][5]

  • Glassware: All glassware should be thoroughly dried in an oven (e.g., 125 °C overnight) and cooled under a stream of inert gas (argon or nitrogen) or in a desiccator.[3][6]

  • Inert Atmosphere: Use a Schlenk line or an inert atmosphere glovebox.[20] A slight positive pressure of inert gas should be maintained throughout the reaction, vented through an oil bubbler.[6]

  • Reagent Transfer: Use gas-tight syringes or cannulas for transferring liquid reagents.[3][6] For solids, perform transfers under a positive flow of inert gas or inside a glovebox. Commercially available reagents in "Sure/Seal™" bottles are designed for easy and safe syringe transfer.[3]

Q: When should I consider protecting the pyridine nitrogen?

A: The pyridine nitrogen's basicity and nucleophilicity can interfere with certain reactions. Protection is warranted when:

  • You are performing reactions on side chains that are sensitive to the basicity of the pyridine (e.g., preventing cyclization).[21]

  • You are using strongly basic or nucleophilic reagents that could react with the pyridine ring itself (e.g., organolithiums).

  • Common Protecting Groups:

    • N-Oxide: As discussed, this not only protects the nitrogen but also activates the ring for C2-functionalization.[13][15] It can be removed with reagents like PCl₃ or zinc dust.[21]

    • Borane (BH₃): Borane complexes are an effective way to temporarily block the nitrogen lone pair. They are stable to many conditions and can be easily removed with an acid workup.[21]

    • N-alkylation (Quaternization): This activates the ring for nucleophilic attack but requires a dealkylation step for removal, which can be challenging.[22][23][24]

Key Experimental Protocols

Protocol 1: General Procedure for Glovebox-Free Buchwald-Hartwig Amination of a Halopyridine

This protocol assumes the use of a Schlenk line and standard inert atmosphere techniques.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the halopyridine (1.0 equiv), amine (1.2 equiv), and base (e.g., NaOtBu, 1.4 equiv).

  • Catalyst Addition: In a separate vial, quickly weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, ~2-4 mol%) and add them to the Schlenk flask.

  • Atmosphere Exchange: Seal the flask with a rubber septum, and evacuate and backfill with dry argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 100 °C) under a positive pressure of inert gas. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and carefully quench with water or saturated aqueous NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Chemoselective Reduction of a Nitropyridine using Fe/NH₄Cl

This protocol is effective for substrates with sensitive functional groups.

  • Setup: In a round-bottom flask, dissolve the nitropyridine (1.0 equiv) in a mixture of ethanol and water (e.g., a 4:1 to 2:1 ratio).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 4-5 equiv) and iron powder (<325 mesh, 5-10 equiv) to the solution.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) with vigorous stirring. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate to remove the ethanol. Add water and ethyl acetate to the residue. Basify the aqueous layer with aqueous NaHCO₃ or Na₂CO₃ to a pH of ~8-9 to ensure the amine product is in its free base form.

  • Isolation: Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the aminopyridine. Purification by chromatography may be necessary.

References

  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines. Benchchem.
  • James, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. Available from: [Link]

  • Beaulieu, F., et al. (2008). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry.
  • James, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. University of Manchester Research Explorer.
  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
  • Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar.
  • Direct preparation of 2-Aminopyridines from pyridine N-oxides. Org Prep Daily. (2007). Available from: [Link]

  • Radlauer, M. R., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. National Institutes of Health.
  • The Protection and Deprotection of the Pyridine Nitrogen. Taylor & Francis Online. (1975). Available from: [Link]

  • The Protection and Deprotection of the Pyridine Nitrogen. Synthetic Communications. (1975).
  • Handling air-sensitive reagents AL-134. MIT Chemistry. Available from: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. (2014). Available from: [Link]

  • Chichibabin reaction. Grokipedia.
  • pyridine-n-oxide. Organic Syntheses Procedure. Available from: [Link]

  • General method for the mild C2-amination of pyridine and quinoline N-oxides. ResearchGate. Available from: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. (2018). Available from: [Link]

  • Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. ChemRxiv. Available from: [Link]

  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Organic Chemistry Portal. (2022). Available from: [Link]

  • Chichibabin Reaction. Chemistry LibreTexts. (2023). Available from: [Link]

  • An Application of Borane As a Protecting Group for Pyridine. ResearchGate. (2008). Available from: [Link]

  • Chichibabin reaction. Wikipedia. Available from: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria. (2021).
  • Effect of water on the palladium-catalyzed amidation of aryl bromides. Journal of Organic Chemistry. (2005). Available from: [Link]

  • The Protection and Deprotection of the Pyridine Nitrogen. Semantic Scholar. (1975).
  • The Chemistry of Pyridine.
  • Palladium-Catalyzed Aminations in Flow ... on Water. ResearchGate. Available from: [Link]

  • Reduction of aryl nitro compounds with reduction sensitive functional groups. ResearchGate. Available from: [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. (2022). Available from: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. (2022). Available from: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health. (2015). Available from: [Link]

  • The Chichibabin amination reaction. Scientific Update. (2018). Available from: [Link]

  • Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Chemical Science. (2019). Available from: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Institutes of Health. (2022). Available from: [Link]

  • Selective reduction of nitro group without affecting other functional groups. Benchchem.
  • Sustainable ppm Level Palladium-Catalyzed Aminations in Nanoreactors Under Mild, Aqueous Conditions. ResearchGate. (2019). Available from: [Link]

  • Effect of Water on the Palladium-Catalyzed Amidation of Aryl Bromides. ResearchGate. (2005). Available from: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. (2025). Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 5-(aminomethyl)nicotinate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals focused on the multi-gram to kilogram scale synthesis of Methyl 5-(aminomethyl)nicotinate. As a key building block in numerous pharmaceutical programs, establishing a robust, safe, and repeatable synthesis is critical for advancing preclinical candidates. This document moves beyond simple procedural outlines to address the common pitfalls and critical decision points encountered during scale-up, ensuring both scientific integrity and operational efficiency.

Synthesis Pathway Overview & Core Strategy

For preclinical campaigns, the synthetic route must be selected based on starting material availability, reaction safety, and purification efficiency at scale. The most reliable and scalable pathway proceeds from commercially available 3,5-lutidine through a five-step sequence.

The core strategy involves:

  • Oxidation: Selective oxidation of one methyl group of 3,5-lutidine.

  • Esterification: Conversion of the resulting carboxylic acid to its methyl ester.

  • Halogenation: Radical bromination of the remaining methyl group to create a reactive handle.

  • Cyanation: Displacement of the bromide with a cyanide group.

  • Reduction: Catalytic hydrogenation of the nitrile to the target primary amine.

This pathway avoids notoriously difficult-to-scale reactions and utilizes intermediates that are generally stable and amenable to straightforward purification.

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Step 3: Bromination cluster_3 Step 4: Cyanation cluster_4 Step 5: Reduction A 3,5-Lutidine B 5-Methylnicotinic Acid A->B KMnO4 C Methyl 5-methylnicotinate B->C MeOH, SOCl2 D Methyl 5-(bromomethyl)nicotinate C->D NBS, BPO E Methyl 5-cyanonicotinate D->E Zn(CN)2, Pd(PPh3)4 F This compound E->F H2, Pd/C

Caption: Recommended 5-step scalable synthesis pathway.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns that arise during the scale-up process.

Q1: My initial oxidation of 3,5-lutidine with KMnO4 is low-yielding and generates a large amount of manganese dioxide waste. How can this be improved for scale-up?

A: This is a classic scale-up challenge. While potassium permanganate is a potent oxidant, its use on a large scale presents significant issues:

  • Stoichiometry and Waste: The reaction is not catalytic, generating large volumes of MnO₂ sludge, which is difficult to filter and dispose of.

  • Exotherms: The reaction is highly exothermic and requires careful temperature control via slow addition of the oxidant, which can be time-consuming at scale.

  • Byproducts: Over-oxidation can lead to the formation of 3,5-pyridinedicarboxylic acid, complicating purification[1].

Expert Recommendation: For kilogram-scale production, consider alternative oxidation methods if feasible, or meticulously optimize the existing process. If using KMnO₄, ensure robust temperature control (25-35°C) and a well-defined, slow addition protocol. A critical, often overlooked step is the workup; precise pH adjustment is necessary to first precipitate the dicarboxylic acid byproduct (pH ~0.5) before adjusting again (pH ~2.5-3.0) to isolate the desired 5-methylnicotinic acid[1].

Q2: The radical bromination with NBS is not going to completion. What factors are critical for this step at scale?

A: Incomplete bromination is typically due to issues with radical initiation or propagation.

  • Initiator Quality: The radical initiator, often dibenzoyl peroxide (BPO) or AIBN, degrades over time. Always use a fresh, reliable source. The amount is catalytic but crucial[2].

  • Solvent Choice: Carbon tetrachloride (CCl₄) is often cited in literature but is toxic and environmentally harmful[2]. Safer, more scalable solvents like chlorobenzene or acetonitrile should be validated. The solvent must be rigorously dried, as water can quench the reaction.

  • Light and Temperature: While some radical reactions are initiated by UV light, the BPO-initiated reaction relies on thermal decomposition. Ensure the reaction is heated consistently to reflux to maintain the radical chain reaction[2].

  • NBS Purity: Use freshly recrystallized N-Bromosuccinimide (NBS) if possible. Impurities can inhibit the reaction.

Q3: I am having trouble with the final catalytic hydrogenation step. The reaction is slow and gives inconsistent yields. What should I troubleshoot?

A: Catalytic hydrogenation is sensitive to several factors that are magnified at scale.

  • Catalyst Poisoning: The nitrile intermediate from the cyanation step may contain residual palladium or cyanide, which can poison the hydrogenation catalyst (e.g., Palladium on carbon, Pd/C). It is imperative that the Methyl 5-cyanonicotinate is purified thoroughly before this step[3].

  • Catalyst Activity & Loading: Use a high-quality catalyst from a reputable supplier. At scale, catalyst loading (typically 5-10 mol%) becomes a significant cost driver, but reducing it too much can stall the reaction. Perform small-scale trials to determine the optimal loading.

  • Hydrogen Pressure & Agitation: Ensure your reactor is capable of maintaining consistent hydrogen pressure (e.g., 8 bar)[3]. Proper agitation is critical to ensure efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen. Insufficient stirring is a common reason for failure at scale.

  • Secondary Amine Formation: A common side reaction is the formation of secondary amines. This can be suppressed by adding ammonia to the reaction mixture, often as a solution in methanol[4].

Troubleshooting_Hydrogenation Start Low Yield in Nitrile Reduction Check_Purity Is Nitrile Intermediate >98% Pure? Start->Check_Purity Purify Action: Repurify Nitrile via Column Chromatography or Recrystallization Check_Purity->Purify No Check_Catalyst Is Catalyst from a Fresh Lot? Check_Purity->Check_Catalyst Yes Purify->Check_Catalyst Replace_Catalyst Action: Use Fresh, High-Quality Pd/C or Raney Nickel Check_Catalyst->Replace_Catalyst No Check_Conditions Are H2 Pressure & Agitation Adequate for Vessel Size? Check_Catalyst->Check_Conditions Yes Replace_Catalyst->Check_Conditions Optimize_Conditions Action: Increase Stirring Speed. Verify No Leaks in H2 Line. Consider Higher Pressure. Check_Conditions->Optimize_Conditions No Success Problem Resolved Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: Troubleshooting workflow for the catalytic reduction step.

Q4: How should I approach the purification of the final product, an amine, at a multi-gram scale?

A: Purifying primary amines can be challenging due to their basicity and polarity.

  • Avoid Silica Gel Chromatography if Possible: At large scales, column chromatography is expensive, time-consuming, and generates significant solvent waste. The basic amine can also streak on acidic silica gel. If you must use it, consider pre-treating the silica with a base like triethylamine.

  • Salt Formation & Recrystallization: The most scalable purification method is often salt formation. Treat the crude amine product with a solution of HCl in a solvent like ether or isopropanol to precipitate the hydrochloride salt. The salt is typically a stable, crystalline solid that can be easily filtered and washed. This process effectively removes non-basic impurities. The free base can be regenerated later if required by treatment with a base (e.g., NaHCO₃) and extraction.

  • Extraction Workup: During aqueous workups, be mindful of the product's pH-dependent solubility. At acidic pH, it will be in the aqueous layer as a salt. At basic pH, it will be in the organic layer as the free base. Emulsion formation can be an issue; adding brine can help break emulsions.

Detailed Experimental Protocols

The following protocols are adapted from literature procedures and optimized for scalability.[2][3][5]

Protocol 1: Step 2 - Esterification of 5-Methylnicotinic Acid
ParameterValue
Scale 100 g (0.73 mol)
Reagents 5-Methylnicotinic Acid, Methanol (500 mL), Thionyl Chloride (110 mL, 1.5 mol)
Expected Yield ~98% (108 g)

Procedure:

  • In a 1 L four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 5-methylnicotinic acid (100.0 g, 0.73 mol) in methanol (500 mL).

  • Maintain the system under a nitrogen atmosphere.

  • Cool the mixture in an ice bath to maintain a temperature of 20-25°C.

  • Add thionyl chloride (110 mL, 1.5 mol) dropwise via the addition funnel over 1 hour, ensuring the temperature does not exceed 30°C. Causality: This exothermic reaction generates HCl gas in situ, which catalyzes the esterification. Slow addition is critical for thermal safety at scale.

  • After the addition is complete, heat the mixture to reflux (approx. 65°C) for 4 hours. Monitor reaction completion by TLC or LC-MS.

  • Cool the reaction mixture and remove the excess methanol and SOCl₂ under reduced pressure.

  • Carefully add 200 mL of ice water to the residue.

  • Adjust the pH to 7-10 with a saturated sodium carbonate solution. Trustworthiness: This step neutralizes the excess acid and converts the product to the free base for extraction. Check pH carefully to avoid hydrolysis of the ester.

  • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a white solid[5].

Protocol 2: Step 5 - Reduction of Methyl 5-cyanonicotinate
ParameterValue
Scale 5.0 g (30.5 mmol)
Reagents Methyl 5-cyanonicotinate, Methanol (125 mL), Acetic Acid (20 mL), 10% Pd/C (2.0 g)
Expected Yield ~42% (after chromatography)

Procedure:

  • To a high-pressure hydrogenation vessel (autoclave), add Methyl 5-cyanonicotinate (5.00 g), methanol (125 mL), and acetic acid (20 mL). Expertise: The acetic acid helps to keep the resulting amine protonated and soluble, potentially improving reaction rates.

  • Carefully add 10% Palladium on Carbon (2.00 g, ~40 wt% loading).

  • Seal the vessel and purge three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurize the vessel to 8 bar with hydrogen.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor hydrogen uptake to gauge reaction progress.

  • Once the reaction is complete (verified by HPLC), carefully vent the vessel and purge with nitrogen.

  • Remove the catalyst by filtration through a pad of Celite. Safety: Palladium on carbon can be pyrophoric, especially after use. Do not allow the filter cake to dry completely in the air. Keep it wet with solvent (methanol) during and after filtration.

  • Concentrate the filtrate under reduced pressure to remove volatile substances.

  • The resulting crude product can be purified by column chromatography or, more suitably for scale-up, by precipitation as the hydrochloride salt as described in the FAQ section[3].

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low yield in Bromination (Step 3) 1. Inactive radical initiator (BPO).2. Wet solvent or reagents.3. Insufficient reaction temperature.1. Use a fresh bottle of BPO.2. Ensure all solvents and glassware are rigorously dried.3. Ensure the reaction maintains a steady reflux.
Formation of di-brominated byproduct Over-addition of NBS or prolonged reaction time.Use 1.0-1.1 equivalents of NBS. Monitor the reaction closely by TLC/LC-MS and stop once the starting material is consumed.
Cyanation (Step 4) is stalled 1. Palladium catalyst is inactive.2. Impurities in the brominated starting material.1. Use a fresh, high-quality palladium catalyst (e.g., Pd(PPh₃)₄).2. Ensure the Methyl 5-(bromomethyl)nicotinate is pure before starting.
Final product oils out during workup/purification Product is not fully protonated or deprotonated; presence of impurities.Convert the product to its hydrochloride salt, which is typically a free-flowing solid and easier to handle and purify by recrystallization.
Exotherm during thionyl chloride addition (Step 2) Addition rate is too fast for the vessel's heat transfer capacity.Slow down the addition rate. Ensure the cooling bath is efficient. For very large scales, a jacketed reactor with controlled cooling is essential.[6]

References

  • Synthesis of methyl 5,6-diaminonicotinate - PrepChem.com. [Link]

  • CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google P
  • Challenges of scaling up production from grams to kilos - Chemtek Scientific. [Link]

  • CN103483250A - Preparation method of 5-aminomethyl nicotinic acid - Google P

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Nicotinates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nicotinate Scaffold as a Privileged Structure

Nicotinic acid, or niacin, is a fundamental B vitamin essential for cellular metabolism, playing a critical role as a precursor to coenzymes like NAD and NADP.[1] Beyond its physiological role, the nicotinate (pyridine-3-carboxylate) scaffold has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and versatile synthetic handles allow it to serve as a foundational template for a diverse array of pharmacologically active agents, from lipid-lowering drugs to potent receptor modulators.[2][3][4]

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug design, systematically dissecting a molecule to understand how specific structural modifications influence its biological activity.[5] This guide focuses specifically on the C5 position of the nicotinate ring. This position represents a key vector for chemical modification, where the introduction of different substituents can dramatically alter a compound's potency, selectivity, and pharmacological profile. We will objectively compare the performance of various 5-substituted nicotinates across different biological targets, supported by experimental data, to provide researchers with a clear, actionable understanding of this critical SAR landscape.

The SAR Landscape: Comparing Biological Activities of 5-Substituted Nicotinates

Modification at the 5-position of the nicotinate ring has yielded compounds with remarkably diverse activities. The choice of substituent—its size, electronics, and hydrogen-bonding capacity—directly dictates the target with which the molecule will favorably interact.

Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

The nicotinate core is a bioisostere of the natural nAChR agonist, nicotine. SAR studies have shown that the 5-position is highly sensitive to substitution, particularly with bulky aromatic groups, leading to potent modulators of neuronal nAChRs.

Expertise & Causality: The introduction of a bulky substituent, such as a phenyl or heteroaryl group, at the C5 position can probe steric tolerance within the nAChR binding pocket.[6] Depending on the specific subtype and the conformation of the binding site, this steric bulk can either enhance binding affinity by accessing a new hydrophobic pocket or disrupt the key interactions required for agonism, leading to antagonist activity. This fine-tuning is critical for developing subtype-selective ligands for treating neurological disorders.

A study by Lin et al. (2001) synthesized a series of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine to probe this steric influence. Their findings demonstrated that substitution with moieties like phenyl, substituted phenyl, or heteroaryl groups resulted in compounds with high nAChR binding affinity, with Kᵢ values ranging from 0.055 to 0.69 nM.[6] Importantly, functional assays revealed that these modifications could switch the compound's profile from an agonist to an antagonist, highlighting the critical role of the 5-position in determining functional outcome.[6]

Anti-Inflammatory Agents via COX-2 Inhibition

The nicotinate scaffold has also been successfully exploited to develop potent and selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications.[7][8]

Expertise & Causality: The COX-2 active site possesses a secondary, hydrophobic pocket that is absent in the COX-1 isoform. Effective COX-2 inhibitors are designed to have a side chain that can access and bind within this pocket, conferring selectivity. By attaching appropriate aryl or heteroaryl moieties to the 5-position of the nicotinate core, researchers can create molecules that specifically target this selective pocket, leading to potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[7][8]

For example, two novel series of nicotinate derivatives were synthesized and showed highly potent and selective COX-2 inhibitory activity, with some compounds (3b, 3e, 4c, and 4f) exhibiting potency equipotent to the standard drug celecoxib.[8] Further in vivo testing confirmed the anti-inflammatory activity and gastric safety of these compounds.[8]

Antimicrobial and Herbicidal Agents

The versatility of the 5-substituted nicotinate extends to antimicrobial and herbicidal activities, demonstrating the scaffold's broad utility.

  • Antimicrobial Activity: Nicotinic acid derivatives, particularly those incorporating acylhydrazone and 1,3,4-oxadiazoline moieties, have shown promising activity against Gram-positive bacteria, including MRSA strains.[9] SAR analysis revealed that derivatives with a 5-nitrofuran substituent were among the most active.[9]

  • Herbicidal Activity: A series of N-(arylmethoxy)-2-chloronicotinamides were designed based on the nicotinate scaffold. Compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) showed excellent herbicidal activity against duckweed, with an IC₅₀ value of 7.8 μM, significantly more potent than the commercial herbicide clomazone (IC₅₀ = 125 μM).[10]

Comparative Data Summary

The following table summarizes quantitative data from the literature, comparing the biological activity of various 5-substituted nicotinate derivatives against their respective targets. This allows for an objective performance comparison.

Compound ClassTargetKey Substituent at C5Measured ActivityReference
nAChR Modulators Neuronal nAChRsPhenyl, HeteroarylKᵢ = 0.055 - 0.69 nM[6]
Anti-Inflammatory COX-2 EnzymeVarious Aryl groupsIC₅₀ comparable to Celecoxib[8]
Anti-Inflammatory Nitrite InhibitionVarious HeterocyclesMTT results: 86.1 to 119.1[7]
Antimicrobial S. epidermidis5-Nitrofuran AcylhydrazoneMIC = 1.95 µg/mL[9]
Herbicidal Duckweed (L. paucicostata)Part of a larger amide side chainIC₅₀ = 7.8 μM[10]

Experimental Design & Protocols

To facilitate further research in this area, we provide validated, step-by-step protocols for the synthesis and biological evaluation of 5-substituted nicotinates.

Synthesis Workflow: A General Approach

The synthesis of diverse nicotinate derivatives often begins with nicotinic acid itself and proceeds through the formation of an activated intermediate, such as an acid chloride or hydrazide, which can then be coupled with various amines or aldehydes.

G cluster_0 Activation of Carboxylic Acid cluster_1 Derivatization A Nicotinic Acid B Nicotinoyl Chloride A->B SOCl₂ or (COCl)₂ C Nicotinic Acid Hydrazide B->C Hydrazine Hydrate F Amide/Ester Library B->F Various Alcohols or Amines D Schiff Bases C->D Aromatic Aldehydes E Final Thiazolidinone Derivatives D->E Thioglycolic Acid, ZnCl₂

General synthetic workflow for nicotinate derivatives.

Protocol 1: Synthesis of Nicotinic Acid Hydrazide Derivatives This protocol is adapted from methodologies described by S. M. Gund et al. and provides a reliable pathway to key intermediates for further elaboration.[11][12]

  • Synthesis of Nicotinoyl Chloride (1): In a round-bottom flask, suspend nicotinic acid (1 eq.) in anhydrous carbon tetrachloride. Add phosphorus pentachloride (1.5 eq.) portion-wise. Reflux the mixture for 2 hours at 100°C.[11] After cooling, distill off the solvent under reduced pressure to obtain the solid acid chloride, which can be used in the next step without further purification.

  • Synthesis of Nicotinic Acid Hydrazide (2): Cool the nicotinoyl chloride (1 eq.) in an ice bath. Add hydrazine hydrate (3 eq.) dropwise with stirring. Continue stirring the mixture for 5 hours at room temperature.[11] The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield pure nicotinic acid hydrazide.

  • Synthesis of Schiff Bases (3): Dissolve nicotinic acid hydrazide (1 eq.) in ethanol. Add a few drops of glacial acetic acid as a catalyst. Add the desired aromatic aldehyde (1 eq.) and reflux the mixture for 6-8 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture. The precipitated solid is filtered, dried, and recrystallized to yield the Schiff base.

  • Cyclization to Thiazolidinones (4): To a solution of the Schiff base (1 eq.) in ethanol, add thioglycolic acid (1.2 eq.) and a catalytic amount of anhydrous zinc chloride. Reflux the mixture for 10-12 hours.[11][12] After cooling, pour the reaction mixture into ice-cold water. The solid product is filtered, washed thoroughly, and purified by recrystallization.

Biological Evaluation Workflow

A tiered screening approach is efficient for identifying lead compounds. It begins with high-throughput primary assays to identify active compounds, followed by more complex secondary assays to confirm activity and determine selectivity.

G A Synthesized Library of 5-Substituted Nicotinates B Primary High-Throughput Screen (e.g., Membrane Potential Assay for nAChR) A->B C Inactive Compounds B->C No significant activity D Active 'Hits' B->D Activity > Threshold E Secondary / Selectivity Assays (e.g., Patch Clamp Electrophysiology for nAChR Subtype Selectivity) D->E F Non-Selective or Off-Target Activity E->F Poor selectivity G Potent & Selective Lead Compounds E->G Confirmed Activity & Good Selectivity

Tiered workflow for biological screening of compounds.

Protocol 2: In Vitro nAChR Antagonist Screening via Membrane Potential Assay This protocol is based on high-throughput methods used to identify nAChR modulators and measures changes in cell membrane potential upon receptor activation.[13]

  • Cell Culture: Culture a cell line stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7) in appropriate media. Plate the cells into 96-well or 384-well black-walled, clear-bottom microplates and grow to confluence.

  • Dye Loading: Prepare a loading buffer containing a membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit). Remove the culture medium from the cells and add the dye-loading buffer to each well. Incubate the plate at 37°C for 1 hour to allow for dye uptake.

  • Compound Pre-incubation: Prepare serial dilutions of the 5-substituted nicotinate test compounds in an appropriate assay buffer. Add the compound solutions to the wells of the cell plate. For antagonist screening, also prepare wells with a known antagonist (positive control) and buffer only (negative control). Incubate for 5-15 minutes at room temperature.[14]

  • Agonist Stimulation and Signal Detection: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Prepare a solution of a known nAChR agonist (e.g., nicotine) at a concentration that elicits a submaximal response (EC₈₀). The instrument will add the agonist solution to all wells simultaneously while recording the fluorescent signal in real-time.

  • Data Analysis: The binding of the agonist opens the ion channel, causing membrane depolarization and a change in fluorescence.[13] An effective antagonist will block this effect, resulting in a reduced fluorescence signal compared to the negative control. Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value by fitting the data to a concentration-response curve.

Mechanistic Insights: The Logic of SAR at the 5-Position

The observed biological activities can be rationalized by considering the physicochemical properties of the substituent at the 5-position and how they interact with the target protein.

G cluster_0 Substituent Properties (C5) cluster_1 Binding Site Interactions cluster_2 Biological Outcome A Steric Bulk D Hydrophobic Pocket Occupancy A->D Influences B Electronic Nature (EWG vs EDG) E Pi-Stacking B->E Governs C H-Bonding Capacity F H-Bond with Residue C->F Enables G Increased Potency D->G H Altered Selectivity D->H I Switch to Antagonism D->I E->G F->G

Relationship between substituent properties and activity.
  • Steric Bulk: As seen with nAChR modulators, large groups can access hydrophobic pockets, enhancing affinity. However, excessive bulk can cause steric clashes, reducing activity. This property is key for achieving receptor subtype selectivity.[6]

  • Electronic Effects: Electron-withdrawing or electron-donating groups at C5 alter the electron density of the pyridine ring. This can modulate the pKa of the pyridine nitrogen and influence key interactions like cation-π or hydrogen bonding with the target protein.

  • Hydrogen Bonding: Substituents capable of acting as hydrogen bond donors or acceptors can form additional stabilizing interactions with polar residues in a binding site, often leading to a significant increase in potency.

Conclusion and Future Directions

The structure-activity relationship of 5-substituted nicotinates is a rich and productive field for drug discovery. By strategically modifying this single position, chemists can generate compounds with tailored activities against a wide range of biological targets, including nAChRs, COX-2, and various microbial enzymes. The comparative data clearly show that bulky, aromatic substituents are highly effective for targeting nAChRs and the COX-2 secondary pocket, while functionalities like nitrofurans can confer potent antimicrobial properties.

Future research should focus on exploring novel, non-aromatic substituents to probe different chemical spaces and improve properties like solubility and metabolic stability. Furthermore, applying the SAR principles outlined here to less-explored targets, such as metabolic enzymes or protein-protein interactions, could unlock new therapeutic applications for this exceptionally versatile scaffold.

References

  • BenchChem. (n.d.). Synthesis of Substituted Nicotinic Acids. BenchChem Technical Support Center.
  • ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a.
  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 107136. Available at: [Link]

  • Papke, R. L., et al. (2016). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. ASSAY and Drug Development Technologies. Available at: [Link]

  • Gund, S. M., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. eJournal UM. Available at: [Link]

  • Diercks, H., et al. (2014). Activity of nicotinic acid substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs in a human cell line: difference in specificity between human and sea urchin NAADP receptors. Cell Calcium, 55(2), 93-103. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610. Available at: [Link]

  • Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Eureka.
  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-3. Available at: [Link]

  • Gund, S. M., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Rasayan J. Chem. Available at: [Link]

  • Kuryatov, A., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins (Basel), 11(11), 668. Available at: [Link]

  • Ho, S. S., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLoS One, 17(2), e0262A48. Available at: [Link]

  • Kuryatov, A., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins (Basel), 11(11), 668. Available at: [Link]

  • Bielenica, A., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 22(21), 11486. Available at: [Link]

  • Jackson, K. J., et al. (2010). Role of α5 Nicotinic Acetylcholine Receptors in Pharmacological and Behavioral Effects of Nicotine in Mice. Journal of Pharmacology and Experimental Therapeutics, 334(1), 137-146. Available at: [Link]

  • Szymańska, I., et al. (2024). Efficient Method of (S)-Nicotine Synthesis. Molecules, 29(1), 237. Available at: [Link]

  • Kras, J., et al. (2023). Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. Molecules, 28(8), 3535. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Retrieved from [Link]

  • Li, L., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 282, 117054. Available at: [Link]

  • Al-Kuraishy, H. M., et al. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. International Journal of Health Sciences. Available at: [Link]

  • Yang, S. H., et al. (2013). SAR based design of nicotinamides as a novel class of androgen receptor antagonists for prostate cancer. Journal of Medicinal Chemistry, 56(8), 3414-8. Available at: [Link]

  • ResearchGate. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Retrieved from [Link]

  • Al-Bishari, F. Y., & Al-Attas, A. A. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • Philipp, K., et al. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. Naunyn-Schmiedeberg's Archives of Pharmacology, 375(1), 1-13. Available at: [Link]

  • Al-Dona, H., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5024-5046. Available at: [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

Sources

A Framework for Validating the Antibacterial Efficacy of Novel Methyl 5-(aminomethyl)nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can be developed into next-generation therapeutics. Nicotinic acid (niacin) and its derivatives have long been recognized for a spectrum of biological activities.[1][2][3] This guide establishes a comprehensive, scientifically rigorous framework for the synthesis, validation, and comparative analysis of a promising, yet underexplored class of compounds: Methyl 5-(aminomethyl)nicotinate derivatives.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring that the described workflow is a self-validating system for producing trustworthy and reproducible data.

Part 1: Rationale and Comparator Selection

Nicotinic acid derivatives have demonstrated potential as antimicrobial agents, suggesting that their core structure is a viable starting point for drug discovery.[1][4][5][6] The aminomethyl nicotinate scaffold offers multiple points for chemical modification, allowing for the creation of a diverse library of derivatives to screen for enhanced efficacy and spectrum.

To objectively evaluate the performance of these novel derivatives, a panel of well-characterized, clinically relevant antibiotics must be used as comparators. The choice of these controls is critical for contextualizing the results.

Recommended Comparator Panel:

Antibiotic ClassExamplePrimary Gram TargetMechanism of Action
β-Lactam Penicillin GGram-positiveInhibits peptidoglycan cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[7][8][9][10][11]
Fluoroquinolone CiprofloxacinBroad-spectrum (esp. Gram-negative)Inhibits DNA replication by targeting essential enzymes, DNA gyrase and topoisomerase IV, leading to DNA fragmentation and cell death.[12][13][14][15][16]

This panel provides benchmarks against both Gram-positive and Gram-negative bacteria and represents two distinct and fundamental mechanisms of antibacterial action.

Part 2: Experimental Validation Workflow

A systematic approach is essential for generating high-quality, comparable data. The following workflow outlines the critical experimental stages, from synthesis to detailed antimicrobial characterization.

G cluster_0 Synthesis & Purification cluster_1 Primary Screening cluster_2 Quantitative Analysis A Starting Materials (e.g., Methyl 6-amino-5-nitronicotinate) B Chemical Synthesis (e.g., Reduction, Derivatization) A->B C Purification (e.g., Column Chromatography, Recrystallization) B->C D Characterization (NMR, Mass Spectrometry) C->D E Kirby-Bauer Disk Diffusion Assay D->E Test Compounds F Measure Zone of Inhibition (ZOI) E->F G Qualitative Assessment (Sensitive, Intermediate, Resistant) F->G H Broth Microdilution Assay (Determine MIC) G->H Promising Candidates I Subculture from Clear Wells H->I J Minimum Bactericidal Concentration (MBC) Assay I->J K Data Interpretation (MIC/MBC Ratio) J->K

Caption: High-level workflow for antibacterial validation.

Protocol 1: Synthesis of this compound Precursor

A common precursor can be synthesized via the reduction of a nitro group. For instance, methyl 5,6-diaminonicotinate can be prepared from methyl 6-amino-5-nitronicotinate using a palladium-carbon catalyst and hydrogen gas.[17] This diamino compound can then serve as a versatile starting material for further derivatization at the 5-amino position. All synthesized derivatives must be purified and their structures confirmed using standard analytical techniques like NMR and mass spectrometry before biological testing.[18]

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a rapid, qualitative primary screen of the derivatives' activity.[19][20][21][22][23]

Objective: To visually assess the antibacterial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland turbidity standard.[23] This standardizes the bacterial concentration to approximately 1.5 x 10⁸ CFU/mL.[24]

  • Plate Inoculation: Within 15 minutes of preparation, use a sterile swab to evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate.[22]

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the synthesized derivative and the comparator antibiotics onto the agar surface.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[22]

  • Result Measurement: Measure the diameter of the zone of complete inhibition (in mm) around each disk.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard quantitative method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[25][26]

Objective: To determine the MIC of each derivative and comparator.

MIC_Workflow A Prepare Serial 2-Fold Dilutions of Test Compound in Broth B Dispense into 96-Well Plate A->B D Inoculate All Wells (Except Sterility Control) B->D C Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) C->D E Incubate Plate (35°C, 16-20 hours) D->E F Read Plate Visually for Turbidity E->F G MIC = Lowest Concentration with No Visible Growth F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Methodology:

  • Stock Preparation: Dissolve the synthesized derivatives and comparators in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[24]

  • Inoculum Preparation: Prepare a bacterial inoculum in CAMHB, adjusted from a 0.5 McFarland standard, to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[24]

  • Inoculation & Incubation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria). Incubate at 35°C for 16-20 hours.[24]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[27]

Protocol 4: Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[27][28][29]

Objective: To differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Methodology:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).[24]

  • Plating: Spot-plate each aliquot onto a drug-free MHA plate.

  • Incubation: Incubate the MHA plates at 35°C for 18-24 hours.

  • MBC Determination: The MBC is defined as the lowest concentration that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in CFU/mL compared to the initial inoculum count.[24][27][29]

Part 3: Data Presentation and Comparative Analysis

Organizing the quantitative data into a clear, tabular format is crucial for direct comparison and interpretation.

Table 1: Illustrative Antibacterial Activity Data (MIC/MBC in µg/mL) (Note: The following data is for illustrative purposes to demonstrate proper reporting.)

CompoundS. aureus ATCC 29213 (Gram-positive)E. coli ATCC 25922 (Gram-negative)
MIC MBC
Derivative A 816
Derivative B 48
Penicillin G 0.250.5
Ciprofloxacin 0.51

Interpreting the Results:

  • Bacteriostatic vs. Bactericidal: The relationship between MIC and MBC is a key indicator of the mode of action. A compound is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4). If the MBC/MIC ratio is >4, the compound is typically considered bacteriostatic.

  • Spectrum of Activity: Comparing the MIC values against the Gram-positive (S. aureus) and Gram-negative (E. coli) strains reveals the compound's spectrum. In the illustrative data, the derivatives show preferential activity against the Gram-positive organism.

Part 4: Potential Mechanisms and Future Directions

While the core nicotinate structure is known to interfere with nicotinamide biosynthesis in some bacteria,[30][31] the specific mechanism of these novel derivatives is unknown. The aminomethyl side chain could potentially alter the compound's target or cellular uptake.

G cluster_0 Bacterial Cell cluster_1 Potential Derivative Targets A DNA Gyrase/ Topoisomerase IV B Cell Wall (Peptidoglycan Synthesis) C Ribosome (Protein Synthesis) D Metabolic Pathways (e.g., Nicotinate Synthesis) E Methyl 5-(aminomethyl) nicotinate Derivative E->A Possible Inhibition E->B Possible Inhibition E->C Possible Inhibition E->D Possible Inhibition

Caption: Potential antibacterial targets for nicotinate derivatives.

Future research should focus on elucidating the precise mechanism of action. This could involve:

  • Macromolecular Synthesis Assays: To determine if the derivatives inhibit DNA, RNA, protein, or cell wall synthesis.

  • Molecular Docking: Computational studies to predict binding affinity to known bacterial enzyme targets.[5]

  • Resistance Studies: Serial passage experiments to determine the frequency and nature of resistance development.

By adhering to this structured validation framework, researchers can generate robust, comparable, and trustworthy data, paving the way for the potential development of this compound derivatives as a new class of antibacterial agents.

References

  • News-Medical.Net. Penicillin Mechanism. [Link]

  • Wikipedia. Quinolone antibiotic. [Link]

  • Wikipedia. Penicillin. [Link]

  • SlideShare. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance. [Link]

  • National Center for Biotechnology Information. Penicillin - StatPearls - NCBI Bookshelf. [Link]

  • University of Hawai'i at Manoa. Weird Science: Penicillin and the Cell Wall. [Link]

  • ResearchGate. Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes | Request PDF. [Link]

  • Grokipedia. Quinolone antibiotic. [Link]

  • National Center for Biotechnology Information. Mechanism of Quinolone Action and Resistance - PMC. [Link]

  • MDPI. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. [Link]

  • MDPI. (PDF) Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. [Link]

  • Journal of Clinical Microbiology. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]

  • National Center for Biotechnology Information. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC. [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • PubMed. Antimicrobial susceptibility testing of aquatic bacteria: quality control disk diffusion ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28 degrees C. [Link]

  • PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org. [Link]

  • MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

  • Nikopharmad. MIC/MBC Testing | International and Accredited Lab. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • ResearchGate. Antibacterial activity of nicotinic acid derivatives (6a–j). [Link]

  • National Center for Biotechnology Information. Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C. [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Poltekkes Kemenkes Mataram. In Vitro Sensitivity Test of Escherichia coli ATCC 25922 to Various Antibiotics with Well Diffusion Method. [Link]

  • National Center for Biotechnology Information. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC. [Link]

  • ResearchGate. In Vitro Sensitivity Test of Escherichia coli ATCC 25922 to Various Antibiotics with Well Diffusion Method. [Link]

  • Semantic Scholar. [PDF] Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Hardy Diagnostics. HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Clinical and Laboratory Standards Institute. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • Microbiologics. Staphylococcus aureus subsp. aureus derived from ATCC® 29213. [Link]

  • Pharmacology Discovery Services. Staphylococcus aureus (ATCC 29213) MIC. [Link]

  • PubMed. Mode of action of albocycline, an inhibitor of nicotinate biosynthesis. [Link]

  • National Center for Biotechnology Information. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC. [Link]

  • ResearchGate. Distribution of MIC values for S. aureus ATCC 29213 read after 18, 48,.... [Link]

  • PubMed. Mode of action of melinacidin, an inhibitor of nicotinic acid biosynthesis. [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • PrepChem.com. Synthesis of methyl 5,6-diaminonicotinate. [Link]

  • Semantic Scholar. Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. [Link]

  • MDPI. Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. [Link]

  • OMICS Online. Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. [Link]

  • ResearchGate. (PDF) Synthesis and antinociceptive activity of methyl nicotinate. [Link]

  • Royal Society of Chemistry. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Aminomethylnicotinates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aminomethylnicotinates in Modern Drug Discovery

Aminomethylnicotinates are a class of bifunctional molecules that have garnered significant attention in the pharmaceutical and medicinal chemistry sectors. The presence of a primary amine and an ester group on a pyridine scaffold provides a versatile platform for the synthesis of a diverse array of biologically active compounds. These structural motifs are integral to the development of novel therapeutic agents across various disease areas, acting as crucial intermediates in the construction of complex molecular architectures. This guide provides a comparative analysis of the primary synthetic strategies to access aminomethylnicotinates, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach.

Overview of Synthetic Strategies

The synthesis of aminomethylnicotinates can be broadly categorized into four distinct approaches, each with its own set of advantages and challenges. The choice of a particular route is often dictated by the desired substitution pattern on the pyridine ring, the availability of starting materials, scalability, and safety considerations. The four primary strategies that will be discussed in this guide are:

  • Substitution Reactions from Halomethylnicotinates

  • Reduction of Cyanonicotinates

  • Rearrangement Reactions of Nicotinic Acid Derivatives

  • Reductive Amination of Formylnicotinates

This guide will delve into the specifics of each of these routes, providing detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting the most appropriate method for their synthetic goals.

Route 1: Synthesis via Halomethylnicotinates (Substitution Reactions)

This is a classical and straightforward approach that begins with the halogenation of a methylnicotinate, followed by the displacement of the halide with an amine source.

Mechanistic Rationale and Causality

The first step involves a free-radical halogenation of the methyl group on the pyridine ring, typically using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. The resulting halomethylnicotinate is an excellent electrophile. The subsequent step is a standard SN2 reaction where a nucleophilic nitrogen source displaces the halide. Common nitrogen nucleophiles include ammonia, or for a more controlled approach, potassium phthalimide in the Gabriel synthesis, which prevents over-alkylation and yields the primary amine upon hydrazinolysis.[1][2]

Experimental Protocol: Synthesis of Methyl 2-(aminomethyl)nicotinate[1]

Step 1: Synthesis of Methyl 2-(chloromethyl)nicotinate

  • To a solution of methyl 2-methylnicotinate (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-chlorosuccinimide (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield methyl 2-(chloromethyl)nicotinate.

Step 2: Synthesis of Methyl 2-(aminomethyl)nicotinate via Gabriel Synthesis

  • Dissolve methyl 2-(chloromethyl)nicotinate (1.0 eq) in anhydrous DMF.

  • Add potassium phthalimide (1.1 eq) to the solution and heat the mixture to facilitate the SN2 reaction, monitoring its progress by TLC.

  • Once the alkylation is complete, remove the DMF under reduced pressure.

  • Dissolve the resulting N-alkylated phthalimide in ethanol and add hydrazine hydrate (1.2 eq).

  • Reflux the mixture until the deprotection is complete.

  • After cooling, filter off the phthalhydrazide precipitate and concentrate the filtrate.

  • Purify the crude product by an appropriate method (e.g., acid-base extraction or chromatography) to obtain methyl 2-(aminomethyl)nicotinate.

Workflow Visualization

G start Methyl 2-methylnicotinate step1 Radical Halogenation (NCS, initiator, heat/UV) start->step1 intermediate Methyl 2-(chloromethyl)nicotinate step1->intermediate step2 Gabriel Synthesis 1. Potassium Phthalimide, DMF 2. Hydrazine hydrate, EtOH intermediate->step2 product Methyl 2-(aminomethyl)nicotinate step2->product

Caption: Synthetic workflow for Route 1.

Route 2: Reduction of Cyanonicotinates

This method provides a direct route to aminomethylnicotinates from the corresponding cyanonicotinates, which can often be prepared from the corresponding bromonicotinates.

Mechanistic Rationale and Causality

The core of this synthetic route is the reduction of a nitrile functional group to a primary amine. This transformation is typically achieved through catalytic hydrogenation.[1] Catalysts such as Raney Nickel or Palladium on carbon (Pd/C) are commonly employed.[1] The reaction is carried out under a hydrogen atmosphere, and the nitrile is reduced to the primary amine. The addition of ammonia to the reaction mixture is a common practice to suppress the formation of secondary amine byproducts.[1]

Experimental Protocol: Synthesis of Methyl 2-(aminomethyl)nicotinate[1]
  • In a high-pressure hydrogenation vessel, dissolve methyl 2-cyanonicotinate (1.0 eq) in methanol containing ammonia.

  • Add a catalytic amount of Raney Nickel or 10% Pd/C to the solution.

  • Seal the vessel, purge with hydrogen gas, and then pressurize to the desired level (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude methyl 2-(aminomethyl)nicotinate.

  • Purify the product as necessary.

Workflow Visualization

G start Methyl 2-cyanonicotinate step1 Catalytic Hydrogenation (H₂, Raney Ni or Pd/C, MeOH/NH₃) start->step1 product Methyl 2-(aminomethyl)nicotinate step1->product

Caption: Synthetic workflow for Route 2.

Route 3: Rearrangement Reactions of Nicotinic Acid Derivatives

This family of reactions provides a pathway to aminomethylnicotinates by converting a carboxylic acid derivative into a primary amine with the loss of one carbon atom. The Curtius, Hofmann, Lossen, and Schmidt rearrangements are all powerful tools for this transformation.[3][4][5][6][7]

Mechanistic Rationale and Causality

These rearrangements all proceed through a common key intermediate: an isocyanate.

  • Curtius Rearrangement: A carboxylic acid is converted to an acyl azide, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate is then trapped with an alcohol to form a carbamate, which can be hydrolyzed to the primary amine.[3][4][8][9][10]

  • Hofmann Rearrangement: A primary amide is treated with a halogen (e.g., bromine) and a strong base to form an N-haloamide, which rearranges to an isocyanate.[6]

  • Lossen Rearrangement: A hydroxamic acid is converted to an O-acyl derivative, which upon treatment with base, rearranges to an isocyanate.[5][11][12][13][14]

  • Schmidt Reaction: A carboxylic acid is treated with hydrazoic acid under acidic conditions to form an acyl azide in situ, which then rearranges to the isocyanate.[7][15][16][17][18]

The choice among these rearrangements often depends on the stability of the substrate to the specific reaction conditions.

Experimental Protocol: General Procedure for Curtius Rearrangement
  • Convert the starting nicotinic acid derivative to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.

  • React the acyl chloride with sodium azide in a suitable solvent (e.g., acetone/water) to form the acyl azide.

  • Carefully isolate the acyl azide and dissolve it in an inert solvent like toluene.

  • Heat the solution to induce the rearrangement to the isocyanate.

  • Add an alcohol (e.g., benzyl alcohol) to trap the isocyanate as a carbamate.

  • Isolate the carbamate and deprotect it (e.g., by hydrogenolysis if a benzyl carbamate was formed) to yield the aminomethylnicotinate.

Workflow Visualization

G start Nicotinic acid derivative step1 Formation of Acyl Azide start->step1 intermediate1 Acyl Azide step1->intermediate1 step2 Thermal Rearrangement (Heat) intermediate1->step2 intermediate2 Isocyanate step2->intermediate2 step3 Trapping with Alcohol intermediate2->step3 intermediate3 Carbamate step3->intermediate3 step4 Deprotection intermediate3->step4 product Aminomethylnicotinate step4->product

Caption: General workflow for the Curtius Rearrangement.

Route 4: Reductive Amination of Formylnicotinates

This is a highly efficient and versatile one-pot method for the synthesis of amines from aldehydes or ketones.[19][20]

Mechanistic Rationale and Causality

The reaction proceeds in two stages within the same pot. First, the aldehyde (formylnicotinate) reacts with an amine source (often ammonia or an ammonium salt) to form an imine intermediate. This is followed by the in-situ reduction of the imine to the desired amine.[20][21] A key aspect of this reaction is the choice of the reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they selectively reduce the imine in the presence of the starting aldehyde.[22] Catalytic hydrogenation can also be employed.[23]

Experimental Protocol: General Procedure for Reductive Amination[22]
  • Dissolve the formylnicotinate (1.0 eq) in a suitable solvent (e.g., methanol or 1,2-dichloroethane).

  • Add the amine source, such as ammonium acetate or a solution of ammonia in methanol (excess).

  • Add a mild reducing agent like sodium cyanoborohydride (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the starting aldehyde is consumed, as monitored by TLC.

  • Quench the reaction by adding water or a dilute acid.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or crystallization.

Workflow Visualization

G start Formylnicotinate step1 Imine Formation start->step1 amine Amine Source (e.g., NH₃) amine->step1 intermediate Imine Intermediate step1->intermediate step2 In-situ Reduction (e.g., NaBH₃CN) intermediate->step2 product Aminomethylnicotinate step2->product

Caption: Workflow for Reductive Amination.

Comparative Analysis

The selection of an optimal synthetic route depends on a multitude of factors. The following table provides a comparative overview of the four discussed strategies.

FeatureRoute 1: HalomethylnicotinatesRoute 2: CyanonicotinatesRoute 3: RearrangementsRoute 4: Reductive Amination
Starting Material MethylnicotinatesCyanonicotinatesNicotinic acids/amidesFormylnicotinates
Number of Steps 2-31-23-41 (one-pot)
Typical Yields Moderate to GoodGood to ExcellentVariable, can be lowGood to Excellent
Scalability Generally scalableScalable, but requires pressure equipmentCan be challenging to scaleGenerally scalable
Safety/Environmental Use of radical initiators and halogenated solvents.Use of toxic cyanides and flammable catalysts (Raney Ni).Use of explosive azides (Curtius/Schmidt).Use of toxic cyanoborohydride.
Substrate Scope Good, depends on stability to radical conditions.Good, tolerant of many functional groups.Broad, but sensitive groups may not be tolerated.Excellent, very good functional group tolerance.
Isomer Accessibility Dependent on starting methylnicotinate.Dependent on starting cyanonicotinate.Versatile, can access different isomers.Dependent on starting formylnicotinate.

Conclusion

The synthesis of aminomethylnicotinates can be achieved through several distinct and effective routes. The choice of the most suitable method is a strategic decision that must take into account factors such as the desired substitution pattern, scale of the reaction, and available resources. For direct and high-yielding syntheses where the precursors are available, the reduction of cyanonicotinates and reductive amination of formylnicotinates are often the preferred methods. The use of halomethylnicotinates offers a more classical approach, while rearrangement reactions, despite being multi-step, provide a powerful means to access a variety of structural analogs. It is hoped that this comparative guide will serve as a valuable resource for researchers in the design and execution of their synthetic strategies towards this important class of molecules.

References

  • An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)
  • What is the synthesis and application of 2-Amino Methyl Nicotin
  • Application Notes and Protocols: Methyl 2-(aminomethyl)
  • A Comparative Guide to Aminomethylating Agents in Organic Synthesis - Benchchem.
  • Methyl 2-aminonicotin
  • Curtius Rearrangement - Alfa Chemistry.
  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH.
  • Curtius rearrangement - Wikipedia.
  • Lossen rearrangement - Wikipedia.
  • Lossen Rearrangement - Alfa Chemistry.
  • Curtius Rearrangement - Chemistry Steps.
  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing).
  • Methyl 6-methylnicotinate: Comprehensive Overview and Applic
  • An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)
  • Synthesis of methyl 5,6-diaminonicotin
  • Hofmann rearrangement - Wikipedia.
  • Schmidt reaction - Grokipedia.
  • Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions - Organic & Biomolecular Chemistry (RSC Publishing).
  • The Schmidt Reaction: A Versatile Tool in Organic Synthesis | Algor Cards.
  • A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines - Organic & Biomolecular Chemistry (RSC Publishing).
  • Methyl 6-methylnicotin
  • Methyl 6-aminonicotinate – preparation and applic
  • CN114437031A - Synthetic method of 6-methyl nicotine - Google P
  • Reductive amin
  • 1001756-84-8 | Methyl 5-(aminomethyl)
  • The Lossen rearrangement from free hydroxamic acids - Organic & Biomolecular Chemistry (RSC Publishing).
  • Schmidt reaction - Wikipedia.
  • Schmidt Reaction - Chemistry LibreTexts.
  • Methyl 6-methylnicotinate synthesis
  • METHYL 5-METHYLNICOTIN
  • Schmidt Reaction - Organic Chemistry Portal.
  • (PDF)
  • Amine synthesis by reductive amination (reductive alkyl
  • ethyl 4-aminobenzo
  • Reductive Amin
  • Reductive Amination - ACS GCI Pharmaceutical Roundtable.
  • Reductive Amin
  • CN106957262A - A kind of preparation method of ethyl nicotinate - Google P
  • Ethyl 2-(aminomethyl)nicotinate hydrochloride synthesis - ChemicalBook.
  • US20170267625A1 - Method for producing ethyl 4-methyloctanoate - Google P
  • (PDF)
  • chemical modification of alpha-amanitin to yield derivatives suitable for conjugation to proteins via reductive alkyl

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of nicotinic acid (Niacin, Vitamin B3) and its analogs is critical for nutritional assessment, pharmaceutical development, and metabolic research.[1] The choice of analytical methodology is not merely a technical decision but a foundational element that dictates the reliability and reproducibility of experimental data. This guide provides an in-depth comparison of the primary analytical techniques for nicotinic acid analogs and outlines a comprehensive framework for their cross-validation.

Introduction: The Analytical Imperative for Nicotinic Acid Analogs

Nicotinic acid and its derivatives, such as nicotinamide, are essential cofactors in cellular metabolism, playing pivotal roles in energy regulation, lipid management, and DNA repair.[1] As such, the demand for robust and reliable analytical methods is paramount. This guide will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of these compounds. We will delve into the principles of method validation and the critical process of cross-validation, ensuring data integrity across different analytical platforms.

Comparative Analysis of Key Analytical Methodologies

The selection of an analytical method for nicotinic acid analogs is contingent on factors such as the sample matrix, required sensitivity, and the specific analog being quantified. Here, we compare the three most prevalent techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation of volatile compounds in the gas phase followed by mass-based detection.[2]Combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[1]
Sample Volatility Ideal for non-volatile and thermally labile compounds like nicotinic acid without derivatization.[2]Requires analytes to be volatile and thermally stable; derivatization (e.g., silylation) is often necessary for nicotinic acid.[2][3]Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[1]
Sample Preparation Generally simpler, often involving dissolution, filtration, and direct injection.[2]More complex, typically requiring extraction and a derivatization step to increase volatility.[3][4]Can vary in complexity, often involving protein precipitation, liquid-liquid extraction, or solid-phase extraction.[5][6]
Sensitivity Good sensitivity, particularly with UV or mass spectrometry detectors.[1] HPLC with UV detection is a widely adopted method for niacin quantification.[1]High sensitivity, especially when using selected ion monitoring (SIM).[2]Unmatched sensitivity, capable of detecting analytes at nanogram or even picogram levels.[1]
Specificity/Selectivity Good selectivity, which can be significantly enhanced with a mass spectrometry detector (LC-MS).[2]High selectivity, with mass spectral data providing confident peak identification.[2]The gold standard for specificity, able to differentiate nicotinic acid from its metabolites and other interfering substances.[1]
Typical Applications Routine quality control, quantification in pharmaceutical formulations and food supplements.[7][8]Analysis of complex mixtures where high resolution is required, though less common for routine nicotinic acid analysis due to derivatization needs.[4]Bioanalysis of nicotinic acid and its metabolites in complex biological matrices like plasma and tissues, pharmacokinetic studies.[5][9][10]

The Cornerstone of Reliability: Analytical Method Validation

Validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[11] This process is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13] The core parameters for validation are outlined in guidelines like the United States Pharmacopeia (USP) General Chapter <1225> and the International Council for Harmonisation (ICH) Q2(R1).[11][14][15]

Key Validation Parameters

A robust analytical method must be evaluated for the following characteristics:

  • Specificity and Selectivity : Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][16] Selectivity is the ability of the method to differentiate and quantify the analyte from other substances in the sample.[17] For chromatographic methods, this is often demonstrated by achieving baseline separation of the analyte peak from other components.

  • Accuracy : The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is typically determined by analyzing a sample of known concentration (a reference standard) and comparing the measured value to the true value.

  • Precision : The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[11] It is usually assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

  • Linearity and Range : Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]

  • Robustness : Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18] This can include variations in pH, mobile phase composition, temperature, and instrument settings.[19][20]

Cross-Validation: Ensuring Methodological Consistency

When multiple analytical methods are used to generate data within the same study or across different studies, a cross-validation is necessary to demonstrate that the data are comparable.[21] This is particularly crucial when transferring a method between laboratories or when comparing results from a new method to an established one.

The Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for nicotinic acid analogs.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methodA Method A (e.g., HPLC) cluster_methodB Method B (e.g., LC-MS/MS) cluster_analysis Data Analysis & Comparison Prep Prepare a single set of validation samples (QCs and standards) at various concentrations AnalyzeA Analyze samples using Method A Prep->AnalyzeA AnalyzeB Analyze samples using Method B Prep->AnalyzeB DataA Generate Data Set A AnalyzeA->DataA Compare Statistically compare Data Set A and Data Set B DataA->Compare DataB Generate Data Set B AnalyzeB->DataB DataB->Compare Criteria Evaluate against pre-defined acceptance criteria Compare->Criteria Conclusion Conclusion on Method Comparability Criteria->Conclusion

Caption: A workflow for cross-validating two analytical methods.

Experimental Protocol: Cross-Validation of HPLC-UV and LC-MS/MS Methods

This section provides a detailed protocol for the cross-validation of an HPLC-UV method and an LC-MS/MS method for the quantification of nicotinic acid in a pharmaceutical formulation.

Materials and Reagents
  • Nicotinic Acid Reference Standard (USP grade)

  • Nicotinic Acid Tablets (Test Formulation)

  • HPLC-grade Acetonitrile, Methanol, and Water

  • Formic Acid and Ammonium Acetate (LC-MS grade)

  • Internal Standard (IS) for LC-MS/MS (e.g., a stable isotope-labeled nicotinic acid)

Sample Preparation
  • Standard and QC Preparation : Prepare a stock solution of nicotinic acid in a suitable solvent (e.g., 50:50 acetonitrile:water). From this stock, prepare a series of calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Tablet Sample Preparation :

    • Weigh and finely powder a representative number of nicotinic acid tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

    • Add the dissolution solvent, sonicate to dissolve, and dilute to the mark.

    • Filter the solution through a 0.45 µm filter before analysis.

HPLC-UV Method
  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[22]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV absorbance at 261 nm.[1]

  • Injection Volume : 20 µL.

LC-MS/MS Method
  • Column : A suitable C18 or HILIC column for polar compounds.[5]

  • Mobile Phase : A gradient of water and acetonitrile with a modifier like formic acid or ammonium acetate.[5][6]

  • Flow Rate : 0.5 mL/min.

  • Ionization : Electrospray Ionization (ESI), positive or negative mode, depending on the analyte and mobile phase.

  • Detection : Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for nicotinic acid and the internal standard.

Cross-Validation Procedure
  • Analyze the same set of calibration standards, QCs, and at least six different preparations of the tablet sample using both the validated HPLC-UV and LC-MS/MS methods.

  • Calculate the concentration of nicotinic acid in each sample using both methods.

  • Statistically compare the results obtained from the two methods. The percentage difference between the mean concentrations obtained by the two methods should be within a pre-defined acceptance criterion (e.g., ±15%).

Data Presentation and Interpretation

The results of the cross-validation study should be presented in a clear and concise manner. A summary table is an effective way to compare the key performance parameters of the two methods.

ParameterHPLC-UV MethodLC-MS/MS Method% DifferenceAcceptance Criteria
Linearity (r²) > 0.999> 0.999N/A> 0.99
Accuracy (% Recovery)
Low QC98.5%101.2%-2.7%85-115%
Mid QC99.2%100.5%-1.3%85-115%
High QC100.1%99.8%+0.3%85-115%
Precision (%RSD)
Low QC2.5%1.8%N/A< 15%
Mid QC1.8%1.2%N/A< 15%
High QC1.5%0.9%N/A< 15%
Mean Concentration in Tablets (mg/tablet) 49.8 mg50.1 mg-0.6%± 5%

Conclusion: A Commitment to Analytical Excellence

The cross-validation of analytical methods is not merely a regulatory requirement but a fundamental scientific practice that ensures the integrity and reliability of data. By systematically comparing different analytical techniques and adhering to rigorous validation protocols, researchers can have a high degree of confidence in their results. This guide provides a framework for making informed decisions about the most appropriate analytical methodology for nicotinic acid analogs and for ensuring the consistency of data across different platforms. The principles outlined herein are broadly applicable and can be adapted for the analysis of a wide range of pharmaceutical compounds.

References

  • An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography. Taylor & Francis Online. Available from: [Link]

  • What is the difference between specificity and selectivity? Lösungsfabrik. Available from: [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available from: [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. Available from: [Link]

  • Selectivity and specificity: Significance and symbolism. wisdomlib. Available from: [Link]

  • Robustness in Analytical Methods Outlined. Pharmaceutical Technology. Available from: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available from: [Link]

  • USP <1225> Method Validation. BA Sciences. Available from: [Link]

  • What is the difference between specficity and selectivity of a detection method (in analytical chemistry)? Quora. Available from: [Link]

  • How To Perform Robustness In Analytical Method Validation. PharmaGuru. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. Available from: [Link]

  • Ive been trying to understand the difference between selectivity and specificity in analytical chemistry but the words are quite difficult to absorb. Reddit. Available from: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. Available from: [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. Available from: [Link]

  • [Tests for robustness of biomedical and pharmaceutical analytic methods]. PubMed. Available from: [Link]

  • Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. PubMed. Available from: [Link]

  • Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. BiochemSphere. Available from: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available from: [Link]

  • Why a robust method is essential in pharmaceutical analysis. Chromatography Today. Available from: [Link]

  • GC-MS Determination of Nicotinic Acid with Derivatization by Silanization. lhhx.org. Available from: [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. Available from: [Link]

  • Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. SciELO. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Comparison of GC and HPLC for the quantification of organic acids in coffee. PubMed. Available from: [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. Available from: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. ResearchGate. Available from: [Link]

  • Comparison of GC and HPLC for the quantification of organic acids in coffee. SciSpace. Available from: [Link]

  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies. Available from: [Link]

  • Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. National Institutes of Health. Available from: [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. bevital. Available from: [Link]

  • A method for clinically monitoring niacin and niacin metabolites in serum or plasma. Google Patents.
  • Niacin and its metabolites: Role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview. ResearchGate. Available from: [Link]

  • FDA Signals a New Approach for Analytical Method Validation. ResearchGate. Available from: [Link]

  • Chemical determination of nicotinic acid and nicotinamide. SciSpace. Available from: [Link]

  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. bevital. Available from: [Link]

  • Determination of Nicotinic Acid in Pharmaceutical Products†. ResearchGate. Available from: [Link]

  • Niacin and its metabolites: role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview. Semantic Scholar. Available from: [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. Available from: [Link]

  • Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research. Available from: [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). ResearchGate. Available from: [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Semantic Scholar. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Nicotinic Acid Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and practical framework for conducting comparative molecular docking studies of nicotinic acid (niacin) derivatives against various protein targets. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to explore the therapeutic potential of this versatile scaffold. We will delve into the rationale behind experimental choices, provide detailed protocols, and present data in a clear, comparative format to facilitate informed decision-making in drug discovery projects.

The Enduring Promise of the Nicotinic Acid Scaffold

Nicotinic acid, a fundamental B vitamin, has long been a cornerstone in the management of dyslipidemia.[1][2][3] Its ability to modulate lipid profiles—reducing low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides while elevating high-density lipoprotein (HDL)—is well-established.[1][4][5] The discovery of its cognate receptor, the hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A), has illuminated key aspects of its mechanism of action.[1][6]

Beyond its role in lipid metabolism, the nicotinic acid framework has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have been investigated for a wide array of therapeutic applications, including anticancer,[7][8][9][10] antibacterial,[11][12][13][14] and neuroprotective activities.[2][15][16][17][18] This broad bioactivity underscores the importance of systematic computational approaches, such as molecular docking, to efficiently explore the vast chemical space of nicotinic acid derivatives and identify promising candidates for specific protein targets.

The Power of In Silico Prediction: An Introduction to Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[19] In the context of drug discovery, it is an invaluable tool for predicting the binding mode and affinity of a small molecule (ligand), such as a nicotinic acid derivative, to the active site of a target protein.[20][21] This allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis and biological testing, and generation of hypotheses about structure-activity relationships (SAR).

A typical molecular docking workflow involves several key stages, each requiring careful consideration to ensure the scientific validity of the results.

G cluster_dock Docking & Analysis PDB Protein Structure Acquisition (PDB) PrepProt Receptor Preparation PDB->PrepProt Remove water, add hydrogens Ligand Ligand Structure Generation PrepLig Ligand Preparation Ligand->PrepLig Grid Grid Box Generation PrepProt->Grid Dock Molecular Docking Simulation PrepLig->Dock Grid->Dock Analyze Results Analysis & Visualization Dock->Analyze Binding energy, interactions

Caption: A generalized workflow for molecular docking studies.

Comparative Docking in Action: Nicotinic Acid Derivatives Across Therapeutic Areas

To illustrate the power of comparative docking, we will explore the interaction of a representative set of nicotinic acid derivatives with three distinct protein targets implicated in different disease areas:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, making it a prime target in cancer therapy.[7][10]

  • Dihydrofolate Reductase (DHFR): An essential enzyme in bacterial folate metabolism, representing a target for antibacterial agents.[22]

  • Nicotinic Acetylcholine Receptor (nAChR) α7 Subunit: Implicated in cognitive function and a potential target for neurodegenerative diseases like Alzheimer's.[15][17][18]

For this comparative study, we will utilize AutoDock Vina, a widely used and validated open-source molecular docking program.[20][23][24][25]

Experimental Protocols: A Step-by-Step Guide

The following protocols outline the necessary steps for preparing the target proteins and nicotinic acid derivative ligands, performing the docking simulations, and analyzing the results.

The goal of receptor preparation is to clean the crystal structure obtained from the Protein Data Bank (PDB), add missing atoms, and assign appropriate charges, creating a file suitable for docking.[26][27][28][29][30]

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (e.g., PDB ID: 4ASD for VEGFR-2, 1YKI for E. coli Nitroreductase as a proxy for a bacterial enzyme, and a homology model for the nAChR α7 ligand-binding domain).

  • Initial Cleaning: Open the PDB file in a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio.[27][30] Remove all water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the protein's structural integrity or catalytic activity.[26][28] For multimeric proteins, retain only the chain containing the active site of interest.[26]

  • Add Hydrogens and Charges: Utilize a tool like AutoDockTools (ADT) to add polar hydrogen atoms to the protein.[30][31] This is crucial for correctly modeling hydrogen bonds. Subsequently, compute and assign partial charges (e.g., Gasteiger charges in ADT) to all atoms.[32]

  • Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[25]

G PDB Raw PDB File RemoveWater Remove Water & Heteroatoms PDB->RemoveWater AddHydrogens Add Polar Hydrogens RemoveWater->AddHydrogens AddCharges Assign Partial Charges AddHydrogens->AddCharges PDBQT Save as PDBQT AddCharges->PDBQT

Caption: Workflow for receptor (protein) preparation.

Proper ligand preparation is equally critical for accurate docking simulations. This involves generating 3D structures, assigning correct protonation states and charges, and defining rotatable bonds.[21][31][32]

  • Generate 2D Structures: Draw the nicotinic acid derivatives using a chemical drawing software like ChemDraw or MarvinSketch, or retrieve them from databases like PubChem.[26][28]

  • Convert to 3D: Convert the 2D structures into 3D coordinates. This can be done using programs like Open Babel.[23]

  • Energy Minimization: Perform an energy minimization of the 3D ligand structures to obtain a low-energy, stable conformation.

  • Assign Protonation State and Charges: For physiological relevance, assign protonation states at a pH of 7.4.[25] Then, as with the protein, compute and assign partial charges (e.g., Gasteiger charges).[32]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. AutoDockTools can automatically detect these, allowing for ligand flexibility during the docking process.[32]

  • Save in PDBQT Format: Save the prepared ligands in the PDBQT format.

  • Grid Box Generation: Define a 3D search space, or "grid box," that encompasses the active site of the target protein.[20] The size and center of this box are critical parameters that dictate where the docking algorithm will search for binding poses.[25] The grid box should be large enough to accommodate the ligand and allow for rotational and translational movements but focused enough to ensure efficient sampling of the binding site.

  • Configuration File: Create a configuration text file that specifies the file paths for the prepared receptor and ligand(s), the coordinates of the grid box center, and the dimensions of the search space.[25]

  • Run Vina: Execute the docking simulation from the command line, providing the configuration file as input to the Vina executable.[23][24] Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[24]

The output of a docking simulation provides a wealth of information that needs careful interpretation.

  • Binding Affinity: The primary metric for ranking docked compounds is the binding affinity (or docking score), reported in kcal/mol.[33][34] More negative values indicate a stronger predicted binding affinity.

  • Interaction Analysis: It is crucial to go beyond the docking score and visually inspect the predicted binding poses.[35] Analyze the non-covalent interactions between the ligand and the protein, such as:

    • Hydrogen Bonds: These are critical for specificity and affinity.[36][37]

    • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

    • Pi-Pi Stacking: Interactions between aromatic rings.[36]

    • Electrostatic Interactions: Attraction or repulsion between charged groups.[36] Tools like PyMOL and LigPlot+ can be used for visualization and 2D representation of these interactions.[35]

Comparative Data Presentation

The following table summarizes the hypothetical docking results of three nicotinic acid derivatives against our selected protein targets.

DerivativeTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
Derivative 1 VEGFR-2-8.5Cys919, Asp10463
(Amide)DHFR-6.2Ile7, Phe341
nAChR α7-7.1Trp149, Tyr932
Derivative 2 VEGFR-2-7.9Glu885, Cys9192
(Ester)DHFR-6.8Ile7, Ala92
nAChR α7-6.5Tyr188, Tyr1951
Derivative 3 VEGFR-2-9.1Cys919, Asp1046, Glu8854
(Hydrazone)DHFR-7.5Ile7, Phe34, Arg573
nAChR α7-7.8Trp149, Tyr93, Gln553

Note: The data presented in this table is illustrative and intended for demonstration purposes only.

From this comparative analysis, Derivative 3 emerges as a potentially potent and versatile candidate, exhibiting the strongest predicted binding affinity across all three targets. The increased number of hydrogen bonds it forms likely contributes to this enhanced affinity. For instance, its interaction with Arg57 in DHFR, not observed with the other derivatives, could be a key determinant of its improved antibacterial potential.

G cluster_ligand Derivative 3 cluster_protein VEGFR-2 Active Site Ligand Nicotinic Acid Hydrazone Cys919 Cys919 Ligand->Cys919 H-bond Asp1046 Asp1046 Ligand->Asp1046 H-bond Glu885 Glu885 Ligand->Glu885 H-bond

Caption: Key interactions of Derivative 3 with VEGFR-2.

Conclusion: From In Silico Insights to Experimental Validation

This guide has provided a structured approach to conducting comparative docking studies of nicotinic acid derivatives. By systematically preparing molecules, executing docking simulations, and meticulously analyzing the results, researchers can gain valuable insights into the potential of these compounds to interact with various therapeutic targets.

It is imperative to remember that molecular docking is a predictive tool, and its results are not a substitute for experimental validation.[36] The docking scores and predicted interactions provide a strong foundation for prioritizing compounds and designing experiments. However, the true biological activity of these derivatives must be confirmed through in vitro and in vivo assays. By integrating computational and experimental approaches, the journey from a promising scaffold to a novel therapeutic can be navigated with greater efficiency and a higher probability of success.

References

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. Available at: [Link]

  • How does one prepare proteins for molecular docking? Quora. Available at: [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Basic docking. Autodock Vina 1.2.0 documentation - Read the Docs. Available at: [Link]

  • Vina Docking Tutorial. Eagon Research Group. Available at: [Link]

  • Nicotinic acid. Wikipedia. Available at: [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Arch Pharm (Weinheim). Available at: [Link]

  • Session 4: Introduction to in silico docking. Available at: [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. Available at: [Link]

  • List of Nicotinic acid derivatives. Drugs.com. Available at: [Link]

  • Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. PMC - NIH. Available at: [Link]

  • Molecular docking proteins preparation. ResearchGate. Available at: [Link]

  • Learn Maestro: Preparing protein structures. YouTube. Available at: [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

  • Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. PMC - NIH. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available at: [Link]

  • Nicotinic acid derivatives API Manufacturers | GMP-Certified Suppliers. Pharmaoffer.com. Available at: [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed. Available at: [Link]

  • Network Pharmacology, Molecular Docking, Synthesis, and In-Vitro Anticancer Evaluation of Nicotinic Acid-Derived Pyrazolidine-3,5-Dione Derivatives Targeting Multiple Cancer Pathways. ResearchGate. Available at: [Link]

  • How can I analyze docking result (hydrogen binding)? ResearchGate. Available at: [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. Available at: [Link]

  • Aspirin/Nicotinic Acid - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

  • Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. MDPI. Available at: [Link]

  • Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. bioRxiv. Available at: [Link]

  • Integrating Network Pharmacology, Machine Learning, and Experimental Validation to Elucidate the Mechanism of Cardamonin in Treating Idiopathic Pulmonary Fibrosis. MDPI. Available at: [Link]

  • Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. DergiPark. Available at: [Link]

  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. NIH. Available at: [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Wiley Online Library. Available at: [Link]

  • Preliminary in silico Docking Study with Selected FDA Approved Drugs for Neurological Disorders. Available at: [Link]

  • Niacin for dyslipidemia: Considerations in product selection. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, Molecular Docking and Antimicrobial Activity of Nicotinic Acid Derived N-acylhydrazones. Der Pharma Chemica. Available at: [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube. Available at: [Link]

  • In Silico Studies in Drug Research Against Neurodegenerative Diseases. PMC - NIH. Available at: [Link]

  • Synthesis, Molecular Docking Studies, In Vitro Antimicrobial and Antifungal Activities of Novel Dipeptide Derivatives Based on N-(2-(2-Hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide. NIH. Available at: [Link]

  • HYDROGEN BOND ENERGY-BASED COMPARATIVE ANALYSIS OF PROTEIN- LIGAND INTERACTIONS AND SIMILARITY ASSESSMENT OF PROTEIN-DNA COMPLEX. Niner Commons. Available at: [Link]

  • Protein-ligand docking. Galaxy Training!. Available at: [Link]

  • Protein–ligand docking. Wikipedia. Available at: [Link]

  • Nicotinic receptors and neurodegenerative dementing diseases: basic research and clinical implications. PubMed. Available at: [Link]

  • Nicotinic receptor-mediated neuroprotection in neurodegenerative disease models. PubMed. Available at: [Link]

  • Niacin Increases Atherogenic Proteins in High-Density Lipoprotein of Statin-Treated Subjects. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Off-Target Effects of Methyl 5-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the specificity of a molecule for its intended target is a cornerstone of its therapeutic potential and safety profile. A drug's interaction with unintended biological targets, known as off-target effects, can lead to a range of adverse events, undermining its clinical utility.[1] This guide provides a comprehensive framework for the systematic evaluation of off-target effects of Methyl 5-(aminomethyl)nicotinate, a nicotinic acid derivative. While its structural parent, Methyl nicotinate, is known for its rubefacient properties mediated by prostaglandin pathways and sensory nerves, the introduction of an aminomethyl group necessitates a thorough de-risking strategy.[2][3]

This document is structured to guide researchers through a multi-tiered assessment process, from initial computational predictions to detailed in vitro and in vivo evaluations. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible data generation in line with international regulatory expectations.[4][5]

The Rationale for a Phased Approach to Off-Target Assessment

A phased, or tiered, approach to off-target profiling is a resource-efficient strategy that allows for early identification of potential liabilities.[6] This approach begins with broad, cost-effective in silico and in vitro screens and progresses to more complex and resource-intensive cellular and in vivo models for compounds that clear the initial hurdles. This ensures that only the most promising candidates, with a well-characterized safety profile, advance in the development pipeline.

Phase 1: In Silico and Preliminary In Vitro Profiling

The initial phase of assessment aims to cast a wide net to identify potential off-target interactions based on the chemical structure of this compound and its known biological activities.

Computational Off-Target Prediction

Computational, or in silico, methods leverage large databases of known drug-target interactions to predict potential off-target binding based on structural similarity to known ligands.[7] This is a critical first step in identifying potential areas of concern before committing to wet lab experiments.

Experimental Protocol: In Silico Off-Target Profiling

  • Compound Preparation: Obtain the 2D structure (SMILES format) of this compound.[8]

  • Database Selection: Utilize multiple off-target prediction platforms (e.g., SwissTargetPrediction, SuperPred, PharmMapper) to cross-validate predictions.

  • Prediction Execution: Submit the compound's structure to the selected platforms and run the prediction algorithms against their respective databases of known targets.

  • Data Analysis: Compile a list of predicted off-targets with the highest confidence scores. Prioritize targets with known associations to adverse drug reactions.

Broad Panel In Vitro Safety Screening

Following computational predictions, a broad in vitro safety screen is essential to confirm or refute the in silico findings and to uncover unanticipated interactions. This typically involves screening the compound against a panel of receptors, enzymes, transporters, and ion channels that are commonly associated with adverse drug events.[9]

Experimental Protocol: In Vitro Safety Pharmacology Panel (Example: InVEST Panel)

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Execution: Submit the compound to a contract research organization (CRO) or an internal screening group for testing against a pre-selected safety panel (e.g., a panel of 44 well-established off-targets).[6] Assays are typically run at a single high concentration (e.g., 10 µM) in duplicate.

  • Data Collection: The primary endpoint is typically the percent inhibition or stimulation of each target's activity in the presence of the test compound.

  • Hit Identification: A "hit" is defined as a compound that elicits a significant response, often greater than 50% inhibition or stimulation, at the screening concentration.

Data Presentation: Initial Off-Target Screening Results

Target ClassRepresentative TargetPredicted Interaction (In Silico)In Vitro Screening Result (% Inhibition @ 10 µM)
GPCRDopamine D2 ReceptorHigh Confidence8%
KinaseEGFRLow Confidence2%
Ion ChannelhERGMedium Confidence15%
TransporterSERTHigh Confidence65%
EnzymeCOX-2Medium Confidence45%

This is an illustrative table. Actual results would be generated from the experimental work.

Phase 2: Dose-Response Characterization and Cellular Validation

For any "hits" identified in the initial screening phase, the next step is to determine the potency of the interaction and to assess its functional consequence in a cellular context.

IC50/EC50 Determination

Establishing a dose-response curve for each confirmed off-target interaction is crucial for understanding the potency of the effect. The half-maximal inhibitory (IC50) or effective (EC50) concentration is a key parameter in assessing the potential for clinically relevant off-target activity.

Experimental Protocol: IC50 Determination for a "Hit" Target (e.g., SERT)

  • Compound Preparation: Prepare a serial dilution of this compound, typically in half-log steps, starting from a concentration well above the expected IC50.

  • Assay Execution: Perform the same binding or functional assay used in the initial screen, but with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition as a function of the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays for Functional Off-Target Effects

Demonstrating an effect in a cellular context is a critical step in validating the physiological relevance of an observed in vitro interaction. These assays can range from measuring changes in second messenger levels to assessing cell viability or proliferation.

Experimental Protocol: Cellular Assay for Off-Target Activity

  • Cell Line Selection: Choose a cell line that endogenously expresses the off-target of interest or has been engineered to do so.

  • Assay Development: Develop a functional assay that measures a downstream consequence of modulating the off-target. For example, for a kinase inhibitor, this could be a Western blot for the phosphorylated substrate.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Endpoint Measurement: Measure the functional endpoint and determine a cellular EC50.

Workflow for Off-Target Hit Validation

G A In Silico Prediction & Broad Panel Screen B Identify 'Hits' (>50% Inhibition) A->B Data Analysis C Determine IC50/EC50 for Each Hit B->C Hit Confirmation D Cellular Functional Assay C->D Functional Relevance E Calculate Therapeutic Index (On-Target vs. Off-Target Potency) D->E Risk Assessment F Decision: Progress or Terminate/Optimize E->F Go/No-Go

Caption: A stepwise workflow for identifying and validating off-target hits.

Phase 3: In Vivo Assessment and Comparison with Alternatives

The final phase of preclinical off-target assessment involves evaluating the compound's effects in a whole-organism context. This is also the stage where a direct comparison with alternative compounds can provide valuable insights into the relative safety profile of this compound.

In Vivo Safety Pharmacology Studies

In vivo safety pharmacology studies are designed to identify potential adverse effects on major physiological systems.[4] The core battery of tests, as recommended by the International Council for Harmonisation (ICH) guidelines, examines the cardiovascular, respiratory, and central nervous systems.[4][10]

Experimental Protocol: Core Battery Safety Pharmacology Studies

  • Cardiovascular System: In a conscious, telemetered animal model (e.g., dog or non-human primate), administer increasing doses of this compound and continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters.

  • Respiratory System: In a rodent model, use whole-body plethysmography to measure respiratory rate, tidal volume, and minute volume following compound administration.

  • Central Nervous System: In a rodent model, perform a functional observational battery (e.g., Irwin test or a modified version) to assess behavioral and neurological changes.

Comparison with Alternative Compounds

A key aspect of this guide is the objective comparison of this compound with other relevant compounds. This could include the parent compound (Methyl nicotinate), other nicotinic acid derivatives, or compounds with a similar therapeutic indication but a different mechanism of action.

Data Presentation: Comparative Off-Target Profile

CompoundOn-Target Potency (EC50, nM)Off-Target 1 (SERT IC50, nM)Off-Target 2 (hERG IC50, µM)In Vivo Cardiovascular Effect (Dose)
This compound [Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Methyl nicotinateN/A>10,000>50Minimal at 10 mg/kg
Alternative Compound X[Literature/Experimental Data][Literature/Experimental Data][Literature/Experimental Data][Literature/Experimental Data]

This is an illustrative table. The purpose is to provide a template for comparing experimentally derived data.

Signaling Pathway Visualization

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway A This compound B Primary Target (e.g., GPR109A) A->B D Off-Target (e.g., SERT) A->D C Desired Cellular Response B->C E Unintended Cellular Effect D->E

Caption: On-target versus potential off-target signaling pathways.

Conclusion and Future Directions

The comprehensive assessment of off-target effects is a non-negotiable component of modern drug development. For a novel compound like this compound, a systematic and tiered approach, as outlined in this guide, is paramount. By integrating in silico, in vitro, and in vivo methodologies, researchers can build a robust safety profile, enabling informed decision-making and ultimately contributing to the development of safer and more effective therapeutics. The data generated through these studies will be critical for regulatory submissions and for differentiating the compound from other therapeutic alternatives.

References

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency (EMA). [Link]

  • ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs. (2025-12-16).
  • What are the ICH guidelines for non-clinical pharmacology studies? Patsnap Synapse. (2025-05-27). [Link]

  • Handbook on non-clinical safety testing. TDR: For research on diseases of poverty. [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5. EMA. [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. (2025-05-21). [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. JoVE. (2022-07-07). [Link]

  • In silico off-target profiling for enhanced drug safety assessment. PubMed Central. [Link]

  • Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms. Skin Research and Technology. [Link]

  • An in vitro solution to model off-target effects. Labcorp. (2025-05-16). [Link]

  • in vitro assays used in preclinical safety. ChemHelpASAP. (2023-10-04). [Link]

Sources

A Comparative Guide to the Reproducibility of Published Synthesis Methods for Aminonicotinates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. Aminonicotinates, a class of pyridine derivatives, are crucial building blocks in the creation of a wide array of active pharmaceutical ingredients (APIs).[1][2] Their synthesis, however, is not always straightforward, with published methods often exhibiting variability in yields and purity, posing significant challenges to reproducibility.[3] This guide provides an in-depth, objective comparison of common synthetic routes to aminonicotinates, offering field-proven insights and experimental data to aid in the selection of the most robust and scalable methods.

The Central Challenge: Achieving Reproducibility in Heterocyclic Synthesis

The synthesis of substituted pyridines, such as aminonicotinates, is often plagued by issues of regioselectivity and sensitivity to reaction conditions. Even minor deviations in parameters like temperature, solvent purity, or reagent stoichiometry can lead to significant differences in reaction outcomes, making the reproduction of literature results a common frustration for synthetic chemists.[3] This guide aims to deconstruct the most prevalent synthetic strategies, highlighting the critical control points and offering a transparent assessment of their reliability.

I. Synthesis of 2-Aminonicotinates: A Multi-faceted Approach

2-Aminonicotinates are arguably one of the most widely utilized isomers. Consequently, a variety of synthetic strategies have been developed, each with its own set of advantages and reproducibility challenges.

Method 1: Direct Esterification of 2-Aminonicotinic Acid

This is often the most direct and atom-economical approach. The reaction involves the esterification of the carboxylic acid functionality of 2-aminonicotinic acid using an alcohol in the presence of an acid catalyst.[1][4]

  • Causality of Experimental Choices: The choice of acid catalyst is critical. Strong mineral acids like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) are commonly employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. Careful control of the reaction temperature and time is essential to drive the equilibrium towards the ester product and minimize side reactions.[1]

  • Reproducibility Insights: This method is generally considered reproducible on a laboratory scale. However, on a larger scale, efficient removal of water, a byproduct of the reaction, becomes crucial to prevent the reverse hydrolysis reaction. The use of microwave irradiation has been shown to improve reaction times and yields, offering a more controlled and reproducible heating method.[4]

Workflow for Direct Esterification

A 2-Aminonicotinic Acid D Reaction Mixture A->D B Alcohol (e.g., Methanol) B->D C Acid Catalyst (H₂SO₄ or SOCl₂) C->D E Heating (Conventional or Microwave) D->E F Work-up & Purification E->F G 2-Aminonicotinate Ester F->G

Caption: A streamlined workflow for the synthesis of 2-aminonicotinate esters via direct esterification.

Method 2: The Bohlmann-Rahtz Pyridine Synthesis

A classic and powerful method for the construction of substituted pyridines, the Bohlmann-Rahtz synthesis offers a convergent approach to complex aminonicotinates.[5][6][7][8] The reaction proceeds in two main steps: a Michael addition of an enamine to an ethynyl ketone, followed by a heat-induced cyclodehydration.[8]

  • Causality of Experimental Choices: The initial Michael addition is a completely regioselective process.[5] The subsequent cyclization requires high temperatures to promote E/Z isomerization of the aminodiene intermediate, which is often the rate-limiting step.[7] Modern modifications utilizing microwave heating or acid catalysis can significantly lower the required temperature and reaction time, enhancing the practicality of this method.[5][9]

  • Reproducibility Insights: While highly effective for certain substitution patterns, the Bohlmann-Rahtz synthesis is sensitive to the electronic nature of the substrates. The presence of an electron-withdrawing group on the enamine is often essential for stabilization.[5] The reproducibility can be hampered by the stability of the aminodiene intermediate, which can sometimes be difficult to isolate and may decompose upon prolonged heating. The use of one-pot procedures, where the intermediate is not isolated, can improve overall efficiency but requires careful optimization to ensure complete conversion.[9]

Bohlmann-Rahtz Synthesis Pathway

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclodehydration A Enamine C Aminodiene Intermediate A->C B Ethynyl Ketone B->C D Heating / Acid Catalyst C->D E 2,3,6-Trisubstituted Pyridine D->E

Caption: The two-stage process of the Bohlmann-Rahtz pyridine synthesis.

Method 3: The Tschitschibabin (Chichibabin) Amination Reaction

This reaction provides a direct route to 2-aminopyridines through the nucleophilic substitution of a hydride ion.[10] It involves the reaction of a pyridine derivative with an alkali metal amide, most commonly sodium amide (NaNH₂).[11][12]

  • Causality of Experimental Choices: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C6 positions. The strong nucleophile, the amide anion (NH₂⁻), adds to the ring to form a σ-adduct (a Meisenheimer-type intermediate).[10] Aromatization is then achieved by the elimination of a hydride ion, which subsequently reacts with an acidic proton source in the reaction mixture.

  • Reproducibility Insights: The Tschitschibabin reaction is notoriously sensitive to reaction conditions. The purity of the sodium amide is a critical factor, with less pure, commercially available reagents sometimes giving better yields, possibly due to the catalytic effect of impurities.[12] The reaction is typically carried out in an inert, high-boiling solvent like toluene or xylene.[12] Over-amination to form diamino products can occur, especially with an excess of sodium amide.[12] Recent modifications using a sodium hydride-iodide composite have shown promise in mediating this reaction under milder conditions.[13]

Tschitschibabin Reaction Mechanism Overview

A Pyridine Derivative C σ-Adduct Intermediate A->C Nucleophilic Addition B Sodium Amide (NaNH₂) B->C D Hydride Elimination C->D E Aromatization D->E F 2-Aminopyridine Product E->F

Caption: A simplified representation of the key steps in the Tschitschibabin amination.

II. Synthesis of 6-Aminonicotinates: Common and Reliable Routes

The synthesis of 6-aminonicotinates often relies on more classical and generally reproducible transformations.

Method 1: Esterification of 6-Aminonicotinic Acid

Similar to its 2-amino counterpart, the most direct route to 6-aminonicotinate esters is the esterification of 6-aminonicotinic acid.[2]

  • Causality of Experimental Choices: The reaction is typically carried out by refluxing the acid in an alcohol (e.g., methanol) with an acid catalyst, such as aqueous hydrogen chloride.[2] The acidic conditions facilitate the esterification process.

  • Reproducibility Insights: This method is generally robust and reproducible. The starting material, 6-aminonicotinic acid, is commercially available, and the reaction conditions are straightforward to implement and control.

Method 2: Hydrolysis of 6-Aminonicotinate Esters

To obtain 6-aminonicotinic acid, a common precursor, the hydrolysis of the corresponding ester is a frequently employed method.[14]

  • Causality of Experimental Choices: The reaction is typically a saponification, using a strong base like sodium hydroxide in a mixture of water and an alcohol.[14] The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and leading to the formation of the carboxylate salt, which is then protonated upon acidic work-up.

  • Reproducibility Insights: This is a very reliable and high-yielding reaction. The conditions are mild, and the product often precipitates from the solution upon acidification, simplifying purification.[14]

III. Comparative Summary of Synthetic Methods

MethodIsomerStarting MaterialsKey ReagentsTypical YieldReproducibilityKey Advantages & Disadvantages
Direct Esterification 2- and 6-Aminonicotinic Acid, AlcoholH₂SO₄, SOCl₂, or HClGood to ExcellentHighAdv: Direct, atom-economical. Disadv: Requires removal of water for high yields on a large scale.
Bohlmann-Rahtz 2-Enamine, Ethynyl KetoneAcid or HeatModerate to ExcellentModerateAdv: Convergent, good for highly substituted products.[5] Disadv: Limited substrate scope, sensitive intermediate.[5]
Tschitschibabin 2-Pyridine DerivativeNaNH₂VariableLow to ModerateAdv: Direct amination. Disadv: Harsh conditions, sensitive to reagent purity, potential for side reactions.[12]
Ester Hydrolysis 6-6-Aminonicotinate EsterNaOH, H₂OExcellentHighAdv: Reliable, high-yielding, simple purification.[14] Disadv: An additional step if the acid is the desired starting material for other transformations.
From Quinoline/Isoquinoline 2- and 4-Quinoline or IsoquinolineOxidizing agent, Acetic Anhydride, NH₃Good (overall)ModerateAdv: Suitable for large-scale synthesis from inexpensive starting materials.[15][16] Disadv: Multi-step process.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Aminonicotinate via Esterification

This protocol is adapted from established procedures and is designed for high reproducibility.[1][4]

  • Reaction Setup: To a stirred suspension of 2-aminonicotinic acid (1.0 eq) in methanol (10-15 volumes), cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (1.5-2.0 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 6-Aminonicotinic Acid via Hydrolysis

This protocol is based on a reliable and high-yielding saponification reaction.[14]

  • Reaction Setup: Dissolve ethyl 6-aminonicotinate (1.0 eq) in methanol (15-20 volumes).

  • Base Addition: Add a 1N aqueous solution of sodium hydroxide (4.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 18-24 hours.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Precipitation: Dilute the residue with a small amount of water and acidify to a pH of approximately 3 with 2N HCl.

  • Isolation: Collect the resulting precipitate by filtration or centrifugation, wash with cold water, and dry under vacuum to yield the desired product.[14]

V. Conclusion and Recommendations

The choice of a synthetic method for aminonicotinates should be guided by the desired substitution pattern, the required scale of the synthesis, and the acceptable level of operational complexity.

  • For the straightforward synthesis of simple 2- and 6-aminonicotinate esters from their corresponding acids, direct esterification remains the most reliable and reproducible method.

  • For obtaining 6-aminonicotinic acid, ester hydrolysis is a nearly quantitative and highly reproducible process.

  • For more complex, substituted 2-aminonicotinates, the Bohlmann-Rahtz synthesis , particularly with modern modifications like microwave heating, offers a powerful, albeit more sensitive, option.

  • The Tschitschibabin reaction , while mechanistically elegant, presents significant reproducibility challenges and should be approached with caution, requiring careful optimization of reaction parameters.

By understanding the underlying principles and critical parameters of each method, researchers can navigate the synthetic landscape with greater confidence, ultimately leading to more efficient and reproducible access to these vital pharmaceutical building blocks.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Google Patents. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • ResearchG
  • ChemicalBook. 6-Aminonicotinic acid synthesis.
  • Who we serve.
  • Google Patents. CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.
  • SynArchive. Bohlmann-Rahtz Pyridine Synthesis.
  • J&K Scientific LLC. Bohlmann–Rahtz Pyridine Synthesis.
  • Beilstein Journals. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
  • Wikipedia. Bohlmann–Rahtz pyridine synthesis.
  • Georganics.
  • ResearchGate. Study on synthesis of 4-Aminonicotinic acid.
  • Chichibabin Reaction.
  • DR-NTU. Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.
  • Wikipedia. Chichibabin reaction.
  • YouTube. Chichibabin Amination Reaction Full Detailed Reaction Mechanism || Organic Named Reaction ||.
  • Chemistry Notes.
  • ChemicalBook.
  • Kyoto University Research Information Repository. How reproducible is the synthesis of Zr–porphyrin metal–organic frameworks?

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Proactive Safety in Chemical Lifecycle Management

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application; it concludes with its safe and compliant disposal. Methyl 5-(aminomethyl)nicotinate, a substituted pyridine derivative, is a valuable building block in medicinal chemistry. However, its structural similarity to other biologically active pyridines and amines necessitates a rigorous and informed approach to its disposal.

This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound. As a specific Safety Data Sheet (SDS) for this exact compound is not always accessible, the procedures outlined here are grounded in a conservative assessment of hazards extrapolated from related pyridine, aminopyridine, and nicotinate compounds.[1] This methodology ensures that safety and environmental protection are held paramount, building a foundation of trust and reliability in your laboratory's safety protocols.

Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the chemical's potential hazards. The structure of this compound contains a pyridine ring, an amine group, and a methyl ester, each contributing to its overall chemical profile. Pyridine and its derivatives are often harmful if swallowed, inhaled, or in contact with skin, and are typically classified as hazardous waste.[1][2] Similarly, aminopyridines can be toxic and cause severe skin and eye irritation.[3][4][5] Therefore, all waste containing this compound must be treated as hazardous chemical waste .[1]

Table 1: Anticipated Hazard Profile and Disposal Parameters

ParameterAssessment & GuidanceRationale & Supporting Sources
Toxicity Assumed to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.Based on the known toxicology of aminopyridines and pyridine derivatives.[1][3]
Irritation Causes skin, eye, and potential respiratory irritation.Derived from SDS data for the related compound methyl nicotinate.[6][7]
Environmental Hazard Potentially harmful to aquatic life.A precautionary stance based on data for related pyridine compounds.
RCRA Waste Code Not explicitly listed, but should be managed as a hazardous waste due to characteristic toxicity.The Environmental Protection Agency (EPA) regulates hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[8][9]
Incompatibilities Strong oxidizing agents, strong acids.Pyridine derivatives can react with these substances.[4][10] Waste must be segregated accordingly.

Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any work that will generate waste, ensuring personal safety is critical. The choice of PPE is dictated by the anticipated hazards of toxicity and irritation.

  • Eye Protection : Wear chemical safety goggles or a face shield.[11] This is non-negotiable to protect against potential splashes of solutions containing the compound.

  • Hand Protection : Use compatible chemical-resistant gloves, such as nitrile rubber gloves.[6][11] Always inspect gloves before use and use proper removal techniques to avoid skin contact.

  • Body Protection : A fully-buttoned laboratory coat must be worn to protect against contamination of personal clothing.[11]

  • Respiratory Protection : All handling and waste consolidation should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[10][11]

Step-by-Step Waste Disposal Protocol

The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance from the point of generation to final removal by specialists.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management.[12]

  • Identify All Waste Streams : This includes:

    • Unused or expired solid this compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., spatulas, weigh boats, pipette tips).

    • Contaminated PPE (e.g., gloves, disposable sleeves).

    • Rinsate from cleaning contaminated glassware. The first rinse of a container that held a toxic chemical must be collected and treated as hazardous waste.[13][14]

  • Segregate at the Source : Collect this waste in a dedicated container. Do not mix it with other incompatible waste streams, particularly strong acids or oxidizing agents.[10][13]

Step 2: Container Selection and Labeling

The integrity of the waste containment is crucial to prevent leaks and ensure proper handling.

  • Container Choice : Use a container made of a compatible material, such as high-density polyethylene (HDPE), with a secure, leak-proof screw cap.[1][15] The container must be in good condition, free of cracks or deterioration.[8][13]

  • Proper Labeling : The EPA requires that all hazardous waste containers be clearly labeled.[16] Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[13][16]

    • The full chemical name: "this compound" . Do not use abbreviations.[13]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[16]

    • The date of waste accumulation.

Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) while it awaits pickup.[15][17]

  • Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[16][18]

  • Storage Practices :

    • Keep waste containers securely closed except when adding waste.[13][17] This is a critical safety and compliance requirement to prevent the release of vapors.

    • Store liquid waste containers within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[13]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[18]

Step 4: Arranging for Final Disposal

Final disposal of hazardous waste is a regulated activity that must be performed by trained professionals.

  • Contact EHS : Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for waste pickup.[1][12]

  • Documentation : Ensure all institutional paperwork is completed accurately to facilitate a smooth and compliant transfer of the waste.

G cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Final Disposal A Step 1: Identify Waste (Solid, Liquid, Contaminated Items) B Step 2: Segregate from Incompatibles (Acids, Oxidizers) A->B C Step 3: Select Compatible Container (HDPE, Sealed) B->C D Step 4: Affix Hazardous Waste Label (Name, Hazards, Date) C->D E Step 5: Store in Designated SAA (Near Point of Generation) D->E Transfer to Storage F Step 6: Keep Container Closed E->F G Step 7: Use Secondary Containment E->G H Step 8: Container is Full or Storage Time Limit Reached G->H Ready for Pickup I Step 9: Contact EHS or Licensed Waste Contractor H->I J Step 10: Professional Collection & Off-site Disposal I->J

Caption: Workflow for the disposal of this compound.

Emergency Procedures: Spill Management

Accidents can happen, and a clear, pre-defined plan for spill management is essential for laboratory safety.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert colleagues and your laboratory supervisor.

  • Don Appropriate PPE : Before addressing the spill, put on the required PPE: chemical safety goggles, double-layered nitrile gloves, and a lab coat.[1]

  • Contain the Spill :

    • For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[1][10]

    • For solid spills, carefully sweep up the material, avoiding the creation of dust.[6]

  • Collect Waste : Carefully scoop the contained material into a designated hazardous waste container.[1]

  • Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[1]

  • Dispose of Cleaning Materials : All materials used for cleanup, including absorbent, contaminated wipes, and PPE, must be placed in the hazardous waste container.[1]

  • Report : Report the incident to your EHS department according to institutional policy.

G spill Spill Occurs ppe Assess Situation & Don PPE Goggles Gloves Lab Coat spill->ppe contain Contain Spill Liquid: Use Absorbent Solid: Gently Sweep ppe->contain collect Collect Absorbed Material into Hazardous Waste Container contain->collect decon decon collect->decon dispose_cleanup Dispose of All Cleanup Materials as Hazardous Waste decon->dispose_cleanup report Report Incident to EHS dispose_cleanup->report

Caption: Emergency response workflow for a chemical spill.

References

  • How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024, October 24). Stericycle. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL. ATSDR. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • HAZARD SUMMARY - 2-AMINOPYRIDINE. NJ.gov. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. [Link]

  • METHYL NICOTINATE EXTRA PURE. Loba Chemie. [Link]

  • Safety Data Sheet - Copper(II) carbonate, basic. Carl ROTH. [Link]

  • Safety Data Sheet - Methyl nicotinate. DC Fine Chemicals. [Link]

  • 2-Aminopyridine - NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]

  • 2-AMINOPYRIDINE | Occupational Safety and Health Administration. OSHA. [Link]

  • 4-AMINOPYRIDINE | Occupational Safety and Health Administration. OSHA. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • Chemical Waste | Environmental Health and Safety. Case Western Reserve University. [Link]

Sources

Mastering the Safe Handling of Methyl 5-(aminomethyl)nicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. Methyl 5-(aminomethyl)nicotinate, a key building block in the synthesis of various pharmaceutical compounds, requires a thorough understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.

Understanding the Hazard Profile

Before handling any chemical, a comprehensive understanding of its potential hazards is crucial. This compound, while not acutely toxic, presents definite risks that necessitate careful management.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

Hazard ClassHazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation) (Category 3)H335: May cause respiratory irritation

This classification underscores the primary routes of exposure and the importance of a robust personal protective equipment (PPE) strategy. The aminomethyl group, a common feature in many biologically active molecules, can contribute to skin and respiratory irritation[2].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, moving from minimum requirements to best practices for enhanced safety.

PPE CategoryMinimum RequirementRecommended for Optimal SafetyRationale
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation[1][3]. A face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile glovesChemically resistant gloves (e.g., neoprene or butyl rubber)Prevents skin contact, which can lead to irritation[1]. Nitrile gloves offer good initial protection, but for prolonged handling, more robust gloves are recommended.
Body Protection Standard laboratory coatChemically resistant apron over a lab coatA standard lab coat protects against minor spills. A chemically resistant apron provides an additional barrier against larger splashes.
Respiratory Protection Not required for small quantities in a well-ventilated areaUse in a certified chemical fume hoodThe compound can cause respiratory irritation[1]. A fume hood is the most effective engineering control to minimize inhalation exposure.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing exposure and preventing accidents.

Pre-Handling Checklist:
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound[1].

  • Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.

  • Assemble all necessary PPE: Have all required PPE readily available and inspect it for any damage.

  • Prepare your workspace: Ensure the work area is clean, uncluttered, and free of ignition sources.

  • Locate emergency equipment: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.

Handling Procedure:

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Don appropriate PPE Vent Work in a certified chemical fume hood Prep->Vent Weigh Carefully weigh the required amount Vent->Weigh Transfer Transfer to reaction vessel using a spatula Weigh->Transfer Clean Clean any minor spills immediately Transfer->Clean Seal Securely seal the container Clean->Seal Store Store in a designated, cool, and dry place Seal->Store Doff Remove PPE correctly Store->Doff Wash Wash hands thoroughly Doff->Wash

Caption: A workflow diagram for the safe handling of this compound.

  • Don PPE: Put on all required personal protective equipment.

  • Work in a Fume Hood: Conduct all manipulations of the solid compound within a certified chemical fume hood to prevent inhalation of any dust or powder.

  • Weighing and Transfer:

    • Use a clean, dry spatula for transferring the solid.

    • Avoid creating dust. If the material is a fine powder, handle it with extra care.

    • Close the container immediately after use.

  • In Case of a Spill:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container.

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Post-Handling:

    • Ensure the container is tightly sealed before returning it to storage.

    • Properly remove and dispose of gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Chemical Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:
  • Designated Waste Container: All waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, paper towels) should be placed in a clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

Disposal Procedure:

Disposal_Workflow Collect Collect waste in a labeled, sealed container Store Store in a designated satellite accumulation area Collect->Store Request Submit a chemical waste pickup request to EHS Store->Request Pickup EHS collects and disposes of waste according to regulations Request->Pickup

Caption: A step-by-step process for the proper disposal of this compound waste.

  • Do Not Dispose in Trash or Sink: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.

  • Follow Institutional Protocols: Adhere to your institution's specific guidelines for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office for a scheduled waste pickup.

  • Container Management: Do not overfill waste containers. Ensure they are kept closed except when adding waste.

By integrating these safety protocols into your daily laboratory operations, you can confidently and safely handle this compound, fostering a secure and productive research environment.

References

  • RPS Group. Amines. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(aminomethyl)nicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(aminomethyl)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.